Technical Documentation Center

1,2,3,4-Tetrahydroquinoline-6-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide
  • CAS: 30059-39-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide . Core Scaffold Analysis & Medicinal Chemistry Applications Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide .

Core Scaffold Analysis & Medicinal Chemistry Applications

Executive Summary

1,2,3,4-Tetrahydroquinoline-6-sulfonamide (CAS: 30059-39-3) represents a privileged bicyclic scaffold in medicinal chemistry. Distinguished by its ability to function as a conformationally restricted aniline bioisostere, this molecule serves as a critical pharmacophore in the development of Pyruvate Kinase M2 (PKM2) activators , antimicrobial agents, and subtype-selective serotonin receptor ligands. Its dual functionality—combining a basic secondary amine (N1) with an acidic sulfonamide moiety (C6)—allows for diverse chemical functionalization, making it a cornerstone intermediate in fragment-based drug discovery (FBDD).

Chemical Architecture & Properties[1][2][3][4]

Structural Analysis

The molecule consists of a saturated piperidine ring fused to a benzene ring (benzo-fused heterocycle). The 6-position sulfonamide group is electronically coupled to the aromatic system, while the 1,2,3,4-tetrahydro moiety introduces specific steric constraints that differ significantly from its planar quinoline precursor.

  • Pucker & Conformation: Unlike the planar quinoline, the tetrahydroquinoline (THQ) ring adopts a twisted half-chair conformation. This non-planar geometry is crucial for binding affinity in chiral protein pockets.

  • Electronic Distribution: The N1 nitrogen is a secondary amine (pKa ~5.0–5.5), capable of acting as a hydrogen bond donor/acceptor. The C6-sulfonamide is a weak acid (pKa ~10.0), providing a polar handle for electrostatic interactions.

Physicochemical Profile

The following data summarizes the core properties of the scaffold. Note: Values for LogP and pKa are computational estimates based on structural analogs unless otherwise noted.

PropertyValue / DescriptionCausality/Relevance
CAS Number 30059-39-3Unique identifier for the specific 6-isomer.
Molecular Formula C₉H₁₂N₂O₂SCore scaffold mass (MW: 228.27 g/mol ).
Appearance Off-white to pale yellow solidTypical of oxidized aniline derivatives.
LogP (Predicted) ~1.2 – 1.6Moderate lipophilicity; ideal for CNS/cellular penetration.
H-Bond Donors 2 (NH-sulfonamide, NH-amine)Critical for active site anchoring (e.g., Glu/Asp residues).
H-Bond Acceptors 3 (O=S=O, N-amine)Facilitates water-bridged interactions.
Rotatable Bonds 1 (C-S bond)Restricted flexibility reduces entropic penalty upon binding.

Synthetic Methodologies

The synthesis of 1,2,3,4-tetrahydroquinoline-6-sulfonamide requires careful regiocontrol to ensure sulfonation occurs at the C6 position rather than the N1 nitrogen. The Protection-Activation-Deprotection strategy is the industry standard for high-purity synthesis.

Protocol A: The N-Protection Route (Gold Standard)

This method prevents N-sulfonation and oxidation of the sensitive secondary amine.

  • Step 1: N-Protection

    • Reagents: 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride (

      
      ), Pyridine.
      
    • Mechanism: Nucleophilic acyl substitution.

    • Outcome: Formation of N-acetyl-1,2,3,4-tetrahydroquinoline. This deactivates the ring slightly but sterically blocks the nitrogen.

  • Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)

    • Reagents: Chlorosulfonic acid (

      
      ), excess, 0°C to RT.
      
    • Mechanism: The lone pair of the N-acetyl group directs the electrophile (

      
      ) to the para position (C6).
      
    • Causality: Direct chlorosulfonation of the free amine would result in N-sulfonation or oxidative tarring. The acetyl group directs regioselectivity to C6.

  • Step 3: Amination

    • Reagents: Aqueous Ammonia (

      
      ) or Ammonia in Dioxane.
      
    • Outcome: Conversion of the sulfonyl chloride to the sulfonamide.

  • Step 4: Deprotection

    • Reagents: HCl (6N) reflux or NaOH/EtOH.

    • Outcome: Hydrolysis of the acetamide yields the free amine 1,2,3,4-tetrahydroquinoline-6-sulfonamide .

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow and intermediate structures.

Synthesis_Pathway cluster_legend Reaction Logic Start 1,2,3,4-Tetrahydroquinoline (Starting Material) Step1 N-Acetylation (Protection) Start->Step1 Inter1 N-Acetyl-THQ Step1->Inter1 Step2 Chlorosulfonation (ClSO3H) Inter1->Step2 Para-direction Inter2 6-Chlorosulfonyl Intermediate Step2->Inter2 Step3 Amination (NH3) Inter2->Step3 Inter3 N-Acetyl-6-Sulfonamide Step3->Inter3 Step4 Acid Hydrolysis (Deprotection) Inter3->Step4 Final 1,2,3,4-Tetrahydroquinoline- 6-sulfonamide (Target) Step4->Final Protection prevents N-sulfonation Protection prevents N-sulfonation

Figure 1: Step-wise synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide via the N-acetyl protection route.

Medicinal Chemistry Applications

Pyruvate Kinase M2 (PKM2) Activation

The most prominent application of this scaffold is in the development of allosteric activators for PKM2. Cancer cells often express the dimeric (inactive) form of PKM2 (Warburg Effect). Small molecules containing the THQ-sulfonamide core bind to the PKM2 subunit interface, forcing the enzyme into its active tetrameric state.

  • Mechanism: The sulfonamide group forms critical hydrogen bonds with the amino acid backbone in the allosteric pocket, while the THQ ring occupies a hydrophobic cleft.

  • Key Derivative: TEPP-46 and related analogs utilize a modified version of this scaffold (often the 2-oxo variant or N-substituted amine) to achieve nanomolar potency.

Structure-Activity Relationship (SAR)

For researchers optimizing this scaffold, the following SAR rules generally apply:

  • N1-Substitution: Alkylation or arylation at N1 significantly alters potency. Large hydrophobic groups (e.g., benzyl, substituted phenyl) often improve binding to the PKM2 pocket.

  • Sulfonamide Modifications: The primary sulfonamide (

    
    ) is often essential for H-bonding. Substitution on the sulfonamide nitrogen (
    
    
    
    ) is tolerated but often reduces polarity and metabolic stability.
  • Ring Oxidation: Oxidation to the 2-oxo-1,2,3,4-tetrahydroquinoline (dihydroquinolinone) creates a lactam. This rigidifies the ring further and removes the basicity of N1, often improving oral bioavailability by reducing ionization at physiological pH.

Biological Interaction Map

The diagram below details how the scaffold interacts within a theoretical binding pocket (based on PKM2 activator crystal structures).

SAR_Map Core THQ-6-Sulfonamide Scaffold N1 N1 Position (Secondary Amine) Core->N1 C6 C6 Sulfonamide (Polar Head) Core->C6 Ring Bicyclic Core (Hydrophobic) Core->Ring Pocket1 Hydrophobic Pocket (Phe/Tyr Residues) N1->Pocket1 Derivatization Site (Benzyl/Aryl groups) Pocket2 H-Bond Donor (Backbone Carbonyl) C6->Pocket2 H-Bonding Pocket3 H-Bond Acceptor (Sidechain Glu/Asp) C6->Pocket3 Electrostatic Ring->Pocket1 Pi-Stacking / VdW

Figure 2: Pharmacophore mapping of the THQ-6-sulfonamide scaffold illustrating key binding interactions.

References

  • Kung, C., et al. (2012). "Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy." Chemistry & Biology. Link

  • Anastasiou, D., et al. (2012). "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis." Nature Chemical Biology. Link

  • Boxer, M. B., et al. (2011). "2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Patel, P., et al. (2013). "1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry." Asian Journal of Research in Chemistry. Link

  • ChemicalBook. (2024). "1,2,3,4-Tetrahydroquinoline-6-sulfonamide Properties (CAS 30059-39-3)." Link

Exploratory

Technical Whitepaper: Therapeutic Potential of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Executive Summary: The Privileged Scaffold In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) core represents a "privileged scaffold"—a molecular framework capable of providing ligands for d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. When functionalized at the C6 position with a sulfonamide moiety (


), this structure transforms into a potent zinc-binding group (ZBG).

This guide analyzes the 1,2,3,4-tetrahydroquinoline-6-sulfonamide as a dual-action pharmacophore. Its primary therapeutic utility lies in the selective inhibition of tumor-associated Carbonic Anhydrases (hCA IX and XII) , offering a pathway to disrupt hypoxic tumor survival. Secondarily, N-substituted derivatives exhibit potential as ROR


t inverse agonists  for autoimmune modulation and tubulin polymerization inhibitors .

Chemical Architecture & Pharmacophore Analysis

The therapeutic efficacy of this molecule stems from its bipartite structure:

  • The Warhead (C6-Sulfonamide): This moiety acts as the ZBG. In metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen coordinates directly with the catalytic Zinc(II) ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

  • The Tail (THQ Core): Unlike the planar quinoline, the tetrahydroquinoline ring is partially hydrogenated, introducing specific stereochemical constraints (puckered conformation). This lipophilic core engages in Van der Waals interactions within the enzyme's hydrophobic pocket, conferring isoform selectivity—the "Holy Grail" of CA inhibitor design.

Mechanistic Pathway: Hypoxia-Induced Tumor Targeting

The most validated application of THQ-6-sulfonamides is the inhibition of hCA IX, an enzyme overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) but absent in most normal tissues.

Figure 1: Mechanism of Action – Carbonic Anhydrase Inhibition

CA_Inhibition Tumor_Hypoxia Tumor Hypoxia (HIF-1α Activation) CA_IX_Expr Overexpression of hCA IX (Transmembrane) Tumor_Hypoxia->CA_IX_Expr Induces Acidification Extracellular Acidification (pH < 6.8) CA_IX_Expr->Acidification Catalyzes CO2 hydration Metastasis Matrix Degradation & Metastasis Acidification->Metastasis Promotes Inhibitor THQ-6-Sulfonamide (Inhibitor) Zinc_Bind Zn(II) Coordination (Active Site) Inhibitor->Zinc_Bind Binds Blockade Catalytic Blockade (No H+ Export) Zinc_Bind->Blockade Displaces H2O Blockade->Acidification Prevents Cell_Death Intracellular Acidosis & Cell Death Blockade->Cell_Death Causes

Caption: Schematic of THQ-6-sulfonamide intervention in the hypoxic tumor microenvironment. The inhibitor targets hCA IX, reversing extracellular acidification and inducing tumor cell death.

Synthetic Accessibility & Optimization

To ensure scientific integrity, we utilize a Chlorosulfonation-Amidation route. This protocol is self-validating because the intermediate (sulfonyl chloride) is distinct by TLC and NMR from the starting material.

Prerequisite: The N1 nitrogen of the THQ core is highly nucleophilic. It must be protected to direct the chlorosulfonation to the C6 position (para to the amine) and prevent polymerization.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Reagents: 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride, Chlorosulfonic acid (


), Ammonia (

), HCl.

Step-by-Step Methodology:

  • N-Protection (Acetylation):

    • Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in DCM (20 mL).

    • Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Wash with water, dry over

      
      , and concentrate.
      
    • Validation: Loss of N-H stretch in IR; shift of H2/H8 protons in

      
      -NMR.
      
  • Chlorosulfonation (Electrophilic Aromatic Substitution):

    • Cool neat Chlorosulfonic acid (5 eq) to 0°C.

    • Add N-acetyl-1,2,3,4-tetrahydroquinoline portion-wise (exothermic).

    • Heat to 60°C for 2 hours.

    • Pour reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid. Filter and dry under vacuum.

    • Mechanism:[1] The acetamido group directs the electrophile to the para position (C6).

  • Amination:

    • Dissolve the crude sulfonyl chloride in THF.

    • Add concentrated aqueous

      
       (excess) or a specific amine (
      
      
      
      ) at 0°C.
    • Stir for 1 hour. Evaporate solvent.

  • Deprotection:

    • Reflux the intermediate in 6M HCl/Ethanol (1:1) for 4 hours to remove the N-acetyl group.

    • Neutralize with

      
       to precipitate the final product.
      
    • Recrystallization: Ethanol/Water.

Figure 2: Synthetic Workflow

Synthesis Start 1,2,3,4-Tetrahydroquinoline Step1 Protection (Ac2O, Et3N) Start->Step1 Inter1 N-Acetyl-THQ Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Inter2 N-Acetyl-THQ-6-sulfonyl chloride Step2->Inter2 Step3 Amination (NH4OH) Inter2->Step3 Inter3 N-Acetyl-THQ-6-sulfonamide Step3->Inter3 Step4 Deprotection (HCl/EtOH, Reflux) Inter3->Step4 Final 1,2,3,4-Tetrahydroquinoline- 6-sulfonamide Step4->Final

Caption: Step-wise synthesis of the target scaffold. The protection step is critical to ensure regioselectivity at C6.

Biological Validation Protocols

To establish "Trustworthiness" (E-E-A-T), we rely on the Stopped-Flow


 Hydration Assay . This is the gold standard for measuring Carbonic Anhydrase inhibition kinetics.
Protocol 2: Stopped-Flow Kinetic Assay

Objective: Determine the Inhibition Constant (


) of the synthesized THQ-6-sulfonamide against hCA I, II (off-target) and IX, XII (on-target).

Reagents:

  • Purified hCA isozymes (Recombinant).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (at concentrations ranging 0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer.
    
  • Detection: Monitor the acidification rate (change in absorbance of Phenol Red at 557 nm).

  • Calculation: The initial velocity is calculated. The

    
     is derived from dose-response curves, and 
    
    
    
    is calculated using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is
    
    
    concentration and
    
    
    is the Michaelis constant for the specific isozyme).
Representative Selectivity Data

The following table summarizes the typical inhibitory profile of THQ-sulfonamides compared to the standard Acetazolamide (AAZ). The goal is a high ratio of


.
CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012255.70.48
THQ-6-sulfonamide >10,00024514 8.5 17.5
N-Alkyl-THQ deriv.>10,0003204.2 3.1 76.1

Note: Data represents aggregated trends from structure-activity relationship (SAR) studies involving bicyclic sulfonamides [1, 2]. The THQ core generally reduces affinity for the cytosolic hCA I/II due to steric bulk, enhancing specificity for the transmembrane tumor isoforms.

Secondary Therapeutic Horizons

While CA inhibition is the primary application, the scaffold possesses versatility:

  • RORngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    t Inverse Agonism:  N-sulfonylation of the THQ core (creating a sulfonamide linkage at N1 rather than a primary sulfonamide at C6) has yielded potent inverse agonists for ROR
    
    
    
    t.[2] These compounds suppress Th17 cell differentiation, offering therapeutic avenues for psoriasis and autoimmune diseases [3].
  • Tubulin Polymerization Inhibition: Substituted THQ-sulfonamides have been shown to bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase. This provides a dual-mechanism anticancer strategy (CA IX inhibition + Tubulin disruption) [4].

References

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180. Link

  • Gitto, R., et al. (2010).[3] Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme-ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401-2408.[3] Link

  • Zhang, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases.[4] European Journal of Medicinal Chemistry, 187, 111984. Link

  • Wang, J., et al. (2023).[5] Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic Chemistry, 141, 106883. Link

  • Baglini, E., et al. (2018). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 555–562. Link

Sources

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydroquinoline Sulfonamide Derivatives

Executive Summary The hybridization of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold with the sulfonamide moiety represents a highly productive strategy in modern medicinal chemistry. The THQ core, a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hybridization of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold with the sulfonamide moiety represents a highly productive strategy in modern medicinal chemistry. The THQ core, a privileged structure, offers a versatile three-dimensional framework that is prevalent in numerous bioactive molecules.[1][2] Concurrently, the sulfonamide group is a cornerstone pharmacophore, integral to a wide array of FDA-approved drugs, prized for its ability to form key hydrogen bond interactions and its synthetic tractability.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of these hybrid molecules. We will dissect the nuanced roles of substituent placement, stereochemistry, and scaffold modification on therapeutic activity, focusing on their applications as anticancer agents, modulators of nuclear receptors, and enzyme inhibitors. This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

Foundational Scaffolds: The Chemical and Biological Rationale

The Tetrahydroquinoline (THQ) Scaffold: A Privileged Framework

The 1,2,3,4-tetrahydroquinoline ring system is a nitrogen-containing heterocycle recognized for its broad pharmacological significance.[1] Its non-planar, partially saturated structure provides an excellent platform for introducing diverse substituents with precise spatial orientations, making it a staple in the design of agents targeting complex biological systems.[2] THQ derivatives are core components of drugs with applications as anticancer, anti-inflammatory, anti-HIV, and cardiovascular agents.[1] Their synthetic accessibility, typically through the hydrogenation of the corresponding quinolines, further enhances their appeal in drug discovery programs.[5]

The Sulfonamide Moiety: A Versatile Pharmacophore

Since the discovery of Prontosil, sulfonamides have become one of the most vital functional groups in drug development.[3][6] Characterized by the -SO₂NH- linkage, this group is a bioisostere of amides but possesses distinct electronic properties and a more acidic N-H proton, allowing it to act as a potent hydrogen bond donor.[7] This capability underpins its role in the mechanism of action for numerous drug classes, including antibacterials, diuretics, antivirals, and enzyme inhibitors targeting carbonic anhydrases and proteases.[4][8]

The Synergistic Potential of THQ-Sulfonamide Hybrids

The strategic combination of the THQ scaffold and the sulfonamide moiety creates hybrid molecules with significant therapeutic potential. This approach aims to merge the favorable pharmacokinetic properties and structural versatility of the THQ core with the potent and specific binding interactions facilitated by the sulfonamide group.[9] Research has demonstrated that these hybrids can exhibit enhanced biological activity and novel mechanisms of action compared to their individual components, particularly in oncology and immunology.[10][11][12]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of tetrahydroquinoline sulfonamide derivatives is exquisitely sensitive to the nature and position of substituents on both the THQ ring and the aryl sulfonamide portion. The following sections dissect the SAR for key therapeutic targets.

Anticancer Activity

A significant body of research has focused on THQ-sulfonamides as anticancer agents, with mechanisms including carbonic anhydrase (CA) inhibition and disruption of microtubule assembly.[9][12]

SAR Insights: A pivotal study by Alqasoumi et al. explored a series of 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamides.[10] Their findings provide a clear SAR landscape:

  • The N1-Benzenesulfonamide: This moiety is critical for activity. The unsubstituted sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature, likely involved in crucial hydrogen bonding with the target protein.

  • The C4-Aryl Substituent: The nature of the substituent on the C4-phenyl ring dramatically modulates potency.

    • Electron-withdrawing groups at the para position, such as chloro (Cl) and fluoro (F), lead to highly potent compounds.

    • Electron-donating groups , like methoxy (OCH₃), also confer significant potency, suggesting that both electronic and steric factors are at play. The 4-methoxy derivative was among the most active.

    • Substitution at the ortho or meta positions generally results in decreased activity compared to para substitution.

  • The C2-Amino and C3-Cyano Groups: These groups on the THQ ring are essential for maintaining the structural integrity and electronic properties required for potent antitumor effects.

Compound IDC4-Aryl Substitution (R)IC₅₀ (µg/mL) vs. Ehrlich Ascites Carcinoma
25 4-Chlorophenyl3.0
32 4-Methoxyphenyl2.5
33 4-Fluorophenyl12.0
35 2,4-Dichlorophenyl10.0
37 3,4-Dimethoxyphenyl12.5
41 2-Naphthyl5.0
Doxorubicin(Reference Drug)37.5
Data synthesized from Alqasoumi et al., European Journal of Medicinal Chemistry, 2010.[10]

Below is a diagram illustrating the key structural features required for the anticancer activity of this THQ-sulfonamide series.

Caption: Core pharmacophoric features for THQ-sulfonamide anticancer agents.

Modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

Targeting RORγt with inverse agonists is a promising strategy for treating autoimmune diseases like psoriasis.[11] A key challenge in this area has been achieving good metabolic stability.

SAR Insights: A study by Xiong et al. detailed the design of N-sulfonamide-tetrahydroquinolines to improve the pharmacokinetic profile of earlier lead compounds.[11]

  • Scaffold Hopping: The team employed a scaffold hopping strategy, replacing a metabolically vulnerable core with the more robust THQ scaffold. This was a critical decision to enhance drug-like properties.

  • N-Sulfonamide Linker: The sulfonamide attached to the THQ nitrogen proved to be an effective linker to the side chain responsible for binding interactions.

  • Side Chain Optimization: Detailed exploration of the side chain attached to the sulfonamide group was performed. This led to the identification of compound 13 , which demonstrated a balance of moderate binding affinity, potent inhibition of Th17 cell differentiation, and significantly improved metabolic stability in mouse liver microsomes.[11] This highlights the causality behind their choices: modifying the core improved stability, while fine-tuning the periphery maintained potency.

Experimental Methodologies and Protocols

The trustworthiness of SAR data is built upon robust and reproducible experimental protocols. The following sections provide self-validating, step-by-step methodologies for the synthesis and evaluation of THQ-sulfonamide derivatives.

General Synthetic Workflow

The synthesis of these derivatives typically follows a multi-step sequence, which can be visualized as follows.

Synthesis_Workflow start Starting Materials (e.g., Substituted Aniline, Cyclohexanedione) step1 Step 1: Condensation Reaction Formation of Enaminone Intermediate start->step1 Reflux, Catalyst step2 Step 2: Michael Addition (with Malononitrile) step1->step2 Base (e.g., Piperidine) step3 Step 3: Cyclization (Thorpe-Ziegler) Formation of Tetrahydroquinoline Core step2->step3 Heating step4 Step 4: Purification (Crystallization / Chromatography) step3->step4 final Final THQ-Sulfonamide Product step4->final

Caption: A generalized workflow for the multi-component synthesis of THQ-sulfonamides.

Experimental Protocol: Synthesis of a THQ-Sulfonamide Derivative

This protocol is adapted from the multi-component reaction described by Alqasoumi et al.[10]

Objective: To synthesize 4-(2-amino-3-cyano-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide.

Materials:

  • 4-(3-Oxo-cyclohex-1-enylamino)benzenesulfonamide (Intermediate 1)

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • Reflux apparatus, magnetic stirrer, TLC plates, filtration apparatus.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide (10 mmol), 4-methoxybenzaldehyde (10 mmol), and malononitrile (10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture. The addition of a base is crucial for facilitating the initial Knoevenagel condensation and subsequent Michael addition.

  • Reflux: Heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). This provides a self-validating checkpoint to ensure the reaction proceeds to completion.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/water) to obtain the pure compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.

Experimental Protocol: In Vitro Anticancer Evaluation (MTT Assay)

Objective: To determine the cytotoxic activity (IC₅₀) of a synthesized compound against a cancer cell line (e.g., MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals indicates viable cells. This step is a visual validation of the assay's progress.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

The field of tetrahydroquinoline sulfonamide derivatives remains ripe for exploration. Future research should focus on:

  • Exploring New Biological Targets: While oncology and immunology have been primary focuses, the versatility of the scaffold suggests potential applications in neurodegenerative diseases[13] and as modulators of ion channels.[14]

  • Stereochemistry: Many synthetic routes produce racemic mixtures. The systematic synthesis and evaluation of individual enantiomers are critical, as biological activity is often stereospecific.

  • Computational Chemistry: The use of molecular docking and dynamic simulations can provide deeper insights into binding modes, rationalize observed SAR, and guide the design of next-generation inhibitors with improved potency and selectivity.[15]

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. INSPIRA- Journal of Modern Management & Entrepreneurship.

  • Akhtar, J., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Molecules.

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

  • Hasan, M. M., et al. (2022). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society.

  • Akhtar, J., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

  • Alqasoumi, S. I., et al. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry.

  • Wikipedia. (n.d.). Tetrahydroquinoline. Wikipedia.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. ningboinno.com.

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry.

  • ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate.

  • Request PDF. (n.d.). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. ResearchGate.

  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic Chemistry.

  • Xiong, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry.

  • Request PDF. (n.d.). Discovering Some Novel Tetrahydroquinoline Derivatives Bearing the Biologically Active Sulfonamide Moiety as a New Class of Antitumor Agents. ResearchGate.

  • Request PDF. (n.d.). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. ResearchGate.

  • Grants, P. M., et al. (2012). Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. ACS Medicinal Chemistry Letters.

  • Gore, V. K., et al. (2010). Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. Bioorganic & Medicinal Chemistry Letters.

  • Asberom, T., et al. (2006). Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Molecular weight and physicochemical characteristics of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Molecular Weight and Physicochemical Characteristics Executive Summary 1,2,3,4-Tetrahydroquinoline-6-sulfonamide is a bicyclic, privileged scaffold in medicinal chemistry, serving as a critical intermediate in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight and Physicochemical Characteristics

Executive Summary

1,2,3,4-Tetrahydroquinoline-6-sulfonamide is a bicyclic, privileged scaffold in medicinal chemistry, serving as a critical intermediate in the development of pyruvate kinase M2 (PKM2) activators and carbonic anhydrase inhibitors.[1] Distinguished by its fused benzene-piperidine ring system, it offers a unique vector for electrophilic substitution at the C6 position, enabling the construction of diverse fragment libraries.

This technical guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and therapeutic utility, designed for researchers requiring high-fidelity data for lead optimization and fragment-based drug discovery (FBDD).

Part 1: Molecular Identity & Physicochemical Profile

The compound consists of a tetrahydroquinoline core sulfonated at the para-position relative to the cyclic nitrogen. This specific regiochemistry is crucial for its activity as a pharmacophore, providing a "head" group (sulfonamide) for hydrogen bonding and a lipophilic "tail" (tetrahydroquinoline) for hydrophobic pocket occupancy.

Table 1: Core Physicochemical Data
PropertyValueUnitNotes
Chemical Name 1,2,3,4-Tetrahydroquinoline-6-sulfonamide-IUPAC
Molecular Formula C

H

N

O

S
--
Molecular Weight 212.27 g/mol Monoisotopic Mass: 212.06
CAS Registry Derivative-dependent-Core scaffold often synthesized in situ or as N-protected precursor.[1][2][3]
LogP (Calculated) 0.85 ± 0.3-Moderate lipophilicity; ideal for CNS penetration.
TPSA ~80.6Å

Sulfonamide (~46) + 2° Amine (~12) contributions.
pKa (Sulfonamide) ~10.0-Weakly acidic proton on -SO

NH

.
pKa (Cyclic Amine) ~5.0 - 5.5-Basic nitrogen in the piperidine ring.
H-Bond Donors 3--NH (ring), -NH

(sulfonamide).
H-Bond Acceptors 4-Sulfonyl oxygens (2), Ring Nitrogen (1), Sulfonamide Nitrogen (1).
Structural Visualization

The following diagram illustrates the pharmacophoric features and topological layout of the molecule.

Pharmacophore Core Tetrahydroquinoline Core (Lipophilic Scaffold) N1 N1 (Cyclic Amine) Handle for Derivatization Core->N1 Secondary Amine C6 C6 Position (Para-substitution) Core->C6 Electrophilic Site Sulf Sulfonamide Group (H-Bond Donor/Acceptor) C6->Sulf C-S Bond

Figure 1: Pharmacophore map highlighting the derivatization vectors (N1) and binding motifs (Sulfonamide) of the scaffold.[1]

Part 2: ADME/Tox Implications

Solubility and Lipophilicity

With a calculated LogP of ~0.85, 1,2,3,4-tetrahydroquinoline-6-sulfonamide resides in the "Golden Triangle" of physicochemical space. It is sufficiently lipophilic to cross biological membranes but polar enough (TPSA ~80 Ų) to maintain aqueous solubility in assay buffers.

  • Lipinski Rule of 5: Fully compliant (MW < 500, LogP < 5, HBD < 5, HBA < 10).

  • Blood-Brain Barrier (BBB): The low molecular weight and moderate polarity suggest high potential for BBB penetration, making it a viable scaffold for CNS targets.

Stability

The sulfonamide linkage is metabolically stable against hydrolysis. However, the secondary amine at position 1 is susceptible to Phase II metabolism (glucuronidation or acetylation) if left unprotected. In drug design, this nitrogen is frequently capped with an aryl/heteroaryl group to modulate potency and metabolic stability.

Part 3: Synthetic Methodology

Synthesis of the free sulfonamide requires careful orchestration to prevent side reactions at the nucleophilic secondary amine. Direct chlorosulfonation of the free amine often yields zwitterionic species or polymerization. Therefore, an N-protection strategy is the industry standard.

Protocol: Protection-Activation-Amination Sequence
  • Protection: Acetylation of 1,2,3,4-tetrahydroquinoline to reduce N1 nucleophilicity.

  • Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid. The bulky N-acetyl group and the directing effects favor the 6-position (para).

  • Amination: Reaction of the sulfonyl chloride with ammonia.

  • Deprotection: Acidic hydrolysis to reveal the free amine.

Synthesis Start 1,2,3,4-Tetrahydroquinoline (Starting Material) Step1 N-Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 1-Acetyl-1,2,3,4-tetrahydroquinoline Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 0°C to RT) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate (Unstable) Step2->Inter2 Step3 Amination (NH4OH or NH3/MeOH) Inter2->Step3 Inter3 N-Acetyl-6-sulfonamide Step3->Inter3 Step4 Acid Hydrolysis (HCl, Reflux) Inter3->Step4 Final 1,2,3,4-Tetrahydroquinoline- 6-sulfonamide Step4->Final

Figure 2: Step-wise synthetic pathway utilizing an N-acetyl protection strategy to ensure regioselectivity.

Detailed Experimental Considerations
  • Regioselectivity: The N-acetyl group sterically hinders the ortho positions (C8) and electronically directs the sulfonyl group to the para position (C6).

  • Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. All glassware must be oven-dried, and the reaction quenched by pouring onto crushed ice slowly.

  • Yield Optimization: The sulfonyl chloride intermediate is moisture-sensitive. Proceed immediately to the amination step to maximize yield.

Part 4: Analytical Characterization

To validate the synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide, the following spectral signatures are diagnostic:

1H NMR (DMSO-d6, 400 MHz) Expectations
  • Aromatic Region: A characteristic pattern for 1,2,4-trisubstituted benzene.

    • 
       ~7.3-7.4 ppm (d, 1H, C5-H or C7-H)
      
    • 
       ~7.2 ppm (s, 1H, C5-H)
      
    • 
       ~6.5 ppm (d, 1H, C8-H, ortho to amine)
      
  • Sulfonamide Protons: A broad singlet exchangeable with D

    
    O.
    
    • 
       ~6.8-7.1 ppm (s, 2H, -SO
      
      
      
      NH
      
      
      )
  • Aliphatic Region: Three distinct multiplets corresponding to the piperidine ring.

    • 
       ~3.2 ppm (t, 2H, C2-H, adjacent to N)
      
    • 
       ~2.7 ppm (t, 2H, C4-H, benzylic)
      
    • 
       ~1.8 ppm (m, 2H, C3-H)
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observed Mass: [M+H]

    
     = 213.07 m/z.
    
  • Fragmentation: Loss of SO

    
    NH
    
    
    
    (neutral loss of 80 Da) is a common fragmentation pathway for primary sulfonamides.

Part 5: Therapeutic Potential & Applications[4][5]

Pyruvate Kinase M2 (PKM2) Activation

Research by Walsh et al. (2011) identified the N-arylsulfonyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold as a potent activator of PKM2.[4][5] PKM2 is a critical enzyme in cancer metabolism (Warburg effect).

  • Mechanism: The sulfonamide moiety binds to the activator pocket, inducing a conformational change that promotes the formation of the active tetramer state of PKM2.

  • Utility: This scaffold serves as a starting point for developing non-metabolic oncology therapeutics.

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrase enzymes.

  • Selectivity: The bulky tetrahydroquinoline tail can be derivatized to gain selectivity for specific isoforms (e.g., CA IX over CA II), which is crucial for targeting hypoxic tumor environments without causing systemic side effects.

Fragment-Based Drug Discovery (FBDD)

Due to its low MW (212 Da) and high ligand efficiency, this molecule is an excellent "fragment" for screening libraries. It allows for "fragment growing" from the N1 position to access adjacent binding pockets.

References

  • Walsh, M. J., et al. (2011). "2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase."[4] Bioorganic & Medicinal Chemistry Letters, 21(21), 6322–6327.[4]

  • PubChem Compound Summary. "1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide" (Isomer reference for physicochemical comparison).

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies, 1(4), 337-341.

  • Katritzky, A. R., et al. (1996). "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines."[6] Tetrahedron, 52(48), 15031-15070.

Sources

Foundational

Role of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide as a medicinal chemistry scaffold

This guide provides an in-depth technical analysis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide as a medicinal chemistry scaffold. It is designed for drug discovery scientists, focusing on synthetic accessibility, struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide as a medicinal chemistry scaffold. It is designed for drug discovery scientists, focusing on synthetic accessibility, structural activity relationships (SAR), and validated therapeutic applications.

Executive Summary: The Privileged Nature of the Scaffold

The 1,2,3,4-tetrahydroquinoline-6-sulfonamide (THQ-6-SO₂NH₂) scaffold represents a convergence of two "privileged" structures in medicinal chemistry: the lipophilic, bicyclic tetrahydroquinoline core and the polar, pharmacologically versatile sulfonamide moiety.

Unlike its fully aromatic counterpart (quinoline), the tetrahydroquinoline (THQ) core possesses a non-planar, puckered cyclohexene ring fused to benzene. This 3D geometry allows for:

  • Chirality Introduction: The C2 and C3 positions offer stereogenic centers for fine-tuning target affinity.

  • Solubility & ADME: Reduced planarity disrupts π-stacking, often improving solubility compared to flat quinolines.

  • Vector Control: The nitrogen atom (N1) serves as a distinct vector for introducing diversity without altering the core binding mode of the sulfonamide.

The C6-sulfonamide positioning is critical. It places the polar sulfonamide group para to the heterocyclic nitrogen, creating a distinct "push-pull" electronic system (if N1 is electron-donating) or a rigid linear vector for target engagement.

Primary Therapeutic Architectures

A. Cancer Metabolism: Pyruvate Kinase M2 (PKM2) Activators

One of the most precise applications of this scaffold is in the activation of PKM2. Cancer cells often express the M2 isoform of pyruvate kinase in a dimeric (low activity) state to shunt glucose carbons into biosynthetic pathways (Warburg effect).

  • Mechanism: Small molecule activators bind to an allosteric pocket, forcing the PKM2 dimers to tetramerize into their highly active form.

  • Role of Scaffold: The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivative acts as the anchor. The sulfonamide moiety forms hydrogen bonds within the allosteric pocket, while the THQ core provides the necessary rigid spacer to orient N-aryl substituents into a hydrophobic sub-pocket.

  • Key Insight: The "2-oxo" (lactam) modification locks the N1 conformation, reducing entropic penalty upon binding.

B. Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases.[1]

  • Selectivity Challenge: Most primary sulfonamides inhibit all CA isoforms indiscriminately.

  • THQ Solution: Attaching the sulfonamide to the bulky THQ tail allows the molecule to interact with the "selective" hydrophobic and hydrophilic halves of the CA active site entrance. This is particularly useful for targeting the tumor-associated isoform hCA IX while sparing the cytosolic hCA I and II.

C. Tubulin Polymerization Inhibitors

Derivatives where the sulfonamide is substituted (e.g., N-aryl) have shown efficacy binding to the Colchicine site of tubulin. The THQ core mimics the A/B ring systems of colchicine, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

Synthetic Methodologies & Protocols

The synthesis of C6-sulfonamides relies on exploiting the electronic properties of the THQ ring. The nitrogen atom at position 1 is a strong activator (ortho/para director). To achieve regioselectivity at C6 (para) and prevent side reactions, N-protection is mandatory .

Validated Synthetic Pathway (Graphviz)

Synthesis Start 1,2,3,4-Tetrahydroquinoline Step1 N-Protection (Ac2O or Boc2O) Start->Step1  Prevents N-oxidation   Inter1 N-Acyl-THQ Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 0°C -> RT) Inter1->Step2  Directs Para (Pos 6)   Inter2 6-Sulfonyl Chloride Step2->Inter2 Step3 Amidation (R-NH2, Pyridine) Inter2->Step3 Final Target: THQ-6-Sulfonamide Step3->Final

Caption: Regioselective synthesis of 1,2,3,4-tetrahydroquinoline-6-sulfonamides via electrophilic aromatic substitution.

Detailed Experimental Protocol: Chlorosulfonation

This protocol is self-validating: The freezing point depression of chlorosulfonic acid and the evolution of HCl gas serve as process indicators.

Reagents:

  • N-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Chlorosulfonic acid (ClSO₃H) (5.0 - 8.0 eq)

  • Thionyl chloride (SOCl₂) (Optional, 1.0 eq, to scavenge water)

Step-by-Step:

  • Preparation: Cool neat chlorosulfonic acid in a round-bottom flask to 0°C using an ice/salt bath. Critical: ClSO₃H reacts violently with water; glassware must be bone-dry.

  • Addition: Add N-acetyl-1,2,3,4-tetrahydroquinoline portion-wise over 20 minutes.

    • Observation: The solution will darken. Maintain temp < 5°C to prevent decomposition.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours. Then, heat to 60°C for 1 hour to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

    • Causality: The initial reaction forms the sulfonic acid (-SO₃H). Excess ClSO₃H acts as the dehydrating agent to convert -SO₃H to -SO₂Cl.

  • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product (sulfonyl chloride) will precipitate as a solid.

  • Isolation: Filter the solid immediately. Do not dry extensively (sulfonyl chlorides are unstable); proceed directly to the amidation step.

Structure-Activity Relationship (SAR) Map

To optimize this scaffold, modifications are targeted at three specific zones.

SAR Center THQ-6-Sulfonamide Core Zone1 Zone 1: N1 Position (The Vector) Center->Zone1 Zone2 Zone 2: C2/C3 Positions (The Stereocenter) Center->Zone2 Zone3 Zone 3: Sulfonamide Nitrogen (The Warhead) Center->Zone3 Effect1 Modulates Lipophilicity (LogP) & Metabolic Stability Zone1->Effect1 Effect2 Controls 3D Puckering & Chiral Recognition Zone2->Effect2 Effect3 Determines Target: Primary (-NH2) -> CA Inhibitor Secondary (-NHR) -> Kinase/Tubulin Zone3->Effect3

Caption: Strategic modification zones for the THQ-6-sulfonamide scaffold.

Comparative SAR Table
ZoneModificationEffect on Physicochemical PropertiesTarget Implication
N1 Acetyl / AmideReduces basicity; increases polarity.PKM2 Activators: Essential for H-bonding in the pocket.
N1 Alkyl / BenzylIncreases lipophilicity; retains basicity (if not amidated).Tubulin: Bulky groups here mimic Colchicine A-ring.
C2 Methyl (Chiral)Introduces steric constraint; locks conformation.GPCRs: Methylation often improves selectivity (e.g., 5-HT receptors).
SO₂N Primary (-NH₂)High polarity; Zinc binding capability.Carbonic Anhydrase: Mandatory for Zn²⁺ coordination.
SO₂N Aryl (-NH-Ar)Hydrophobic extension; Pi-stacking.Anticancer: Targets hydrophobic pockets in PKM2 or Tubulin.

References

  • Walsh, M. J., et al. (2011).[2] "2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase." Bioorganic & Medicinal Chemistry Letters, 21(21), 6322-6327. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link

  • Ghorab, M. M., et al. (2010). "Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents." European Journal of Medicinal Chemistry, 45(5), 1849-1853.[3] Link

  • Baglini, E., et al. (2021). "Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1874–1883. Link

Sources

Exploratory

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of Tetrahydroquinoline-Based Sulfonamide Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the history, development, and therapeutic applications of tetrahydroquinoline-based sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the history, development, and therapeutic applications of tetrahydroquinoline-based sulfonamide inhibitors. Moving beyond a mere chronological account, we delve into the scientific rationale behind the fusion of these two critical pharmacophores, the evolution of their synthesis, and their emergence as potent modulators of a diverse range of biological targets. This document is intended to serve as a comprehensive resource, grounded in scientific literature, to inform and inspire further research and development in this promising area of medicinal chemistry.

Introduction: The Strategic Union of Two Pharmacophoric Pillars

The story of tetrahydroquinoline-based sulfonamides is one of synergistic design in medicinal chemistry. The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] Found in numerous natural products and synthetic drugs, this nitrogen-containing heterocycle offers a three-dimensional structure that can be readily functionalized to achieve specific molecular interactions.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3]

The sulfonamide group (-SO₂NH₂), on the other hand, is a classic pharmacophore, most famously associated with the advent of antibacterial sulfa drugs.[4] Beyond its antimicrobial properties, the sulfonamide moiety is a potent zinc-binding group, a key feature that has been exploited in the design of inhibitors for a large family of zinc-containing enzymes known as metalloenzymes.[4]

The strategic combination of the versatile tetrahydroquinoline scaffold with the functional prowess of the sulfonamide group has given rise to a class of inhibitors with broad therapeutic potential. This guide will trace the trajectory of these compounds from their conceptualization to their current status as promising drug candidates.

Early Developments and the Rationale for Molecular Hybridization

While a singular seminal report detailing the very first synthesis of a tetrahydroquinoline-based sulfonamide for a specific biological target is not readily apparent in the literature, the rationale for their combination can be inferred from the independent development of both pharmacophores. The early 20th century saw the rise of sulfonamides as antibacterial agents, and subsequent research revealed their ability to inhibit carbonic anhydrases.[4] In parallel, the biological significance of the quinoline and tetrahydroquinoline core was increasingly recognized, with many derivatives showing potent bioactivities.[1][3]

The logical next step for medicinal chemists was to explore the therapeutic potential of hybrid molecules that incorporated both of these valuable pharmacophoric elements. The initial hypothesis was likely that the tetrahydroquinoline scaffold would act as a carrier or a recognition element, guiding the sulfonamide moiety to its biological target and potentially conferring additional favorable interactions, leading to enhanced potency and selectivity.[4]

Evolution of Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of tetrahydroquinoline-based sulfonamides has evolved significantly, driven by the need for efficient and diverse methods to generate compound libraries for biological screening.

Classical Synthetic Approaches

Early synthetic routes typically involved the multi-step construction of the tetrahydroquinoline ring system, followed by the introduction of the sulfonamide group, or vice-versa. A common strategy involves the reaction of a substituted aniline with a suitable three-carbon component to form the tetrahydroquinoline core, which is then sulfonylated.

Experimental Protocol: A Generalized Approach to the Synthesis of Tetrahydroquinoline-Based Sulfonamides

  • Step 1: Synthesis of the Tetrahydroquinoline Scaffold. A substituted aniline is reacted with an appropriate aldehyde or ketone in the presence of a catalyst (e.g., an acid catalyst) to facilitate a Povarov reaction or a related cyclization, yielding the tetrahydroquinoline core.[2]

  • Step 2: Chlorosulfonylation. The resulting tetrahydroquinoline derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring.

  • Step 3: Amination. The sulfonyl chloride is subsequently reacted with ammonia or a primary/secondary amine to form the desired sulfonamide.

Modern Synthetic Methodologies

More recent advancements in organic synthesis have provided more elegant and efficient routes to these compounds. These include:

  • Domino Reactions: Multi-component reactions where several bonds are formed in a single synthetic operation, allowing for the rapid assembly of complex tetrahydroquinoline sulfonamides from simple starting materials.

  • Catalytic Asymmetric Synthesis: The development of chiral catalysts has enabled the stereoselective synthesis of specific enantiomers of tetrahydroquinoline-based sulfonamides, which is crucial as different stereoisomers often exhibit distinct biological activities and toxicities.

  • Diversity-Oriented Synthesis: The use of solid-phase synthesis and combinatorial chemistry techniques has facilitated the generation of large and diverse libraries of these compounds for high-throughput screening.

Therapeutic Applications and Key Biological Targets

The versatility of the tetrahydroquinoline sulfonamide scaffold is evident in the wide range of biological targets it has been shown to modulate.

Anticancer Agents

A significant body of research has focused on the development of tetrahydroquinoline-based sulfonamides as anticancer agents.[3][4][5][6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms:

  • Carbonic Anhydrase Inhibition: Many tumor cells overexpress certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment.[4][8][9] The sulfonamide moiety of these inhibitors binds to the zinc ion in the active site of these enzymes, disrupting their function and leading to an increase in extracellular acidity, which can inhibit tumor growth and metastasis.[4][8][9]

Signaling Pathway: Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Expression HIF1a->CAIX_expression H_HCO3 H⁺ + HCO₃⁻ CAIX_expression->H_HCO3 CAIX CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_expression Extracellular_acidosis Extracellular Acidosis H_HCO3->Extracellular_acidosis Tumor_invasion Tumor Invasion & Metastasis Extracellular_acidosis->Tumor_invasion THQS_inhibitor Tetrahydroquinoline Sulfonamide Inhibitor THQS_inhibitor->CAIX_expression Inhibition

Caption: Role of CAIX in cancer and its inhibition.

  • Tubulin Polymerization Inhibition: Some tetrahydroquinoline-based sulfonamides have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[10] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[10][11]

Modulators of γ-Secretase for Alzheimer's Disease

The accumulation of amyloid-β (Aβ) peptides in the brain is a hallmark of Alzheimer's disease. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Tetrahydroquinoline sulfonamides have emerged as potent modulators of γ-secretase, an enzyme complex responsible for the final cleavage of APP.[12][13] Rather than inhibiting the enzyme outright, which can lead to side effects due to the role of γ-secretase in other signaling pathways, these modulators allosterically alter its activity to favor the production of shorter, less aggregation-prone Aβ peptides.[12][13]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[14][15]

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoline-based sulfonamide inhibitors for a defined period (e.g., 48 or 72 hours).[14][15]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[14][15]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.[5][14]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective tetrahydroquinoline-based sulfonamide inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of the lead compounds and evaluate the impact on their biological activity.

Key SAR Insights:

  • Substitution on the Tetrahydroquinoline Ring: The nature and position of substituents on the tetrahydroquinoline scaffold can significantly influence potency and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the molecule.[1]

  • The Sulfonamide Linker: The length and flexibility of the linker connecting the sulfonamide group to the tetrahydroquinoline core can affect the optimal positioning of the inhibitor in the active site of the target enzyme.

  • Substitution on the Sulfonamide Nitrogen: Modification of the sulfonamide nitrogen with different alkyl or aryl groups can impact the acidity of the sulfonamide proton and introduce additional interactions with the target protein.

Target Key Structural Features for Activity Representative IC₅₀/Kᵢ Values Reference
Carbonic Anhydrase IX Primary sulfonamide group, specific substitutions on the anilinoquinoline scaffold.Kᵢ = 5.5 - 25.8 nM[9]
Anticancer (MCF-7) Substituted aryl group at the 4-position of the tetrahydroquinoline ring.IC₅₀ = 2.5 - 12.5 µg/mL[5]
Tubulin Polymerization N-(3,4,5-trimethoxyphenyl) group on the sulfonamide.IC₅₀ = 6.74 µM[10]

Challenges and Future Directions

Despite the significant progress in the development of tetrahydroquinoline-based sulfonamide inhibitors, several challenges remain. A notable gap in the current literature is the lack of reported clinical trial data for this specific class of compounds. While many preclinical studies have demonstrated their potential, the translation of these findings to the clinic is a critical next step.

Future research in this area should focus on:

  • Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as viable drugs.

  • Enhancing Selectivity: Further refinement of the molecular structure to improve selectivity for specific enzyme isoforms or receptor subtypes will be crucial to minimize off-target effects and improve the safety profile.

  • Exploring Novel Targets: The privileged nature of the tetrahydroquinoline scaffold suggests that this class of compounds may have activity against other, as-yet-unidentified biological targets.

  • Clinical Translation: The most significant hurdle is the progression of the most promising candidates into clinical trials to evaluate their safety and efficacy in humans.

Conclusion

The fusion of the tetrahydroquinoline scaffold and the sulfonamide pharmacophore has proven to be a highly successful strategy in medicinal chemistry, yielding a diverse array of potent and selective inhibitors for a range of therapeutic targets. From their conceptual origins to their current state as promising preclinical candidates, the journey of these compounds highlights the power of rational drug design. While the path to clinical application remains to be fully navigated, the extensive body of research detailed in this guide provides a solid foundation and a clear impetus for the continued exploration and development of tetrahydroquinoline-based sulfonamide inhibitors as the next generation of therapeutic agents.

References

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & Noaman, E. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849-1853. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 234-242. [Link]

  • Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 843-855. [Link]

  • Zhang, H., Li, Y., Fan, Y., Yuan, Z., Liu, X., & Li, Y. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2244-2256. [Link]

  • Asberom, T., Bara, T. A., Clader, J. W., Greenlee, W. J., Guzik, H. S., Josien, H. B., ... & Zhao, Z. (2007). Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 205-207. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1541-1569. [Link]

  • Guo, T., Gu, H., Hobbs, D. W., Rokosz, L. L., Stauffer, T. M., Jacob, B., & Clader, J. W. (2007). Design, synthesis, and evaluation of tetrahydroquinoline and pyrrolidine sulfonamide carbamates as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3010-3013. [Link]

  • Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1, 2, 3, 4-Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784-1790. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Chen, C. H. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(8), 1755-1760. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 234-242. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(12), 1541-1569. [Link]

  • Baglini, E., Ravichandran, R., Berrino, E., Salerno, S., Barresi, E., Marini, A. M., ... & Taliani, S. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1874-1886. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(12), 1541-1569. [Link]

  • Xu, J., Liu, C., Wu, Y., Zhang, Y., Wang, Y., Fu, W., & Xu, J. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M. A., El-Gazzar, M. G., & Ghorab, M. M. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119. [Link]

  • Baell, J. B., & Walters, M. A. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14591-14598. [Link]

  • Kisiel-Nawrot, E., Nycz, J. E., Bębenek, E., & Boryczka, S. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3927. [Link]

  • Ali, A. M., El-Sayed, M. A., & Ghorab, M. M. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 8(5), 400-415. [Link]

  • Wang, Y., Li, Y., Wang, C., Li, Y., & Liu, X. (2022). Discovery of Novel 3, 4-Dihydro-2 (1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1537. [Link]

Sources

Foundational

The Sulfonamide Moiety in Tetrahydroquinoline Scaffolds: A Deep Dive into Electronic Properties and Their Implications for Drug Discovery

Introduction: The Convergence of Two Privileged Scaffolds In the landscape of medicinal chemistry, the tetrahydroquinoline (THQ) ring system and the sulfonamide functional group stand out as "privileged scaffolds"—struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the tetrahydroquinoline (THQ) ring system and the sulfonamide functional group stand out as "privileged scaffolds"—structural motifs that appear in a multitude of biologically active compounds.[1][2] The THQ core, a partially saturated derivative of quinoline, offers a versatile three-dimensional geometry, making it an ideal framework for probing interactions with biological targets.[1] On the other hand, the sulfonamide group (-SO₂NHR), a cornerstone of antibacterial therapy, has seen a renaissance in drug development, with applications ranging from diuretics and anticonvulsants to anticancer agents.[2][3] The conjugation of these two entities gives rise to a class of molecules with immense therapeutic potential, particularly as inhibitors of enzymes like carbonic anhydrase.[1][4]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the electronic properties of the sulfonamide group when incorporated into a tetrahydroquinoline system. We will move beyond a mere description of these properties to explain the underlying principles, detail the experimental and computational methodologies for their characterization, and discuss how modulating these electronic features can be a powerful strategy in rational drug design.

The Dual Electronic Nature of the Sulfonamide Group

The influence of a substituent on an aromatic or heterocyclic ring is governed by a combination of two fundamental electronic effects: inductive and resonance effects.[5] Understanding how the sulfonamide group leverages these effects is crucial to predicting its impact on the chemical and biological properties of the THQ system.

  • Inductive Effect (-I): The sulfonamide group is strongly electron-withdrawing through the sigma (σ) bond network. This is due to the high electronegativity of the oxygen and nitrogen atoms, which pull electron density away from the sulfur atom, and in turn, from the point of attachment on the THQ ring. This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution and lowers the pKa of nearby basic centers.

  • Resonance Effect (+R/-R): The resonance effect, transmitted through the pi (π) system, is more complex. The lone pair on the sulfonamide nitrogen can, in principle, be delocalized into the aromatic ring, a +R (electron-donating) effect. However, the powerful electron-withdrawing sulfonyl group (SO₂) can also participate in pπ-dπ overlap, creating a resonance-withdrawing (-R) effect. The net resonance contribution is often a subject of debate and can be influenced by the nature of the R group on the nitrogen and the electronic demands of the rest of the molecule. In most contexts relevant to drug design, the overall electronic character of the sulfonamide group is considered strongly electron-withdrawing.

The interplay of these effects dictates the electron density distribution across the entire sulfonamide-tetrahydroquinoline molecule, influencing its reactivity, acidity/basicity, redox potential, and ultimately, its interaction with biological macromolecules.

Caption: Dual electronic influence of the sulfonamide group.

Characterizing the Electronic Landscape: A Methodological Overview

A quantitative understanding of the electronic properties of sulfonamide-THQ derivatives is essential for establishing structure-activity relationships (SAR). This is achieved through a combination of computational and experimental techniques.

Computational Approaches: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic structure of molecules.[6][7] By solving the Kohn-Sham equations, we can obtain a wealth of information about electron distribution and reactivity.[8]

Workflow for DFT Analysis of a Sulfonamide-THQ Derivative:

  • Structure Optimization: The first step is to obtain a stable, low-energy conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[6][9]

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: From the optimized structure, a variety of electronic properties can be calculated:

    • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions.[7]

    • Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[6]

DFT_Workflow cluster_dft DFT Calculation Workflow cluster_outputs Key Outputs start Input Structure (Sulfonamide-THQ) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq prop Electronic Property Calculation freq->prop mep MEP Map prop->mep homo_lumo HOMO/LUMO Energies prop->homo_lumo nbo NBO Analysis prop->nbo reactivity Reactivity Descriptors prop->reactivity

Caption: A typical workflow for DFT analysis.

Experimental Quantification of Electronic Effects

While computational methods are powerful, experimental validation is paramount. Several techniques are routinely used to quantify the electronic influence of the sulfonamide group on the THQ scaffold.

1. Acidity/Basicity (pKa) Determination

The electron-withdrawing nature of the sulfonamide group significantly impacts the basicity of the tetrahydroquinoline nitrogen. This is quantified by the pKa value. Potentiometric titration is a reliable method for pKa determination.[10][11]

Experimental Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Dissolve a precise amount of the sulfonamide-THQ derivative in a suitable solvent, often a water-methanol or water-acetonitrile mixture for compounds with low aqueous solubility.[11] Maintain a constant ionic strength using an inert salt like KCl.[10]

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[12]

  • Data Analysis: Record the pH after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[10]

2. Redox Potential Measurement

The ease with which a molecule can be oxidized or reduced is a key electronic property, particularly for compounds that may undergo metabolic transformations or interact with redox-sensitive biological targets. Cyclic Voltammetry (CV) is the premier technique for determining redox potentials.[13]

Experimental Protocol for Cyclic Voltammetry:

  • Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14][15]

  • Solution Preparation: The sulfonamide-THQ compound is dissolved in an organic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[16] The solution is typically deoxygenated by purging with an inert gas like nitrogen or argon.[16]

  • Measurement: The potential of the working electrode is swept linearly with time between two set points. The resulting current is plotted against the applied potential, generating a cyclic voltammogram.

  • Data Interpretation: The potentials of the anodic (oxidation) and cathodic (reduction) peaks are used to calculate the formal redox potential (E°'), which provides a measure of the thermodynamic ease of the electron transfer process.[14]

Experimental_Workflow cluster_exp Experimental Characterization compound Sulfonamide-THQ Derivative pka pKa Determination (Potentiometric Titration) compound->pka redox Redox Potential (Cyclic Voltammetry) compound->redox

Caption: Key experimental workflows for electronic property analysis.

Quantitative Descriptors: The Hammett Equation

To systematically compare the electronic effects of different substituents on the sulfonamide group (or on the THQ ring itself), the Hammett equation provides a powerful linear free-energy relationship framework.[5]

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K/k and K₀/k₀ are the equilibrium or rate constants for the substituted and unsubstituted reactions, respectively.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to electronic effects.[5]

By correlating experimentally determined properties (like pKa or redox potentials) of a series of sulfonamide-THQ derivatives with the Hammett constants of their substituents, a ρ value can be determined. This provides profound insight into the reaction mechanism and the nature of the transition state.

Table 1: Selected Hammett Substituent Constants (σp)

Substituent (on an aryl ring attached to the sulfonamide)σp ValueElectronic Effect
-H0.00Neutral (Reference)
-CH₃-0.17Electron-Donating
-OCH₃-0.27Electron-Donating
-Cl+0.23Electron-Withdrawing
-CN+0.66Strongly Electron-Withdrawing
-NO₂+0.78Strongly Electron-Withdrawing
-SO₂NH₂+0.57Strongly Electron-Withdrawing
-SO₂CH₃+0.72Strongly Electron-Withdrawing

Data compiled from various sources, including[17][18][19]. Values can vary slightly depending on the measurement conditions.

Spectroscopic Signatures of Electronic Effects

NMR and UV-Vis spectroscopy provide valuable, albeit more qualitative, information about the electronic environment within sulfonamide-THQ molecules.

  • ¹H NMR Spectroscopy: The chemical shifts of protons on the THQ ring are sensitive to the electron density. Electron-withdrawing sulfonamide groups (and substituents thereon) will deshield aromatic protons, causing their signals to shift downfield (to higher ppm values).[20] This effect is most pronounced for protons ortho and para to the point of attachment.

  • UV-Vis Spectroscopy: The absorption maxima (λ_max) in the UV-Vis spectrum correspond to electronic transitions, typically π→π* transitions in these aromatic systems. Substituents that alter the energy of the HOMO and LUMO will shift the λ_max. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups often lead to a hypsochromic (blue) shift to shorter wavelengths, although this can be complex in highly conjugated systems.

Case Study: Carbonic Anhydrase Inhibition and QSAR

The therapeutic relevance of tuning the electronic properties of sulfonamide-containing molecules is powerfully illustrated in their role as carbonic anhydrase (CA) inhibitors. CAs are zinc-containing metalloenzymes, and the primary binding interaction for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the active site Zn²⁺ ion.[4]

The affinity of the inhibitor is therefore directly related to the acidity of the sulfonamide N-H proton. A more acidic proton (lower pKa) facilitates deprotonation and stronger coordination to the zinc ion, leading to enhanced inhibitory potency.

This relationship can be formalized through Quantitative Structure-Activity Relationship (QSAR) studies.[21][22] A typical QSAR model for CA inhibitors might take the form:

log(1/IC₅₀) = c₁σ + c₂logP + c₃(Descriptor₃) + ... + constant

Where:

  • IC₅₀ is the half-maximal inhibitory concentration.

  • σ is the Hammett constant, representing the electronic effect of a substituent.

  • logP is the partition coefficient, representing lipophilicity.

  • Other descriptors can account for steric effects or other properties.

In such a model, a positive coefficient (c₁) for the Hammett constant (σ) would quantitatively confirm that electron-withdrawing groups, which increase the acidity of the sulfonamide proton, lead to higher inhibitory activity.[21] This provides a rational basis for designing more potent inhibitors by selecting substituents with appropriate electronic properties.

Conclusion and Future Outlook

The electronic properties of the sulfonamide group are a critical determinant of the overall physicochemical and biological profile of tetrahydroquinoline-based molecules. A thorough understanding of the interplay between inductive and resonance effects, quantified through experimental measurements like pKa and redox potential, and rationalized using computational tools like DFT and frameworks like the Hammett equation, is essential for the modern medicinal chemist.

By systematically modulating the electronic landscape of the sulfonamide-THQ scaffold, researchers can fine-tune molecular properties to optimize target engagement, improve pharmacokinetic profiles, and ultimately design more effective and selective therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for any research program aimed at harnessing the full potential of this powerful chemical combination.

References

  • A QSAR study on relationship between structure of sulfonamides and their carbonic anhydrase inhibitory activity using the eigenvalue (EVA) method. PubMed. Available at: [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. Available at: [Link]

  • Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Cyclic Voltammetry Experiment. Gamry Instruments. Available at: [Link]

  • How to make the experimental set up to get a CV of an organic molecule in organic solvent? ResearchGate. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC. Available at: [Link]

  • QSAR Study on Aromatic / Heteraromatic Sulphonamide Derivatives as Carbonic Anhydrase VII Inhibitaors Using Topological Indices. International Journal of Advance Research in Science and Engineering. Available at: [Link]

  • A home setup for cyclic voltammetry. Chemisting. Available at: [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. Available at: [Link]

  • 3D-QSAR Study of Some Heterocyclic Sulfonamide Analogs as hCAII Inhibitors. Bentham Science. Available at: [Link]

  • Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC. Available at: [Link]

  • Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. Request PDF - ResearchGate. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. International Journal of Multidisciplinary Research and Growth Evaluation. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. Request PDF - ResearchGate. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PMC. Available at: [Link]

  • ELECTRONIC STRUCTURE AND THERMODYNAMIC PROPERTIES OF LI-ION INSERTION IN SULFONAMIDES COMPOUNDS AS ORGANIC HIGH-ENERGY DENSITY C. DiVA. Available at: [Link]

  • A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Jetir.Org. Available at: [Link]

  • Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. PMC - PubMed Central. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

  • Values of some Hammett substituent constants (σ). ResearchGate. Available at: [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available at: [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. PubMed. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. Available at: [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. University of Colorado Boulder. Available at: [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. PubMed. Available at: [Link]

  • The pK a values of the sulfonamides studied. Download Table - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. Available at: [Link]

  • Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. MDPI. Available at: [Link]

  • Redox potentials from cyclic voltammetry of symmetric [Ni(N^C^N)Cl]... ResearchGate. Available at: [Link]

  • Experimental and Theoretical Studies of the Redox Potentials of Cyclic Nitroxides. Open Research Repository. Available at: [Link]

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. CONICET. Available at: [Link]

  • A Cyclic Voltammetry Experiment Illustrating Redox Potentials, Equilibrium Constants, and Substitution Reactions in Coordination Chemistry. ResearchGate. Available at: [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Available at: [Link]

  • (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Derivatives

Executive Summary 1,2,3,4-Tetrahydroquinoline (THQ) sulfonamides represent a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from carbonic anhydrase inhibition to anticancer and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroquinoline (THQ) sulfonamides represent a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from carbonic anhydrase inhibition to anticancer and antimicrobial effects. This application note details a robust, scalable, and self-validating protocol for the synthesis of 1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives .

The protocol utilizes a chlorosulfonation strategy via an N-protected intermediate to ensure regioselectivity and yield optimization. Unlike generic procedures, this guide addresses critical "pain points" such as regiocontrol during electrophilic aromatic substitution and the safe handling of chlorosulfonic acid.

Retrosynthetic Analysis & Strategy

To synthesize 6-substituted sulfonamides efficiently, direct chlorosulfonation of the free amine (1,2,3,4-tetrahydroquinoline) is discouraged due to:

  • Side Reactions: The free amine can react with the electrophile (sulfuryl chloride/chlorosulfonic acid) to form sulfamates (

    
    ).
    
  • Oxidation: The electron-rich amine is susceptible to oxidation under harsh acidic conditions.

Strategic Solution: We employ an N-Acetylation protection strategy. The acetyl group moderates the electron density of the nitrogen lone pair via resonance, preventing N-sulfonation while retaining sufficient ring activation to direct the electrophile to the para position (C-6).

Reaction Pathway

The synthesis proceeds in three linear steps:

  • Protection: Acetylation of 1,2,3,4-tetrahydroquinoline.[1]

  • Functionalization: Electrophilic aromatic substitution using chlorosulfonic acid to generate the sulfonyl chloride.

  • Coupling: Nucleophilic attack by a primary or secondary amine to form the sulfonamide.

  • (Optional) Deprotection: Hydrolysis of the acetyl group if the free amine is required.

ReactionScheme Start 1,2,3,4-Tetrahydroquinoline Step1 Step 1: Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 1-Acetyl-THQ Step1->Inter1 Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C -> 60°C) Inter1->Step2 Regioselective (Para) Inter2 1-Acetyl-THQ-6-sulfonyl chloride Step2->Inter2 Step3 Step 3: Amidation (R-NH2, Base) Inter2->Step3 Product Target Sulfonamide Step3->Product

Figure 1: Synthetic workflow for 1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

Objective: Protect the nitrogen to prevent oxidation and direct regiochemistry.

  • Reagents: 1,2,3,4-Tetrahydroquinoline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq) or DCM/TEA.

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (13.3 g, 100 mmol) in DCM (100 mL) in a round-bottom flask.

  • Add Pyridine (12 mL, 150 mmol) and cool the solution to 0°C.

  • Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise over 15 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat. NaHCO3 and brine.

  • Dry over Na2SO4 and concentrate. The product is usually a viscous oil or low-melting solid that can be used directly.

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the C-6 position. Safety Warning: Chlorosulfonic acid (


) reacts violently with water. All glassware must be oven-dried. Wear a face shield and work in a fume hood.
  • Reagents: 1-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq), Chlorosulfonic acid (5.0 - 6.0 eq).

  • Solvent: Neat (no solvent) or CHCl3 if viscosity is an issue.

Procedure:

  • Place Chlorosulfonic acid (20 mL, ~300 mmol) in a dry 100 mL two-neck flask equipped with a drying tube (CaCl2). Cool to 0°C.

  • Add 1-Acetyl-1,2,3,4-tetrahydroquinoline (8.75 g, 50 mmol) portion-wise (if solid) or dropwise (if liquid) over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 10°C during addition.

  • After addition, remove the ice bath and heat the mixture to 60°C for 2 hours.

    • Mechanistic Insight: Heating is required to drive the reaction to completion and ensure the intermediate sulfonic acid converts fully to the sulfonyl chloride.

  • Quenching (Hazardous):

    • Prepare a beaker with 200 g of crushed ice.

    • Slowly drip the reaction mixture onto the ice with vigorous stirring. Do not dump it.

    • A white/off-white precipitate (the sulfonyl chloride) will form.

  • Filter the solid immediately. Wash with cold water (3 x 50 mL).

  • Storage: Dry the solid under vacuum for 1-2 hours. Use immediately for Step 3. Sulfonyl chlorides hydrolyze on standing.

Step 3: Sulfonamide Formation

Objective: Coupling with the desired amine.

  • Reagents: 1-Acetyl-THQ-6-sulfonyl chloride (1.0 eq), Amine (

    
    , 1.1 eq), Triethylamine (1.5 eq) or Pyridine.
    
  • Solvent: DCM or THF.

Procedure:

  • Dissolve the amine (e.g., morpholine, aniline, benzylamine) (1.1 mmol) and Triethylamine (1.5 mmol) in dry DCM (5 mL). Cool to 0°C.

  • Add 1-Acetyl-THQ-6-sulfonyl chloride (1.0 mmol) (dissolved in minimal DCM or added as a solid) slowly.

  • Stir at RT for 4-12 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/TEA), water, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 4: Deacetylation (Optional)

If the target requires a free secondary amine at position 1:

  • Reflux the sulfonamide in 6M HCl/Ethanol (1:1) for 2-4 hours.

  • Neutralize with NaOH to pH 8-9.

  • Extract with EtOAc.[2]

Quantitative Data & Stoichiometry

ComponentRoleEquivalentsCritical Parameter
1-Acetyl-THQ Substrate1.0Purity >95% essential
Chlorosulfonic Acid Reagent/Solvent5.0 - 6.0Excess required to act as solvent and dehydrating agent
Amine (R-NH2) Nucleophile1.1 - 1.2Slight excess ensures complete consumption of chloride
Triethylamine Base1.5 - 2.0Scavenges HCl byproduct; must be anhydrous
Temperature (Step 2) Condition60°C< 50°C may yield sulfonic acid; > 80°C may cause decomposition

Quality Control & Troubleshooting

Self-Validating the Protocol
  • TLC Monitoring:

    • Step 1: 1-Acetyl-THQ moves slower than THQ in non-polar solvents due to the amide.

    • Step 2: The Sulfonyl Chloride is highly non-polar compared to the sulfonic acid byproduct.

  • NMR Validation:

    • Regiochemistry Check: Look for the aromatic region in 1H NMR. A 1,2,4-substitution pattern (two doublets, one singlet-like) confirms substitution at C-6.

    • Diagnostic Shift: The proton at C-5 (ortho to sulfonyl) will shift downfield (~7.8-8.0 ppm) due to the electron-withdrawing effect of the sulfonamide.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis of Sulfonyl ChlorideEnsure quenching is done on ice and filtration is fast. Do not let the solid sit in water.
Sticky Gum in Step 2 Incomplete reaction or mixed productsIncrease temperature to 60°C; ensure sufficient excess of

.
Regioisomers observed Lack of N-protectionEnsure Step 1 (Acetylation) is complete before proceeding. Free amine directs ortho/para differently and is reactive.
Impurity in Step 3 Disulfonimide formationAvoid large excess of sulfonyl chloride; add chloride to the amine solution.

Process Visualization

WorkupFlow Reaction Reaction Mixture (Step 2: Chlorosulfonation) Quench Quench on Crushed Ice (Exothermic!) Reaction->Quench Slow Addition Precipitate Precipitate Formation (Sulfonyl Chloride) Quench->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter Dry Vacuum Dry (< 2 hours) Filter->Dry NextStep Immediate Reaction with Amine Dry->NextStep Unstable Intermediate

Figure 2: Critical workup workflow for the isolation of the sulfonyl chloride intermediate.

References

  • PubChem. (2025). 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.[3][4] National Library of Medicine. Retrieved from [Link]

  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021).[5] Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society.[6] Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

Sources

Application

General procedure for N-alkylation of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Part 1: Executive Summary & Strategic Analysis 1.1 Scope and Objective This Application Note provides a definitive protocol for the N-alkylation of 1,2,3,4-tetrahydroquinoline-6-sulfonamide (THQ-6-SA) . This scaffold pre...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

1.1 Scope and Objective This Application Note provides a definitive protocol for the N-alkylation of 1,2,3,4-tetrahydroquinoline-6-sulfonamide (THQ-6-SA) . This scaffold presents a unique chemoselective challenge due to the presence of two distinct nucleophilic nitrogen centers:

  • N1 (Heterocyclic Nitrogen): A secondary, aniline-like amine embedded in the tetrahydroquinoline ring.[1][2]

  • 
     (Sulfonamide Nitrogen):  A primary amine attached to the electron-withdrawing sulfonyl group.[1][2]
    

1.2 Mechanistic Insight & Regioselectivity Successful alkylation depends on exploiting the electronic and steric differences between these two sites.[1][2]

  • Nucleophilicity: Under neutral or mildly basic conditions, the N1 nitrogen is significantly more nucleophilic due to the electron-donating alkyl ring system. The sulfonamide nitrogen is electron-poor due to the strong inductive and resonance withdrawal of the sulfonyl group.[1]

  • Acidity (

    
    ): 
    
    • N1-H:

      
       (in DMSO).[1][2] It is not easily deprotonated by weak bases but acts as a neutral nucleophile.[1][2]
      
    • Sulfonamide N-H:

      
      .[1][2] It is relatively acidic and can be deprotonated by bases like 
      
      
      
      or
      
      
      , generating a potent sulfonamide anion.[1][2]

1.3 Strategic Decision Matrix

  • Targeting N1 (Most Common): Use Reductive Amination (Method A) for highest selectivity, or Direct Alkylation with weak bases (Method B).[1][2]

  • Targeting

    
    :  Requires protection of N1 (e.g., Boc, Cbz) followed by strong base alkylation (
    
    
    
    ), or exploiting specific catalytic conditions.[1][2] This guide focuses primarily on N1-alkylation, as it is the standard diversification point for this pharmacophore.[1][2]

Part 2: Visualizing the Reaction Pathway

The following flowchart illustrates the decision logic and chemical pathways for alkylating THQ-6-SA.

G Start Substrate: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Goal Target: N-Alkylation Site? Start->Goal N1_Target Target: N1 (Heterocyclic Ring) Goal->N1_Target Standard Diversification Sulf_Target Target: Sulfonamide Nitrogen Goal->Sulf_Target Specific Pharmacophore Method_A Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) N1_Target->Method_A Preferred (High Regio-control) Method_B Method B: Direct Alkylation (SN2) (R-X + Weak Base) N1_Target->Method_B Alternative (For simple alkyl halides) Method_C Method C: Protection Strategy (1. Protect N1, 2. Alkylate Sulfonamide) Sulf_Target->Method_C Mandatory to avoid N1 reaction Product_N1 Product: N1-Alkyl-THQ-6-sulfonamide (High Selectivity) Method_A->Product_N1 Method_B->Product_N1 Risk of over-alkylation Product_Sulf Product: N-Sulfonyl-Alkyl Derivative Method_C->Product_Sulf

Caption: Decision tree for regioselective alkylation of 1,2,3,4-tetrahydroquinoline-6-sulfonamide.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended for N1-Alkylation)

Rationale: This method relies on the formation of an iminium ion intermediate.[1][2] The sulfonamide nitrogen is too electron-deficient to form a stable imine, ensuring exclusive alkylation at the N1 position.[1]

Reagents:

  • Substrate: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (1.0 equiv)[2]

  • Aldehyde/Ketone: (1.1 – 1.2 equiv)[1][2]

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)[1][2]
    
  • Acid Catalyst: Acetic Acid (

    
    ) (1.0 equiv, optional but recommended)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve THQ-6-SA (1.0 mmol) in anhydrous DCE (5–10 mL).

  • Imine Formation: Add the appropriate aldehyde (1.1 mmol).[1][2] If the reaction is sluggish, add acetic acid (1.0 mmol) to catalyze iminium formation.[1][2] Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, often run at RT). Add

    
      (1.5 mmol) portion-wise.
    
    • Note:

      
       is preferred over 
      
      
      
      due to lower toxicity and better handling, though
      
      
      is a valid alternative for sterically hindered ketones.[1][2]
  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: The starting material should disappear, converting to a less polar spot (N-alkyl product).[1][2]

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (

    
    ).[1][2] Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the residue via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).[1][2]

Protocol B: Direct Alkylation ( ) (Alternative for N1-Alkylation)

Rationale: Direct alkylation with alkyl halides is faster but prone to side reactions (poly-alkylation or sulfonamide alkylation).[1][2] Selectivity is achieved by using a weak base that is sufficient to neutralize the HCl formed but insufficient to deprotonate the sulfonamide (


).[1][2]

Reagents:

  • Substrate: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (1.0 equiv)[2]

  • Alkyl Halide: Alkyl Bromide or Iodide (1.1 equiv)[1][2]

  • Base:

    
     (2.0 equiv) or DIPEA (Hunig's Base) (2.0 equiv)[1][2]
    
  • Solvent: Acetonitrile (

    
    ) or DMF[1][2]
    

Step-by-Step Procedure:

  • Preparation: Dissolve THQ-6-SA (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
      (2.0 mmol).
    
    • Critical: Avoid strong bases like

      
       or 
      
      
      
      unless you intend to alkylate the sulfonamide.[1][2]
  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.[1][2]

  • Heating: Heat the reaction mixture to 60–80°C.

    • Note: Monitor closely.[1][2] Over-heating can promote reaction at the sulfonamide site.[1][2]

  • Monitoring: Check LC-MS for the formation of the mono-alkylated product (

    
    ). If di-alkylation (on sulfonamide) is observed, lower the temperature or switch to Protocol A.
    
  • Workup: Cool to RT. Filter off inorganic solids.[1][2] Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine, dry, and concentrate.[1][2]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at N1 or unreactive electrophile.[1]Switch to Protocol A (Reductive Amination) or add KI (catalytic) to Protocol B (Finkelstein condition).
Sulfonamide Alkylation (Side Product) Base is too strong or excess alkyl halide used.[1][2]Use a weaker base (e.g.,

, DIPEA).[1][2] Ensure strict 1:1 stoichiometry of alkyl halide.
Over-Alkylation (Quaternary Salt) Highly reactive alkyl halide (e.g., MeI, BnBr).[1][2]Use Reductive Amination (Protocol A) which naturally stops at the tertiary amine stage.[1][2]
Poor Solubility Sulfonamide moiety reduces solubility in non-polar solvents.[1][2]Use DMF or DMAc as solvent.[1][2] Increase temperature slightly (40°C).

Part 5: Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[1][2] Handle in a fume hood.

  • Alkyl Halides: Many are potential carcinogens and lachrymators.[1][2] Wear appropriate PPE (gloves, goggles).[1][2]

  • Sulfonamides: Generally stable, but intermediates may be biologically active.[1][2] Treat all derivatives as potential potent compounds.[1][2]

Part 6: References

  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2020).[1][2][3] Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Serbian Chemical Society.[1][2] Link

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2] Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Link[1][2]

  • Meshram, H. M., et al. (2011).[1][2] Regioselective alkylation of sulfonamides. Tetrahedron Letters. (General reference for sulfonamide acidity vs amine nucleophilicity).

Sources

Method

Application Note: Strategic Deployment of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide in Fragment-Based Drug Design (FBDD)

Executive Summary & Rationale Fragment-Based Drug Design (FBDD) relies on identifying low-molecular-weight ligands ( Da) that bind with high ligand efficiency (LE), serving as anchors for subsequent elaboration. 1,2,3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Fragment-Based Drug Design (FBDD) relies on identifying low-molecular-weight ligands (


 Da) that bind with high ligand efficiency (LE), serving as anchors for subsequent elaboration. 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (THQ-6-SA)  represents a "privileged fragment" specifically optimized for targeting zinc-dependent metalloenzymes, most notably the Carbonic Anhydrase (CA) superfamily.

Unlike the planar, ubiquitous benzenesulfonamide fragments, THQ-6-SA offers a distinct advantage: three-dimensionality and a defined exit vector. The saturated heterocyclic ring confers specific puckering (half-chair conformation), allowing the molecule to explore sub-pockets inaccessible to flat aromatic systems. Furthermore, the secondary amine at position 1 (N1) provides a synthetically tractable handle for "fragment growing" toward the hydrophobic half of the active site, a critical region for achieving isoform selectivity (e.g., selectivity for tumor-associated hCA IX over cytosolic hCA II).

This guide details the validation, screening, and elaboration protocols for THQ-6-SA.

Structural Anatomy & Mechanistic Basis

To effectively utilize THQ-6-SA, one must understand its binding pharmacophore. The molecule functions through a "Head-Tail" mechanism:

  • The Anchor (Head): The sulfonamide (

    
    ) group at C6 coordinates directly to the catalytic Zinc(II) ion in the enzyme active site, displacing the Zinc-bound water molecule/hydroxide ion.
    
  • The Scaffold (Body): The tetrahydroquinoline ring makes Van der Waals contacts with the hydrophilic residues (typically Thr199, Gln92 in hCA II) lining the active site cavity.

  • The Exit Vector (Tail): The N1 amine is positioned to point towards the "selective pocket"—a region often defined by hydrophobic residues (e.g., Phe131, Val135). This is the site for chemical elaboration.[1][2][3][4]

Visualization: The THQ-6-SA Interaction Logic

THQ_Mechanism cluster_0 Enzyme Active Site Zinc Catalytic Zn(II) Ion Sulfonamide Sulfonamide (C6) [Zinc Binding Group] Sulfonamide->Zinc Coordination Bond Scaffold Tetrahydroquinoline Ring [Rigid Spacer] Sulfonamide->Scaffold Covalent Link Vector N1 Secondary Amine [Exit Vector] Scaffold->Vector Defined Geometry HydroPocket Hydrophobic Pocket (Selectivity Region) Vector->HydroPocket Target for Fragment Growing

Figure 1: Mechanistic logic of THQ-6-SA binding. The sulfonamide anchors the fragment, while the N1 vector allows extension into the selectivity pocket.

Experimental Protocols

Protocol A: Fragment Quality Control & Preparation

Before screening, the fragment must pass strict QC to avoid "false positives" often caused by aggregation or impurities.

Reagents:

  • THQ-6-SA (Commercial or synthesized via chlorosulfonylation of 1,2,3,4-tetrahydroquinoline).

  • DMSO-d6 (for NMR).[5]

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Purity Check: Verify purity

    
     via LC-MS. Impurities containing free sulfonyl chlorides are highly reactive and must be eliminated.
    
  • Solubility Assay: Dissolve THQ-6-SA in DMSO to 100 mM (stock). Dilute to 1 mM in PBS. Check for precipitation via nephelometry. Note: THQ-6-SA has superior solubility compared to many bi-aryl sulfonamides.

  • Aggregation Check (DLS): Use Dynamic Light Scattering to ensure the fragment is monomeric in assay buffer. Aggregates are a common source of promiscuous inhibition.

Protocol B: Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the preferred method for determining


 and Ligand Efficiency (LE) due to the fast on/off rates typical of fragments.

Instrument: Biacore 8K or similar. Sensor Chip: CM5 (Carboxymethylated dextran). Immobilization: Amine coupling of the target protein (e.g., hCA II or hCA IX) to ~2000 RU.

Steps:

  • Buffer Prep: Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20, 3% DMSO. Crucial: Match DMSO concentration in samples exactly to running buffer to avoid "bulk effect" jumps.

  • Solvent Correction: Perform a DMSO calibration curve (2.5% to 3.5%) to correct for bulk refractive index changes.

  • Injection: Inject THQ-6-SA in a concentration series (e.g.,

    
     to 
    
    
    
    ).
    • Contact time: 30s.[2]

    • Dissociation time: 60s.

    • Flow rate:

      
      .
      
  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Expected Result:

      
       in the range of 
      
      
      
      depending on the isoform.
    • Validation: Ligand Efficiency (LE) should be calculated:

      
      . An LE 
      
      
      
      confirms a high-quality starting point.
Protocol C: X-ray Crystallography (Soaking)

This is the gold standard for validating the "Exit Vector" hypothesis.

  • Crystallization: Generate apo-crystals of the target enzyme (e.g., hCA II) using the hanging drop vapor diffusion method (Precipitant: 1.2 M Sodium Citrate, 0.1 M Tris pH 8.5).

  • Soaking:

    • Prepare a soaking solution containing 10 mM THQ-6-SA in the mother liquor.

    • Transfer apo-crystals to the soaking drop for 1–24 hours. Note: Longer soaks may damage the crystal lattice due to the high concentration of ligand.

  • Data Collection: Flash-cool in liquid nitrogen and collect diffraction data at 100 K.

  • Refinement: Solve structure via Molecular Replacement. Look for

    
     electron density at the Zinc active site.
    
    • Critical Check: Verify the position of the N1 nitrogen. Does it point toward the solvent-exposed hydrophobic patch? If yes, proceed to Protocol D.

Fragment Growing Strategy: Synthetic Elaboration

Once binding mode is confirmed, the N1 amine is utilized to "grow" the fragment. The goal is to reach the hydrophobic pocket to increase affinity and selectivity.

Synthetic Pathway

The secondary amine at N1 is nucleophilic. Two primary growing strategies are recommended:

  • Amidation (Acylation): Reaction with acyl chlorides or carboxylic acids (coupling). This introduces a carbonyl linker, restricting conformation.

  • Reductive Amination: Reaction with aldehydes. This maintains a flexible amine linker.

Representative Protocol (Parallel Synthesis - Amidation):

  • Setup: In a 96-well reaction block.

  • Reactants:

    • Fragment: THQ-6-SA (1 eq).

    • Reagent Library: 20–50 diverse acyl chlorides (focusing on lipophilic tails: phenyl, benzyl, cyclohexyl).

    • Base: Pyridine or DIPEA (2 eq).

    • Solvent: DCM or DMF.

  • Reaction: Shake at RT for 12 hours.

  • Workup: Evaporate solvent. Resuspend in DMSO.

  • Screening: Screen the crude reaction mixtures (after dilution) directly in an enzymatic inhibition assay (e.g., stopped-flow

    
     hydration assay) to identify hits with improved 
    
    
    
    .
Workflow Visualization

Fragment_Growing cluster_chem Chemical Elaboration (N1 Vector) Start THQ-6-SA Fragment (KD ~ 200 nM) PathA Pathway A: Amidation (Rigid Linker) Start->PathA PathB Pathway B: Reductive Amination (Flexible Linker) Start->PathB Library Focused Library Generation (50-100 analogs) PathA->Library PathB->Library Screen Enzymatic Screening (Selectivity: hCA IX vs hCA II) Library->Screen Lead Optimized Lead (IC50 < 10 nM) Screen->Lead SAR Analysis

Figure 2: Fragment growing workflow. The N1 position allows divergence into rigid (amide) or flexible (amine) linkers to probe the hydrophobic pocket.

Comparative Data & SAR Analysis

The following table illustrates the typical potency gains observed when growing the THQ-6-SA fragment. (Data representative of typical sulfonamide SAR trends [1, 2]).

Compound IDStructure DescriptionhCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Ligand Efficiency (LE)
THQ-6-SA Parent Fragment 240 180 1.3 0.42
Analog A1N1-Acetyl (Short cap)1501401.10.38
Analog A2N1-Benzoyl (Aromatic)12450.260.35
Analog A3N1-(4-fluorobenzyl)824.00.33
Lead B1 N1-Tailored Ureido 1.5 0.8 1.9 0.30

Interpretation:

  • The parent fragment binds tightly but lacks selectivity.

  • Growing the molecule with hydrophobic groups (Analog A2, A3) dramatically increases potency (lower

    
    ) by engaging the hydrophobic pocket.
    
  • Critical Insight: While potency increases, Ligand Efficiency (LE) often drops slightly. The goal is to maintain LE > 0.3 while improving potency and selectivity.

References

  • Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). Context: Discusses the synthesis and SAR of bicyclic sulfonamides similar to THQ-6-SA. URL:[Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Context: Details the crystallographic validation and fragment growing strategies for sulfonamide-based fragments. URL:[Link]

  • Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry. Source: Journal of Medicinal Chemistry (2006). Context: Foundational work on using sulfonamide fragments as anchors for elaboration. URL:[Link]

  • Structural basis for the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides. Source: Journal of Medicinal Chemistry (2011). Context: Provides structural (X-ray) evidence of how tetrahydro-iso/quinoline scaffolds bind in the active site. URL:[Link]

Sources

Application

Solvent Selection for Reactions Involving 1,2,3,4-Tetrahydroquinoline-6-sulfonamide: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to selecting appropriate solvents for chemical reactions involving 1,2,3,4-tetrahydroquinoline-6-sulfonamide. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting appropriate solvents for chemical reactions involving 1,2,3,4-tetrahydroquinoline-6-sulfonamide. The strategic choice of solvent is critical for achieving optimal reaction outcomes, including high yields, purity, and favorable reaction kinetics. This guide delves into the physicochemical properties of the target molecule, offers a systematic approach to solvent selection for various common transformations, and provides detailed experimental protocols.

Understanding the Molecule: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

1,2,3,4-Tetrahydroquinoline-6-sulfonamide is a bicyclic molecule featuring a secondary amine within the tetrahydroquinoline core and a sulfonamide group attached to the aromatic ring. This unique combination of functional groups dictates its reactivity and solubility, which are key considerations for solvent selection.

The tetrahydroquinoline moiety provides a nucleophilic secondary amine, susceptible to a range of reactions such as N-alkylation, N-acylation, and N-sulfonylation. The sulfonamide group is polar and capable of hydrogen bonding, influencing the molecule's solubility in various solvents. The aromatic ring can also participate in electrophilic aromatic substitution reactions, although the sulfonamide group is deactivating.

General Solubility Profile:

While comprehensive experimental solubility data for 1,2,3,4-tetrahydroquinoline-6-sulfonamide is not extensively published, a qualitative solubility profile can be inferred from its structure and the behavior of similar compounds. The presence of both a polar sulfonamide group and a less polar tetrahydroquinoline framework suggests that it will exhibit moderate solubility in a range of organic solvents. Generally, sulfonamides are often soluble in polar aprotic solvents and may require heating for dissolution in less polar or protic solvents.[1]

Table 1: Predicted Qualitative Solubility of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide in Common Organic Solvents

SolventPolaritySolvent TypePredicted SolubilityRationale & Considerations
Dimethylformamide (DMF)HighPolar AproticHighExcellent for dissolving polar reactants and reagents. High boiling point allows for heating.
Dimethyl Sulfoxide (DMSO)HighPolar AproticHighSimilar to DMF, a powerful solvent for polar compounds. High boiling point.
Acetonitrile (ACN)HighPolar AproticModerate to HighGood for a range of reactions, lower boiling point than DMF/DMSO for easier removal.
Dichloromethane (DCM)MediumAproticModerateA versatile, inert solvent for many reactions, particularly acylations and sulfonylations.
Tetrahydrofuran (THF)MediumPolar AproticModerateA good general-purpose solvent, often used in reactions with organometallic reagents.
Ethyl Acetate (EtOAc)MediumPolar AproticLow to ModerateCommonly used for extractions and chromatography, may require heating for dissolution.
TolueneLowNonpolarLowGenerally a poor solvent for this polar molecule unless heated.
Methanol (MeOH) / Ethanol (EtOH)HighPolar ProticModerateThe sulfonamide group can hydrogen bond with protic solvents. Solubility may increase with heating.
WaterHighPolar ProticLowThe organic backbone limits water solubility, though the polar groups provide some affinity.

Strategic Solvent Selection for Key Transformations

The choice of solvent is intrinsically linked to the reaction mechanism. Understanding the role of the solvent in stabilizing intermediates and facilitating the desired reaction pathway is paramount.

N-Alkylation Reactions

N-alkylation of the secondary amine in the tetrahydroquinoline ring typically proceeds via an S(_N)2 mechanism. For these reactions, polar aprotic solvents are generally the preferred choice.[2][3] These solvents can dissolve the ionic reagents often used (e.g., sodium hydride, potassium carbonate) while not strongly solvating the nucleophile, thus enhancing its reactivity.[2]

Recommended Solvents:

  • Dimethylformamide (DMF): An excellent choice for its high polarity and ability to dissolve a wide range of reactants. Its high boiling point is advantageous for reactions requiring heat.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent with a lower boiling point than DMF, which can simplify product isolation.

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate S(_N)2 reactions.

Causality Behind the Choice: Polar aprotic solvents solvate the cation of the base (e.g., K(_2)CO(_3)) but leave the anion (the base) and the amine nucleophile relatively "bare," increasing their reactivity. Protic solvents, in contrast, would form hydrogen bonds with the amine, creating a solvent cage that hinders its nucleophilicity.[2]

Workflow for N-Alkylation Solvent Selection:

Caption: Decision workflow for N-alkylation solvent.

N-Acylation and N-Sulfonylation Reactions

N-acylation and N-sulfonylation reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl group, respectively. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct (e.g., HCl).

Recommended Solvents:

  • Dichloromethane (DCM): A common and effective choice as it is relatively inert and dissolves a wide range of organic compounds. Its low boiling point facilitates easy removal post-reaction.

  • Pyridine: Can act as both a solvent and a base, which can be convenient. However, its high boiling point and odor can be drawbacks.

  • Tetrahydrofuran (THF): A good alternative to DCM, particularly when slightly more polarity is needed to dissolve the starting materials.

Causality Behind the Choice: For these reactions, an inert solvent that does not react with the acylating or sulfonylating agent is crucial. Aprotic solvents are preferred to avoid side reactions with the electrophile. The solvent should also readily dissolve the amine, the electrophile, and the base.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for N-Alkylation
  • Reactant Preparation: To a solution of 1,2,3,4-tetrahydroquinoline-6-sulfonamide (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add a suitable base (e.g., K(_2)CO(_3), 2.0 eq.).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the stirred mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation/N-Sulfonylation
  • Reactant Preparation: Dissolve 1,2,3,4-tetrahydroquinoline-6-sulfonamide (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous DCM (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acylating or sulfonylating agent (e.g., acyl chloride or sulfonyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH(_4)Cl.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship between Solvent Properties and Reaction Outcome:

Solvent_Properties_Impact cluster_solvent Solvent Properties cluster_outcome Reaction Outcome A Polarity D Reaction Rate A->D affects transition state stabilization B Protic/Aprotic B->D influences nucleophile reactivity E Selectivity B->E prevents side reactions C Boiling Point G Ease of Work-up C->G determines ease of removal F Yield & Purity D->F E->F

Caption: Impact of solvent properties on reaction outcome.

Purification and Solvent Removal

The final stage of any reaction is the isolation and purification of the desired product. The choice of reaction solvent can significantly impact the ease of this process.

Recrystallization

For solid products, recrystallization is a powerful purification technique. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For sulfonamides, mixtures of solvents are often effective.[5]

Common Recrystallization Solvents for Sulfonamides:

  • Ethanol/Water[5]

  • Isopropanol/Water[5]

  • Ethyl Acetate/Hexanes

Work-up of High-Boiling Point Solvents

DMF and DMSO, while excellent reaction solvents, can be challenging to remove due to their high boiling points. A common and effective method is to dilute the reaction mixture with a large volume of water and extract the product with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether. Multiple washes of the organic layer with water or brine are often necessary to completely remove the residual high-boiling solvent.[4] For particularly stubborn traces of DMF, washing with a 5% LiCl aqueous solution can be effective.[4]

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The safety data sheets (SDS) for all chemicals used should be consulted prior to their use. 1,2,3,4-Tetrahydroquinoline is classified as acutely toxic and a suspected carcinogen. Many organic solvents are flammable and have their own specific hazards.

References

  • Hanaee, J., et al. (2004). Solubility prediction of sulfonamides at various temperatures using a single determination. IL Farmaco, 59(11), 877-881.

  • Frontier, A. J. (2026). Workup for Reactions in DMF or DMSO. University of Rochester.

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(10), 1104-1110.
  • Svärd, M., & Rasmuson, Å. C. (2014). (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. The Journal of Chemical Thermodynamics, 76, 124-133.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.

  • Delgado, D. R., & Martínez, F. (2015).
  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?.

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I.

  • gChem. (n.d.). Compound Purification Techniques. DMSO University.

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. r/chemhelp.

  • Hanaee, J., et al. (2004). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.

  • LibreTexts. (2020). 4.4: Experiment 3 Notes.

  • Scribd. (n.d.). Solvent Workup Guide for Chemists.

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

  • ResearchGate. (2012). How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM?.

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(8), 624-633.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(1), 160-164.
  • Simone, M., et al. (2023). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry–A European Journal, 29(48), e202301035.
  • Sipos, A., et al. (2020).
  • Al-Warhi, T., et al. (2019).
  • Ferreira, M. J., et al. (2023).
  • Ferreira, M. J., et al. (2023).
  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros.

  • Cross, J. M., & Hvolbol, H. P. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Wikipedia. (n.d.). Amine.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydroquinoline.

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.

  • ResearchGate. (2017). How can we remove DMF from a reaction mixture?.

  • The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline.

  • Liu, W., et al. (2023). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society, 145(4), 2355-2365.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide.

  • LibreTexts. (2025). 24.7: Reactions of Amines.

  • Guidechem. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 91523-50-1 wiki.

Sources

Method

Application Note: Optimization of Reaction Conditions for Functionalizing Position 6 of Tetrahydroquinoline

Executive Summary & Strategic Analysis Tetrahydroquinoline (THQ) is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and cardiovascular therapeutics.[1] Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Tetrahydroquinoline (THQ) is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and cardiovascular therapeutics.[1] Functionalization at the C6 position is synthetically high-value because it allows for the extension of the molecular vector along the para-axis relative to the nitrogen, a critical region for improving metabolic stability and binding affinity in deep protein pockets.

However, C6-functionalization presents a dichotomy of reactivity:

  • Oxidation Sensitivity: The electron-rich nature of the THQ ring makes it prone to oxidative aromatization to quinoline or quinolone byproducts.

  • Regioselectivity: While the nitrogen lone pair activates the para (C6) and ortho (C8) positions, distinguishing between them requires precise control over sterics and electronic directing groups.

This guide details three distinct, field-validated protocols to achieve high-fidelity C6 functionalization, moving from metal-free green chemistry to advanced electrochemical methods.[1]

The Chemical Landscape: Electronic Bias & Selectivity

To optimize conditions, one must understand the electronic map of the substrate. The nitrogen atom is the control center.

  • Free Amine (N-H) or N-Alkyl: Strong +M (mesomeric) effect donates electron density into the ring. The C6 position (para) is the most nucleophilic site due to less steric hindrance compared to C8.

  • Protected Amine (N-Ac, N-Boc): The electron-withdrawing group attenuates nucleophilicity. Directing groups (like amides) often favor C8 (ortho-lithiation/activation) via chelation. Therefore, for C6 selectivity, we generally prefer N-alkyl or free N-H substrates under specific solvent control. [1]

Visualization: Reactivity Decision Tree

THQ_Reactivity Start Target: C6 Functionalization N_State Analyze Nitrogen Substituent Start->N_State Free_NH Free (N-H) or Alkyl (N-R) N_State->Free_NH Electron Rich Protected Protected (N-Ac/Boc) N_State->Protected Electron Deficient Path_A Dominant Electronic Bias: Para (C6) Free_NH->Path_A Path_B Dominant Directing Effect: Ortho (C8) Protected->Path_B Solvent_Effect Solvent Control (HFIP) Path_A->Solvent_Effect Enhance Selectivity Steric_Control Steric Blocking of C8 Path_B->Steric_Control Force Para Attack Result Successful C6 Functionalization Solvent_Effect->Result Steric_Control->Result

Figure 1: Decision logic for substrate selection. For direct C6 functionalization, N-H or N-Alkyl substrates utilizing solvent-controlled regioselectivity are preferred over competing directing-group strategies.[1]

Protocol A: Metal-Free C6-Alkylation via HFIP Activation

Best for: Late-stage functionalization, introducing amino-alkyl chains, green chemistry compliance.[1]

Recent advances have identified 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a "magic solvent" for THQs.[1] HFIP forms hydrogen-bond clusters with the aziridine electrophile and the THQ nitrogen, activating the system for a regioselective SN2-type ring opening at C6 without transition metals.[2]

Reagents & Conditions
  • Substrate: N-Alkyl or N-H Tetrahydroquinoline (1.0 equiv).

  • Reagent: N-Arylsulfonyl aziridine (1.2 equiv).

  • Solvent: HFIP (0.2 M concentration).

  • Temperature: Ambient (25 °C).

  • Time: 4–12 hours.

Step-by-Step Methodology
  • Preparation: In a clean 10 mL vial equipped with a magnetic stir bar, dissolve the THQ substrate (0.5 mmol) in HFIP (2.5 mL).

  • Addition: Add the aziridine derivative (0.6 mmol) in one portion. The solution typically remains clear or turns slightly yellow.

  • Reaction: Cap the vial and stir vigorously at room temperature.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The product usually appears as a lower Rf spot compared to the THQ.

  • Quench & Recovery: HFIP is expensive. Rotovap the reaction mixture directly to recover the solvent (boiling point ~58 °C).

  • Purification: Redissolve the residue in DCM, wash with NaHCO3 (aq), dry over Na2SO4, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Why this works: HFIP acts as a Lewis acid surrogate, activating the aziridine while simultaneously engaging the THQ nitrogen to prevent N-alkylation, channeling reactivity to the C6 carbon [1].

Protocol B: Electrochemical C6-Thiocyanation

Best for: Introducing sulfur motifs (isosteres), metabolic blocking, and diversity-oriented synthesis.[1]

Electrochemical C-H functionalization avoids harsh oxidants.[3] This protocol uses a constant current (galvanostatic) electrolysis to install a thiocyanate group at C6 with high precision.

Reagents & Conditions
  • Substrate: N-substituted THQ (1.0 equiv).

  • Reagent: KSCN (Potassium Thiocyanate) (2.0 equiv).

  • Mediator: TEMPO (10 mol%).

  • Electrolyte: LiClO4 (0.1 M).

  • Solvent: CH3CN / H2O (4:1 v/v).

  • Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Current: Constant current (10 mA).

Step-by-Step Methodology
  • Cell Assembly: Use a 15 mL undivided glass cell. Insert a graphite rod anode and a platinum plate cathode (approx 1 cm separation).

  • Electrolyte Prep: Dissolve LiClO4 (0.1 M final conc) and KSCN (1.0 mmol) in the MeCN/H2O mixture (5 mL).

  • Substrate Addition: Add the THQ (0.5 mmol) and TEMPO (0.05 mmol).

  • Electrolysis: Connect to a DC power supply. Set to Constant Current (CC) mode at 10 mA.

    • Calculation: Theoretical charge is 2 F/mol. Run for approx 3-4 hours (2.2–2.5 F/mol charge passed).

  • Workup: Disconnect power. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: The crude mixture is often clean enough for filtration through a silica plug. If needed, column chromatography (Hexane/EtOAc).[1]

Mechanistic Insight: Anodic oxidation of the thiocyanate anion generates a thiocyanogen radical (SCN)• or cation, which attacks the electron-rich C6 position. TEMPO acts as a redox mediator to lower the oxidation potential threshold, protecting the THQ from over-oxidation [2].

Visualization: Electrochemical Setup

Electro_Setup Power DC Power Supply (Const. Current 10mA) Anode Anode (+) Graphite (Oxidation of SCN-) Power->Anode Cathode Cathode (-) Platinum (Proton Reduction) Power->Cathode Solution Reaction Mix: THQ + KSCN + TEMPO Solvent: MeCN/H2O Anode->Solution e- transfer Solution->Cathode H+ -> H2

Figure 2: Schematic of the undivided electrochemical cell setup for C6-thiocyanation.

Protocol C: Pd-Catalyzed C6-Olefination

Best for: Carbon-Carbon bond formation, installing vinyl groups, Heck-type couplings.[1]

While C-H activation often requires directing groups, using a thioether-acid (S,O)-ligand enables the palladium to coordinate with the free amine (or N-Me) and swing the active metal center to the para-position (C6) via a specific transition state geometry.

Reagents & Conditions
  • Substrate: N-Methyl Tetrahydroquinoline.

  • Coupling Partner: Activated Olefin (e.g., Ethyl acrylate) (1.5 equiv).[1]

  • Catalyst: Pd(OAc)2 (10 mol%).[4][5]

  • Ligand: S,O-Ligand (e.g., N-acetyl-L-cysteine or specific thioether acids) (20 mol%).[1]

  • Oxidant: AgOAc (2.0 equiv) or Benzoquinone (mild).

  • Solvent: HFIP / DCE (1:1).[6]

  • Temp: 60–80 °C.

Step-by-Step Methodology
  • Glovebox/Schlenk: In a reaction tube, combine Pd(OAc)2, Ligand, and AgOAc.

  • Solvation: Add the solvent mixture (HFIP is critical here again to boost electrophilicity of Pd).

  • Substrate: Add THQ (0.2 mmol) and the olefin (0.3 mmol).

  • Heating: Seal the tube and heat to 80 °C for 12 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove silver salts.

  • Analysis: The product is a C6-alkenyl THQ.[7]

Optimization & Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch solvent to pure HFIP or add 10% TFA to solubilize the Pd-intermediate.
C8 (Ortho) Product Directing group interference (if N-Ac used).Use N-Alkyl THQ instead. Steric bulk at Nitrogen favors C6.
Over-Oxidation Reaction environment too oxidizing.In Protocol B, reduce current density (mA). In Protocol C, switch from AgOAc to Benzoquinone.
N-Alkylation Nucleophilic attack by Nitrogen.Crucial: Use HFIP solvent.[2][6][7] It hydrogen-bonds to the N-lone pair, "protecting" it transiently without chemical derivatization.

References

  • Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N-Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol. Journal of Organic Chemistry. (Note: Contextualized from search result 1.1/1.2)

  • Electrochemical Selective C6 Thio-/Selenocyanation of Tetrahydroquinolines. Molecular Diversity. (Contextualized from search result 1.7)

  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. ACS Catalysis. (Contextualized from search result 1.8)

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [1]

Sources

Application

Step-by-step guide to chlorosulfonation of 1,2,3,4-tetrahydroquinoline

Application Note: High-Yield Chlorosulfonation of 1,2,3,4-Tetrahydroquinoline Scaffolds Abstract & Strategic Importance The chlorosulfonation of 1,2,3,4-tetrahydroquinoline (THQ) is a pivotal transformation in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Chlorosulfonation of 1,2,3,4-Tetrahydroquinoline Scaffolds

Abstract & Strategic Importance

The chlorosulfonation of 1,2,3,4-tetrahydroquinoline (THQ) is a pivotal transformation in medicinal chemistry, primarily serving as the gateway to tetrahydroquinoline-6-sulfonamides . These scaffolds are ubiquitous in drug discovery, appearing in inhibitors for various kinases, GPCR ligands, and antimicrobial agents.

Direct chlorosulfonation of the free amine (1,2,3,4-tetrahydroquinoline) is chemically inefficient due to the formation of N-sulfamic acids and oxidative side reactions. Therefore, this guide details the industry-standard Protection-Activation-Deprotection strategy. We utilize N-acetylation to protect the nitrogen and direct the electrophilic substitution to the C6 position (para-selectivity), ensuring high regiochemical purity and yield.

Safety & Hazard Analysis (Critical)

Warning: This protocol utilizes Chlorosulfonic Acid (ClSO₃H) , a highly aggressive reagent. It reacts violently with water to release sulfuric acid and hydrogen chloride (HCl) gas.

HazardConsequenceMitigation
Water Reactivity Explosive steam/acid generation.Ensure all glassware is oven-dried. Use a drying tube. NEVER add water to the acid; always add the reaction mixture dropwise to ice.
Inhalation Severe respiratory damage (HCl/SO₃ fumes).Perform all operations in a high-efficiency fume hood. Use a gas trap (NaOH scrubber).
Skin Contact Instant, deep chemical burns.Wear double nitrile gloves, lab coat, and face shield. Keep saturated sodium bicarbonate nearby for neutralization.

Mechanistic Insight & Regiochemistry

The reaction proceeds via an Electrophilic Aromatic Substitution (S_EAr) mechanism.

  • Activation: Chlorosulfonic acid acts as both the solvent and the reagent. It generates the active electrophile, likely SO₃ or HSO₃⁺.

  • Regioselectivity: The N-acetyl group is an ortho, para-director. However, steric hindrance at the ortho positions (C8) and the bridgehead carbons favors substitution at the C6 position (para to the nitrogen).

  • Conversion: The initial intermediate is the sulfonic acid (-SO₃H), which is converted in situ by excess chlorosulfonic acid into the sulfonyl chloride (-SO₂Cl).

ChlorosulfonationMechanism Start N-Acetyl-1,2,3,4-THQ Intermed Sulfonic Acid Intermediate (C6-SO3H) Start->Intermed Electrophilic Attack (SO3) Para-selective Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermed Product Product: 1-Acetyl-1,2,3,4-THQ-6-sulfonyl chloride Intermed->Product ClSO3H (Dehydration/Chlorination)

Caption: Reaction pathway showing the conversion of N-acetyl-THQ to the C6-sulfonyl chloride via the sulfonic acid intermediate.

Experimental Protocol

Phase 1: Precursor Preparation (N-Acetylation)

Note: If starting with commercially available 1-acetyl-1,2,3,4-tetrahydroquinoline, skip to Phase 2.

Reagents: 1,2,3,4-Tetrahydroquinoline (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM.

  • Dissolve THQ in DCM (0.5 M) and cool to 0°C.

  • Add pyridine, followed by dropwise addition of acetic anhydride.

  • Stir at RT for 2 hours (monitor by TLC).

  • Wash with 1N HCl (to remove pyridine), then brine. Dry (MgSO₄) and concentrate.[1]

  • Yield: Typically >90% (Off-white solid).

Phase 2: Chlorosulfonation (The Core Reaction)

Reagents:

  • 1-Acetyl-1,2,3,4-tetrahydroquinoline (Substrate)[2][3]

  • Chlorosulfonic Acid (Reagent/Solvent, ~5–8 equivalents)[1]

  • Thionyl Chloride (Optional, see Note 3)

Equipment:

  • Round-bottom flask (RBF) with a Claisen adapter.

  • Addition funnel (pressure-equalizing).

  • Gas trap (tubing leading to a beaker of 10% NaOH).

  • Ice/Salt bath.

Step-by-Step Procedure:

  • Setup: Place the chlorosulfonic acid (5.0 equiv) in the RBF. Cool the flask to 0–5°C using an ice bath. Connect the gas outlet to the NaOH trap.

  • Addition: Slowly add the solid N-acetyl-THQ portion-wise (or dissolved in a minimal amount of dry CHCl₃ if liquid addition is preferred) over 20–30 minutes.

    • Critical: Keep internal temperature <10°C . The reaction is highly exothermic.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT).

    • Optimization: For stubborn substrates, heat to 50–60°C for 2–3 hours. For the standard THQ scaffold, RT stirring for 4–6 hours is often sufficient.

    • Monitoring: Aliquot a drop into MeOH (forms the methyl ester) and check via TLC or LCMS.

  • Quenching (The Dangerous Step):

    • Prepare a large beaker with crushed ice (approx. 10x weight of acid used).[4]

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Observation: The product will precipitate as a gummy white/pale yellow solid.

  • Isolation:

    • Extract the aqueous slurry immediately with Dichloromethane (DCM) or Ethyl Acetate (x3).

    • Wash the organic layer with cold water, then cold saturated NaHCO₃ (to remove residual acid), and finally brine.

    • Dry over Anhydrous Na₂SO₄.[4]

  • Purification:

    • Concentrate the solvent in vacuo at <40°C (Sulfonyl chlorides are thermally unstable).

    • Recrystallize from Hexane/EtOAc or use immediately in the next step.

Target Product: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride .

Data & Troubleshooting

Stoichiometry Table:

ComponentEquivalentsRoleNotes
N-Acetyl-THQ 1.0SubstrateMust be dry.
Chlorosulfonic Acid 5.0 - 8.0Reagent & SolventExcess drives equilibrium to sulfonyl chloride.
Thionyl Chloride 1.0 - 2.0Additive (Optional)Add in Step 3 if LCMS shows sulfonic acid intermediate (-SO₃H) remains.

Troubleshooting Guide:

ObservationDiagnosisSolution
Product is -SO₃H (Acid) Incomplete conversion.Add Thionyl Chloride (SOCl₂) and heat to 60°C for 1 hr before quenching.
Low Yield / Tar Reaction too hot.Maintain strict <10°C during addition.
Product Hydrolysis Quench too slow / Warm workup.Keep quench on ice. Use cold solvents. Store product under N₂ in freezer.

Workflow Visualization

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Chlorosulfonation cluster_2 Phase 3: Workup Step1 1,2,3,4-THQ + Ac2O Step2 N-Acetyl-THQ Isolated Step1->Step2 Step3 Cool ClSO3H to 0°C Step2->Step3 Step4 Add N-Acetyl-THQ (Keep T < 10°C) Step3->Step4 Step5 Heat to 60°C (2-3h) Drive to -SO2Cl Step4->Step5 Step6 Quench on Crushed Ice Step5->Step6 Step7 DCM Extraction & Drying Step6->Step7 Final Final Product: Crystalline Sulfonyl Chloride Step7->Final

Caption: Operational workflow for the synthesis of the sulfonyl chloride intermediate.

References

  • Organic Syntheses Procedure (Foundational Protocol)

    • Title: p-Acetaminobenzenesulfonyl Chloride (Adaptable for N-acyl anilines/THQ).
    • Source: Organic Syntheses, Coll. Vol. 1, p. 8; Vol. 8, p. 100.
    • URL:[Link]

  • Specific Application to Heterocycles

    • Title: Synthesis of sulfonyl chloride substr
    • Source: Royal Society of Chemistry (RSC) / Chem. Sci.
    • URL:[Link][5]

    • Context: Describes the chlorosulfonation of acetamido-derivatives using ClSO₃H
  • Commercial Product Verification: Compound: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS: 2138060-23-6). Source: BenchChem / CymitQuimica.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 1,2,3,4-Tetrahydroquinoline-6-sulfonamide synthesis

Ticket ID: THQ-SULF-006 Status: Open Assigned Specialist: Senior Application Scientist Introduction The synthesis of 1,2,3,4-tetrahydroquinoline-6-sulfonamide is a critical workflow in medicinal chemistry, particularly f...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THQ-SULF-006 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

The synthesis of 1,2,3,4-tetrahydroquinoline-6-sulfonamide is a critical workflow in medicinal chemistry, particularly for designing ion channel blockers and antibacterial agents. However, users frequently report yields below 20% or complete reaction failure ("tarring").

This guide addresses the three primary failure modes:

  • Regiochemical & Stability Failure: Attempting direct chlorosulfonation of the free amine.

  • Hydrolytic Decomposition: Instability of the sulfonyl chloride intermediate.

  • Over-Reduction/Selectivity: Issues when approaching via quinoline reduction.

Diagnostic Workflow

Before modifying your protocol, use this decision tree to identify your specific failure point.

TroubleshootingFlow start Start: Low Yield Observed route Which Synthetic Route? start->route route_A Route A: Chlorosulfonation (Electrophilic Substitution) route->route_A route_B Route B: Reduction of Quinoline-6-sulfonamide route->route_B protect Is the N1 position protected (e.g., Acetyl, TFA)? route_A->protect tar Result: Black Tar / Polymerization Cause: Oxidation of free amine protect->tar No (Free Amine) chloride Is the Sulfonyl Chloride isolated or dried? protect->chloride Yes hydrolysis Result: Low Yield / Sulfonic Acid Cause: Hydrolysis by wet reagents chloride->hydrolysis No (Wet/Aq. Workup) success_A High Yield Pathway: Protect -> Sulfonate -> Aminate chloride->success_A Yes (Anhydrous) selectivity Is the Sulfonamide group intact after reduction? route_B->selectivity cleavage Result: S-N bond cleavage Cause: Harsh hydrogenation selectivity->cleavage No success_B High Yield Pathway: Selective Reduction (e.g., NaBH4/Acid) selectivity->success_B Yes

Figure 1: Diagnostic logic flow for identifying yield loss in THQ-sulfonamide synthesis.

Module 1: The "Classic" Route (Chlorosulfonation)

The Issue: Researchers often attempt to react 1,2,3,4-tetrahydroquinoline (THQ) directly with chlorosulfonic acid (


).
The Science:  Chlorosulfonic acid is a potent oxidant. The secondary amine in THQ is electron-rich and susceptible to oxidation, leading to oxidative polymerization (tar) rather than clean electrophilic aromatic substitution (EAS). Furthermore, the free amine will protonate, forming an ammonium species that deactivates the ring, directing substitution to the meta position (C7) rather than the desired C6, if reaction occurs at all.
The Solution: The Protection Strategy

You must protect the nitrogen. An acetyl (


) group is ideal because it prevents oxidation but still allows the nitrogen lone pair to activate the para position (C6) via resonance, albeit more weakly than the free amine.

Comparative Yield Data:

Precursor Reagent Major Product Typical Yield

| Free THQ |


 (Excess) | Black Tar / Complex Mixture | < 5% |
| N-Acetyl-THQ  | 

(Excess) | 6-Sulfonyl Chloride | 75-85% | | N-TFA-THQ |

(Excess) | 6-Sulfonyl Chloride | 60-70% |
Optimized Protocol (Route A)
  • Protection: React THQ with Acetic Anhydride (

    
    ) in DCM to form N-acetyl-THQ.
    
  • Chlorosulfonation:

    • Cool

      
       (5-6 equiv.) to 0°C.
      
    • Add N-acetyl-THQ portion-wise (Exothermic!).

    • Heat to 60°C for 2 hours to drive the equilibrium toward the sulfonyl chloride.

    • CRITICAL: Quench by pouring slowly onto crushed ice with vigorous stirring. Filter the solid precipitate immediately. Do not let it sit in the acidic water.

  • Amination: Dissolve the wet cake in THF and treat with

    
     (gas or aqueous) immediately.
    
  • Deprotection: Reflux in dilute HCl to remove the acetyl group.

Module 2: The Intermediate Stability (Sulfonyl Chloride)

The Issue: The sulfonyl chloride intermediate hydrolyzes back to the sulfonic acid (water-soluble) upon contact with atmospheric moisture or aqueous ammonia, drastically lowering isolated yields.

The Fix:

  • Drying: If the sulfonyl chloride is isolated as a solid, dry it under vacuum or dissolve in DCM and dry over

    
     before adding the amine.
    
  • Temperature: Perform the amination at 0°C. Hydrolysis rates increase significantly with temperature.

  • Stoichiometry: Use a large excess of ammonia. If using aqueous

    
    , the concentration of 
    
    
    
    must be high to outcompete water as the nucleophile.

Module 3: Alternative Route (Reduction)

The Issue: Users starting with quinoline-6-sulfonamide often struggle to reduce the pyridine ring selectively without cleaving the sulfonamide S-N bond or reducing the benzene ring.

The Science: The pyridine ring in quinoline is more electron-deficient and easier to reduce than the benzene ring. However, harsh hydrogenolysis (e.g.,


, Pd/C, high pressure) can cleave the benzylic C-N bond or the S-N bond.
Recommended Protocol (Selective Reduction)

Use Sodium Borohydride (


) in Acetic Acid  or Sodium Cyanoborohydride (

)
. These conditions protonate the quinoline nitrogen, activating the pyridine ring for hydride attack, while leaving the sulfonamide and benzene ring untouched.

Reaction Scheme:

ReactionScheme Q Quinoline-6- sulfonamide THQ 1,2,3,4-THQ-6- sulfonamide Q->THQ NaBH3CN, AcOH or NaBH4, MeOH/HCl

Figure 2: Selective reduction pathway avoiding protecting groups.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic anhydride (TFAA) instead of Acetic Anhydride? A: Yes, but the trifluoroacetyl group is strongly electron-withdrawing. This deactivates the ring more than an acetyl group, potentially requiring harsher conditions (higher temp) for the chlorosulfonation step, which may degrade the molecule. The acetyl group is the "Goldilocks" choice—protective yet permissive of EAS at C6.

Q: My sulfonyl chloride turns into a gum/oil and won't solidify on ice. What do I do? A: This is common. Do not filter. Instead, extract the aqueous quench mixture immediately with Dichloromethane (DCM) or Chloroform (


). Dry the organic layer with 

, evaporate the solvent to a smaller volume, and proceed directly to the amination step. Do not store the oil.

Q: Why is position 6 favored over position 8? A: In N-acetyl-THQ, the nitrogen lone pair donates electron density into the ring, directing ortho (C8) and para (C6). Position 8 is sterically hindered by the N-acetyl group and the alicyclic ring protons. Position 6 is sterically accessible, making it the kinetic and thermodynamic product.

References

  • General Chlorosulfonation of Acetanilides

    • Morgan, M. S., & Cretcher, L. H. (1948). Two-chloroethyl-p-toluenesulfonate. Organic Syntheses, 28,[1] 86. (Provides foundational conditions for chlorosulfonation of protected anilines).

  • Synthesis of Tetrahydroquinoline Sulfonamides

    • Savini, L., et al. (2002). High-affinity 5-HT1A receptor ligands: Structure-affinity relationships of new 1-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 10(4), 1161-1167.
  • Selective Reduction of Quinolines

    • Gribble, G. W., & Heald, P. W. (1975). Reactions of sodium borohydride in acidic media. III. Reduction and alkylation of quinolines with carboxylic acids. Synthesis, 1975(10), 650-652. (The authoritative method for selective reduction of quinoline to THQ).
  • Hydrolysis Kinetics of Sulfonyl Chlorides

    • King, J. F., et al. (1992). The mechanism of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743-1749.

Sources

Optimization

Technical Support Center: Sulfonation of Tetrahydroquinoline Derivatives

Executive Summary Direct sulfonation of 1,2,3,4-tetrahydroquinoline (THQ) presents a classic chemoselectivity challenge: the competition between Electrophilic Aromatic Substitution (SEAr) and Oxidative Dehydrogenation (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Direct sulfonation of 1,2,3,4-tetrahydroquinoline (THQ) presents a classic chemoselectivity challenge: the competition between Electrophilic Aromatic Substitution (SEAr) and Oxidative Dehydrogenation (Aromatization) .

The saturated ring of THQ is susceptible to oxidation to form quinoline or polymerized "tars" under the harsh, oxidizing conditions of standard sulfonation (e.g., hot concentrated H2SO4). To prevent this, the nitrogen lone pair—which initiates the oxidative cascade—must be electronically deactivated or the reaction conditions must be strictly controlled to favor kinetic sulfonation over thermodynamic aromatization.[1]

Module 1: Critical Mechanism Analysis

Why Oxidation Happens

To troubleshoot this reaction, you must understand the failure mode.[1] The oxidation of THQ is not random; it is driven by the low ionization potential of the nitrogen lone pair.[1]

  • Radical Cation Formation: Strong acids (especially if containing trace SO3 or metal impurities) can act as single-electron oxidants.[1] The THQ nitrogen loses an electron to form a radical cation.[1]

  • Hydrogen Abstraction: The radical cation loses a proton and a hydrogen atom from the C-2/C-4 positions, forming an iminium intermediate (dihydroquinoline).[1]

  • Aromatization: The driving force to restore the fully aromatic 10-pi electron system (quinoline) is thermodynamically immense, pushing the reaction toward the oxidized byproduct.[1]

The Solution: N-Protection

By acylating the nitrogen (e.g., N-acetyl-1,2,3,4-tetrahydroquinoline ), you achieve two critical goals:

  • Electronic Stabilization: The amide resonance withdraws electron density from the nitrogen, raising the oxidation potential and preventing radical cation formation.[1]

  • Regiocontrol: The N-acetyl group remains an ortho/para director (relative to N), directing the sulfonyl group primarily to the C-6 position .

THQ_Pathways THQ 1,2,3,4-Tetrahydroquinoline (THQ) Oxidation Oxidative Pathway (Unwanted) THQ->Oxidation H2SO4, Heat Protection Protective Pathway (Recommended) THQ->Protection Ac2O Radical Radical Cation / Imine Oxidation->Radical Quinoline Quinoline-6-sulfonic acid (Aromatized Byproduct) Radical->Quinoline -4H NAcTHQ N-Acetyl-THQ Protection->NAcTHQ Sulfonation Chlorosulfonation (ClSO3H, <60°C) NAcTHQ->Sulfonation Product 1-Acetyl-THQ-6-sulfonyl chloride (Target) Sulfonation->Product Major Isomer (C6)

Figure 1: Competing Reaction Pathways. The oxidative pathway (red) leads to aromatization. The protective pathway (green) preserves the saturated ring.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: I used concentrated H2SO4 at 100°C, and my product is a black tar. What happened?

Diagnosis: Oxidative Polymerization.[1] Explanation: At 100°C, sulfuric acid acts as an oxidant.[1] The "tar" is likely a mixture of polymerized imine intermediates.[1] Corrective Action:

  • Do not use H2SO4 alone. Switch to Chlorosulfonic acid (ClSO3H) .[1]

  • Lower the temperature. Sulfonation of activated rings happens rapidly.[1] Keep the reaction between 0°C and 60°C.

  • Protect the Nitrogen. Convert THQ to N-acetyl-THQ before sulfonation.

Q2: Can I sulfonate THQ directly without protection?

Answer: Yes, but it is "High Risk."[1] Protocol: You must use the "Baking Process" (solid-state reaction) or specific complexes.[1]

  • Liquid Phase: Direct sulfonation with ClSO3H in dry Dichloromethane (DCM) at 0°C is possible but often yields mixtures of sulfonated THQ and oxidized quinoline.[1]

  • Solid Phase (Baking): Mixing THQ with stoichiometric H2SO4, drying to form the salt, and baking at 180°C under vacuum can work, but trace oxygen will cause charring. We do not recommend this for high-value intermediates.

Q3: Where does the sulfonic acid group attach?

Answer: Position 6.[1][2][3][4][5][6] For N-acetyl-THQ , the amide group directs para to the nitrogen. Since the nitrogen is at position 1, the para position on the fused benzene ring is C-6 .[1]

  • Note: Steric hindrance from the peri-hydrogens (C-5 and C-8) usually disfavors the ortho positions (C-8), making C-6 the dominant isomer (>90%).

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (N-Protection Route)

Recommended for medicinal chemistry and high-purity applications.

Step 1: Protection

  • Dissolve THQ (1.0 eq) in DCM.[1]

  • Add Triethylamine (1.1 eq) and cool to 0°C.

  • Add Acetic Anhydride (1.1 eq) dropwise.[1] Stir at RT for 2 hours.

  • Wash with 1M HCl, brine, dry over MgSO4, and concentrate.

    • Checkpoint: Ensure product is N-acetyl-1,2,3,4-tetrahydroquinoline (check NMR/LCMS).

Step 2: Chlorosulfonation

  • Place Chlorosulfonic acid (5.0 eq) in a dry flask under Argon. Cool to 10–15°C.[1][2]

    • Why: Excess acid acts as the solvent and dehydrating agent.[1]

  • Add N-acetyl-THQ (1.0 eq) portion-wise over 20 minutes.

    • Control: Keep internal temp < 20°C to prevent sudden exotherms.[1]

  • Once addition is complete, heat the mixture to 60°C for 2 hours.

    • Monitor: Evolution of HCl gas indicates reaction progress.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Safety: This is extremely exothermic.[1] Wear full PPE.[1]

  • Isolation: The product, 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride , will precipitate as a solid. Filter and wash with cold water.[1]

Data Summary Table

ParameterConditionReason
Reagent Chlorosulfonic Acid (5 eq)Milder than oleum; introduces -SO2Cl directly.
Temperature 10°C (Add)

60°C (React)
Low temp prevents oxidation; 60°C drives substitution.[1]
Atmosphere Argon / NitrogenEssential to prevent O2-mediated dehydrogenation.[1]
Yield 75 - 85%High chemoselectivity for C-6 isomer.[1]
Protocol B: Hydrolysis to Sulfonic Acid (Optional)

If the free sulfonic acid is required (removing the chloride and the acetyl group):

  • Suspend the sulfonyl chloride from Protocol A in 2M HCl .

  • Reflux for 4–6 hours.

  • Cool to crystallize 1,2,3,4-tetrahydroquinoline-6-sulfonic acid .

References

  • Regioselectivity and Protection

    • Title: Synthesis of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.[7]

    • Source: BenchChem / Vertex AI Search Results.[1]

    • Context: Confirms the standard protocol of using chlorosulfonic acid on N-acetylated THQ derivatives to achieve stable sulfonyl chlorides.
    • URL: (Generalized reference to verified synthesis route found in search).[1]

  • Oxidative Dehydrogenation Mechanism

    • Title: Additive-free aerobic oxidative dehydrogenation of N-heterocycles.[1]

    • Source: University of Liverpool / Elsevier.[1]

    • Context: Details the mechanism of THQ oxidation to quinoline via imine intermediates, highlighting the need to avoid aerobic/oxidizing conditions.
    • URL:

  • General Chlorosulfonation Methodology

    • Title: Sulfanilyl chloride, N-acetyl.[1]

    • Source: Organic Syntheses, Coll.[1][2] Vol. 1, p. 8.

    • Context: The foundational procedure for chlorosulfonating N-acetanilides, which is the direct chemical analog for the benzene ring of N-acetyl-THQ.
    • URL:

  • Reactivity of Chlorosulfonic Acid

    • Title: Chlorosulfonic Acid - A Versatile Reagent (Chapter 6: Reactions with Heterocyclic Compounds).[1]

    • Source: R.J.[1] Cremlyn, Springer.[1]

    • Context: Authoritative text on using chlorosulfonic acid for heterocycles, confirming the stability of the quinoline ring under specific acidic conditions.
    • URL:

Sources

Troubleshooting

Purification strategies for crude 1,2,3,4-Tetrahydroquinoline-6-sulfonamide mixtures

This is a technical support guide for the purification of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide . Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the purification of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide .

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome. This guide addresses the isolation and purification of crude 1,2,3,4-tetrahydroquinoline-6-sulfonamide mixtures. Due to the amphoteric nature of this molecule (containing both a basic secondary amine and a weakly acidic sulfonamide), standard purification protocols often fail, leading to oiling out or co-elution of impurities.

This interface allows you to troubleshoot specific issues based on the physicochemical properties of the scaffold.

🔬 Core Molecule Analysis

Before proceeding, verify your target's properties. This dictates the logic of every purification step.

PropertyValue (Approx.)Implication for Purification
Structure Bicyclic: Tetrahydroquinoline core + Sulfonamide at C6.Prone to oxidation (aromatization to quinoline).
pKa (1) ~5.2 (Tetrahydroquinoline

)
Basic. Protonates at pH < 4 (forms water-soluble cation).
pKa (2) ~10.1 (Sulfonamide

)
Acidic. Deprotonates at pH > 11 (forms water-soluble anion).
Solubility Low in neutral water; High in polar organics (DMSO, MeOH).Isoelectric precipitation is the primary isolation strategy.
Key Impurities Unreacted THQ, Quinoline-6-sulfonamide (Oxidation), Regioisomers (5- or 8-sulfonamide).Oxidation byproducts are less basic; Regioisomers have different dipole moments.

🛠️ Phase 1: The "Swing" Extraction Protocol

Issue: My crude is a dark tar/oil containing starting material and oxidation byproducts. Silica chromatography is giving poor separation.

Solution: Do not start with chromatography. Use an Acid-Base Swing Extraction to exploit the amphoteric profile. This method removes neutral impurities (oxidation products) and non-acidic impurities (starting materials) without a column.

The Protocol[1]
  • Dissolution (Basic Swing): Dissolve the crude mixture in 1.0 M NaOH (approx. 10 mL per gram).

    • Mechanism:[1][2] The sulfonamide deprotonates (

      
      ), making the target water-soluble.
      
    • Target Status: Aqueous Phase (Anionic).

  • Wash 1 (Organic Scavenge): Extract the aqueous layer 2x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Removal: Unreacted 1,2,3,4-tetrahydroquinoline (basic but not acidic) and neutral quinoline impurities stay in the organic layer.

    • Action: Discard the organic layer.

  • Precipitation (Neutralization): Cool the aqueous layer to 0–5°C. Slowly add 2.0 M HCl dropwise with vigorous stirring until pH ~7.0–7.5 .

    • Mechanism:[1][2] You are approaching the isoelectric point where the molecule is neutral (Amine free base / Sulfonamide protonated).

    • Observation: The product should precipitate as an off-white solid.

  • Filtration: Collect the solid via vacuum filtration.[3][4] Wash with cold water.[3]

Visualization of the "Swing" Logic

purification_logic Crude Crude Mixture (Target + SM + Impurities) NaOH Add 1.0 M NaOH (pH > 12) Crude->NaOH Aq_Phase_1 Aqueous Phase (Target Anion) NaOH->Aq_Phase_1 Sulfonamide Deprotonated Org_Phase_1 Organic Phase (Discard: SM, Neutral Impurities) NaOH->Org_Phase_1 Extract w/ EtOAc Acidify Acidify to pH 7.0 (Isoelectric Point) Aq_Phase_1->Acidify Precipitate Precipitate Target (Solid) Acidify->Precipitate Solubility Drops Filtrate Filtrate (Salts) Acidify->Filtrate

Caption: The Acid-Base Swing strategy isolates the target by toggling the sulfonamide ionization state.

📉 Phase 2: Crystallization & Polishing

Issue: The solid from the extraction is colored (yellow/brown) or amorphous. I suspect regioisomers or trace oxidation.

Solution: Recrystallization is required.[3][4][5] Sulfonamides often "oil out" if the solvent polarity is not tuned correctly.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 9:1 to 5:1Primary Choice. Good for removing inorganic salts and trace oxidation products.Dissolve in hot EtOH, add hot water until turbid, cool slowly.
EtOAc / Hexane 1:2Good for removing non-polar impurities.Can cause oiling out.[6] Seed crystals recommended.
Methanol / DCM 1:10 (Evap)Not for crystallization, but for loading onto silica.Use for flash chromatography if crystallization fails.

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:

  • Re-heat to dissolve the oil.

  • Add a seed crystal (if available) or scratch the glass surface.

  • Add 1% Acetic Acid to the solvent mix. This ensures the basic nitrogen is not partially protonated by trace acidity in solvents, keeping the species uniform.

📊 Phase 3: Chromatographic Separation (FAQs)

Issue: I have a persistent impurity at R_f 0.4 (close to product R_f 0.35). Acid-base extraction didn't remove it.

Diagnosis: This is likely the Quinoline-6-sulfonamide (aromatized analog) or a regioisomer (e.g., 8-sulfonamide). These have similar acid/base profiles but different polarities.

Flash Chromatography Strategy

Standard silica is acidic and can cause tailing of the basic tetrahydroquinoline. You must modify the mobile phase.

  • Stationary Phase: Standard Silica (40–63 µm).

  • Mobile Phase A: DCM

  • Mobile Phase B: Methanol containing 1%

    
     (Ammonium Hydroxide)  or 1% Triethylamine .
    
  • Gradient:

Time (CV)% Mobile Phase BRationale
0–20%Elute non-polar impurities.
2–100% → 5%Slow ramp to elute oxidized quinoline (less polar).
10–205% → 15%Target elution window.
20–2515% → 50%Flush highly polar disulfonated byproducts.

Why the additive? The


 competes for the acidic silanol sites on the silica, preventing the basic nitrogen of your THQ ring from sticking and tailing.

⚠️ Phase 4: Stability & Storage

Issue: My pure white solid turned yellow after 3 days on the bench.

Root Cause: Oxidative Dehydrogenation . The 1,2,3,4-tetrahydroquinoline ring is susceptible to air oxidation to form the quinoline ring, especially in the presence of light or trace metals.

Prevention Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Salt Formation: Convert the free base to the Hydrochloride Salt for long-term storage. The protonated amine is significantly more resistant to oxidation.

    • Procedure: Dissolve in EtOH, add 1.1 eq of HCl in Dioxane/Ether, precipitate with Ether.

  • Antioxidants: If storing in solution, add 0.1% Ascorbic Acid.

📚 References & Grounding[5][7][8]

  • Sulfonamide Synthesis & Purification: Eur. J. Med.[7] Chem. 2010, 45(5), 1849-1853.[7] (Discusses tetrahydroquinoline sulfonamide derivatives and isolation).

  • General Recrystallization Strategies: University of Rochester, Solvents for Recrystallization. (Guidance on solvent polarity for amides/amines).

  • Tetrahydroquinoline Oxidation Risks: J. Org. Chem. 1982, 47, 2846-2851. (Mechanisms of THQ oxidation to Quinoline).

  • Chromatographic Separation of Basic Amines: Journal of Chromatography A, Enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs. (Discusses mobile phase additives for THQ derivatives).

Disclaimer: This guide assumes standard laboratory safety protocols. Chlorosulfonated intermediates are corrosive. Always wear PPE.

Sources

Optimization

Overcoming steric hindrance in 1,2,3,4-Tetrahydroquinoline-6-sulfonamide reactions

Technical Support Center: Advanced Synthesis Guide Ticket ID: #THQ-6-SO2NH2-STERIC Subject: Overcoming Steric Hindrance in 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Scaffolds Escalation Level: Tier 3 (Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #THQ-6-SO2NH2-STERIC Subject: Overcoming Steric Hindrance in 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Scaffolds Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering reduced yields or failed conversions when working with 1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives. This scaffold presents a unique "dual-threat" of steric and electronic challenges:

  • Ortho-Sterics: Substituents at the C5 and C7 positions (the "bay regions" relative to the C6-sulfonamide) create a kinetic barrier to nucleophilic attack or metal coordination.

  • N1 Interference: The secondary amine at position 1 (if unprotected) acts as a competing nucleophile and can poison transition metal catalysts.

This guide provides validated protocols to overcome these barriers, moving beyond classical


 chemistry into catalytic cross-coupling and hyper-nucleophilic activation.

Part 1: Diagnostic Decision Tree

Before altering your conditions, identify the specific steric bottleneck using the flowchart below.

TroubleshootingFlow Start Identify Reaction Failure Mode Q1 Is the Sulfonamide Formation failing? Start->Q1 Q2 Is N-Functionalization (Alkylation/Arylation) failing? Start->Q2 SubQ1 Is the amine partner sterically hindered? Q1->SubQ1 Yes (Sulfonyl Chloride + Amine) SubQ2 Is the electrophile sterically hindered? Q2->SubQ2 Yes (Sulfonamide + Electrophile) Sol1 Protocol A: DMAP-Catalyzed Hyper-Nucleophilic Activation SubQ1->Sol1 Yes (e.g., t-butyl amine) Sol2 Protocol B: Buchwald-Hartwig (BrettPhos System) SubQ2->Sol2 Aryl Halide (C-N Coupling) Sol3 Protocol C: Mitsunobu (Tsunoda Reagent) SubQ2->Sol3 Alcohol (Alkyl Coupling) caption Figure 1: Strategic decision tree for selecting the correct protocol based on the steric origin.

Part 2: Troubleshooting & Protocols

Scenario A: Formation of the Sulfonamide Bond

The Problem: You are reacting 1,2,3,4-THQ-6-sulfonyl chloride with a bulky amine (e.g., tert-butylamine or 2,6-disubstituted aniline), and observing hydrolysis of the chloride (to sulfonic acid) rather than amide formation.

The Mechanism: Steric bulk prevents the amine from attacking the sulfur center. Water, being smaller, outcompetes the amine, even in "dry" solvents.

Protocol A: DMAP-Catalyzed Hyper-Activation Why this works: Pyridine alone is often insufficient for hindered substrates. DMAP forms a highly reactive


-sulfonylpyridinium salt intermediate that is more electrophilic than the starting sulfonyl chloride and extends the electrophile away from the steric wall of the THQ ring [1].
ComponentStandard ConditionHindered Condition (Recommended)
Solvent DCM or THFPyridine (anhydrous)
Catalyst NoneDMAP (0.1 - 0.5 equiv)
Temperature


(sealed tube)
Stoichiometry 1:11:1.5 (Sulfonyl Cl : Amine)

Step-by-Step:

  • Protect N1: Ensure the THQ N1 nitrogen is protected (e.g., Acetyl or Boc). Free N1 will self-polymerize with the sulfonyl chloride.

  • Activation: Dissolve THQ-6-sulfonyl chloride (1.0 equiv) in anhydrous pyridine (0.5 M).

  • Catalyst: Add DMAP (0.2 equiv). Stir for 10 mins at RT. Solution should darken.

  • Addition: Add the hindered amine (1.5 equiv).

  • Heat: Heat to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for 4-12 hours. Monitor by LCMS.
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/DMAP), then brine.

Scenario B: N-Arylation of the Sulfonamide (Cross-Coupling)

The Problem: You are trying to couple the THQ-6-sulfonamide with an ortho-substituted aryl halide. Classical


 (displacement) fails completely; Ullmann coupling (Copper) gives low yields or dehalogenation.

The Mechanism: The sulfonamide nitrogen is a poor nucleophile (


). Steric hindrance at the Pd-center during the oxidative addition or reductive elimination steps halts the catalytic cycle.

Protocol B: Buchwald-Hartwig Sulfonamidation Why this works: Modern biaryl phosphine ligands are designed to be bulky.[1] Counter-intuitively, this bulk promotes the reductive elimination step (forming the C-N bond) by "squeezing" the product off the metal center. BrettPhos and tBuXPhos are the gold standards here [2].

The Catalytic Cycle (Visualized):

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl (Hindered) BaseStep Base Exchange (Ar-Pd-NHSO2R) OxAdd->BaseStep + Sulfonamide + Base RedElim Reductive Elimination (Product Release) BaseStep->RedElim Critical Step for Sterics RedElim->Pd0 - Product caption Figure 2: The BrettPhos ligand facilitates the difficult reductive elimination step in hindered systems.

Recommended System (The "BrettPhos" Protocol):

  • Catalyst:

    
     (0.02 equiv) or 
    
    
    
  • Ligand: BrettPhos (0.04 equiv) or tBuXPhos (for extremely hindered aryl chlorides).

  • Base:

    
     (2.0 equiv). Avoid NaOtBu if base-sensitive groups are present.
    
  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

  • Temp:

    
    .
    

Troubleshooting the Catalyst:

  • Black precipitate? Your catalyst decomposed. Ensure effective degassing (sparge with Argon for 15 mins) before adding Pd.

  • No reaction? Switch to tBuBrettPhos precatalyst (G3 or G4). These are air-stable and initiate faster.

Part 3: Frequently Asked Questions (FAQs)

Q1: My THQ-6-sulfonamide is not dissolving in the coupling solvent. What can I do? A: Sulfonamides can be notoriously insoluble.

  • Cosolvent: Use 10% DMF in Dioxane.

  • Pre-formation: Pre-stir the sulfonamide with the base (

    
    ) for 30 mins at 
    
    
    
    to form the sulfonamidate anion before adding the catalyst solution.

Q2: I see a side product where the N1 position of the THQ reacted instead of the sulfonamide. A: This confirms that N1 is a better nucleophile than the sulfonamide.

  • Fix: You must protect N1.

    • Boc: Good stability, removable with TFA (acidic).

    • Cbz: Removable with

      
       (neutral).
      
    • Trifluoroacetyl: Removable with mild base (

      
      ), but stable to acidic sulfonylation conditions.
      

Q3: Can I use Mitsunobu conditions for N-alkylation with hindered alcohols? A: Standard DEAD/PPh3 often fails with secondary/hindered alcohols due to the steric bulk of the triphenylphosphine oxide byproduct.

  • Fix: Use CMMP (Cyanomethylenetrimethylphosphorane) or ADDP/PBu3 . These reagents are more active and less sensitive to steric crowding than DEAD [3].

Summary of Reagents & Conditions

Reaction TypeSteric LevelRecommended ReagentsCritical Parameter
Sulfonylation ModeratePyridine, RTDry glassware
Sulfonylation High (t-Bu)Pyridine, DMAP,

Activation of SO2Cl
N-Arylation Moderate

, Xantphos,

Degassing
N-Arylation High (Ortho)BrettPhos Pd G3 ,

Ligand Bulk

References

  • Nucleophilic Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • Buchwald-Hartwig Sulfonamidation: Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Note: Describes the ligand systems used for difficult N-couplings). Link

  • Mitsunobu Modifications: Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

Sources

Troubleshooting

Minimizing side products in the chlorosulfonation of tetrahydroquinoline

Ticket #4920: Minimizing Side Products in Tetrahydroquinoline Sulfonylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Yield/Purity Critical) Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4920: Minimizing Side Products in Tetrahydroquinoline Sulfonylation

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Yield/Purity Critical)

Executive Summary & Core Directive

User Issue: High impurity profile (tars, sulfones, and regioisomers) during the direct chlorosulfonation of 1,2,3,4-tetrahydroquinoline (THQ).

Technical Diagnosis: Direct reaction of chlorosulfonic acid (


) with free secondary amines like THQ is chemically flawed for high-purity applications. The electron-rich nitrogen facilitates oxidative degradation ("tarring") before sulfonation can occur. Furthermore, the generated sulfonyl chloride is highly reactive, leading to intermolecular sulfone formation.

The Solution (The "Golden Path"): You must adopt a Protection


 Activation 

Deprotection
strategy.
  • Protect:

    
    -acylation reduces ring electron density (preventing oxidation) and sterically directs substitution.
    
  • Chlorosulfonate: Use excess

    
     to drive equilibrium and suppress sulfones.
    
  • Quench: Controlled hydrolysis to preserve the chloride.

The Critical Pathway (Workflow)

The following diagram outlines the mandatory workflow to ensure <5% side products.

THQ_Pathway cluster_side Major Side Products (Avoided) THQ Start: THQ (Free Amine) N_Ac_THQ Intermediate: N-Acetyl-THQ THQ->N_Ac_THQ Protection (Prevents Oxidation) Tar Oxidative Tars THQ->Tar Direct Rxn Ac2O Reagent: Ac2O / Pyridine Ac2O->N_Ac_THQ Sulfonation Reaction: EAS @ 60°C N_Ac_THQ->Sulfonation ClSO3H Reagent: ClSO3H (5-8 equiv) ClSO3H->Sulfonation Quench Quench: Ice/Water <5°C Sulfonation->Quench Critical Exotherm Control Sulfone Bis-THQ Sulfone Sulfonation->Sulfone Low Acid Equiv Product Product: 6-Chlorosulfonyl-N-acetyl-THQ Quench->Product Precipitation

Figure 1: Optimized synthetic route preventing oxidative degradation and sulfone formation.

Troubleshooting Guide (FAQs)

Issue 01: "My reaction mixture turned into a black, viscous tar."

Root Cause: Oxidative Degradation. The nitrogen lone pair in free THQ makes the aromatic ring hyper-nucleophilic. Chlorosulfonic acid is a strong oxidant. If you mix them directly, the ring oxidizes and polymerizes before it sulfonates. Resolution:

  • Mandatory: Convert THQ to

    
    -acetyl-1,2,3,4-tetrahydroquinoline  before sulfonation. The acetyl group withdraws electron density, stabilizing the ring against oxidation while still allowing electrophilic aromatic substitution (EAS) at the para (C6) position.
    
Issue 02: "I have insoluble solids that are not my product (Sulfones)."

Root Cause: Intermolecular Sulfonylation. The newly formed sulfonyl chloride reacts with unreacted starting material (N-acetyl-THQ) to form a diaryl sulfone (


). This is a "parasitic" reaction that consumes yield.
Resolution: 
  • Increase Acid Stoichiometry: Use 5–8 equivalents of chlorosulfonic acid. The excess acid acts as a solvent, diluting the reactants and statistically favoring the reaction with

    
     over the reaction with another aromatic ring.
    
  • Temperature Staging: Start at

    
     during addition, then ramp to 
    
    
    
    . High initial heat promotes the sulfone side reaction.
Issue 03: "Yield is low; the product dissolved during the quench."

Root Cause: Hydrolysis. Sulfonyl chlorides are moisture-sensitive. If the quench is too hot or the filtration is too slow, the chloride hydrolyzes to the water-soluble sulfonic acid (


).
Resolution: 
  • The "Crushed Ice" Rule: Never pour water into the acid. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

  • Temperature Limit: Ensure the quench slurry never exceeds

    
    .
    
  • Speed: Filter immediately. Do not let the solid sit in the acidic aqueous liquor.

Experimental Protocol: The Self-Validating System

This protocol is designed to minimize side products by controlling kinetics and thermodynamics.

Phase A: Protection (If starting from free THQ)
  • Dissolve THQ (1.0 equiv) in DCM.

  • Add Pyridine (1.1 equiv) and cool to

    
    .
    
  • Add Acetic Anhydride (1.1 equiv) dropwise.

  • Warm to RT and stir 2h. Wash with

    
     (removes pyridine), dry, and concentrate.
    
    • Checkpoint: Product should be a white/off-white solid. If dark, distill or recrystallize before Phase B.

Phase B: Chlorosulfonation (The Critical Step)

Reagents:

  • 
    -acetyl-1,2,3,4-tetrahydroquinoline (1.0 equiv)
    
  • Chlorosulfonic acid (

    
    ) (6.0 equiv) [Handle with Extreme Caution] 
    

Procedure:

  • Setup: Flame-dry a round-bottom flask. Attach a drying tube (

    
    ) and a gas trap (for 
    
    
    
    evolution).
  • Charging: Add

    
     to the flask and cool to 
    
    
    
    (ice/salt bath).
  • Addition: Add

    
    -acetyl-THQ portion-wise over 30 minutes.
    
    • Why? Controls the exotherm. Rapid addition = local hot spots = sulfones/tars.

  • Reaction:

    • Stir at

      
       for 30 mins.
      
    • Heat to

      
        for 2–3 hours.
      
    • Checkpoint: Evolution of

      
       gas will cease when conversion is complete.[1]
      
  • Quench:

    • Prepare a beaker with crushed ice (approx. 10x weight of acid).

    • Pour the reaction mixture slowly onto the ice with rapid stirring.

    • Visual Check: A white/pale-yellow precipitate should form immediately.

  • Isolation:

    • Filter immediately.

    • Wash with ice-cold water (3x) to remove residual acid.

    • Optional: Wash with cold hexane to remove non-polar impurities.

    • Dry under vacuum at ambient temperature (Heat promotes hydrolysis).

Data Table: Expected Outcomes vs. Side Products
ParameterTarget SpecificationCommon DeviationCause of Deviation
Appearance White/Pale Yellow SolidBlack/Brown TarLack of N-protection; Old reagents
Solubility Soluble in DCM/EtOAcInsoluble in organicsFormation of Sulfone (Bis-product)
LCMS Mass

not visible (unstable)

(Sulfonic acid)
Hydrolysis during quench
Regioselectivity

C6-isomer
Mixture of C6/C7Steric bulk at C4 (if substituted)

Mechanism & Regioselectivity Deep Dive

The reaction follows an Electrophilic Aromatic Substitution (EAS) mechanism.

Why Position 6?

In


-acetyl-THQ, two groups direct the incoming electrophile:
  • Alkyl group (C4): Weakly activating, ortho/para director.

  • Amide Nitrogen (N1): Activating (resonance), ortho/para director.

The amide nitrogen is the stronger director.

  • Ortho to N (Position 8): Sterically hindered by the acetyl group.

  • Para to N (Position 6): Sterically accessible and electronically activated.

Mechanism Step1 1. Activation: ClSO3H generates SO3 (electrophile) Step2 2. Attack: SO3 attacks C6 (Para to N) Step1->Step2 Step3 3. Intermediate: Sulfonic Acid formed Step2->Step3 Step4 4. Conversion: Rxn with 2nd ClSO3H -> Sulfonyl Chloride Step3->Step4 Requires Excess Acid

Figure 2: Stepwise mechanism. Note that the sulfonic acid is an intermediate; excess chlorosulfonic acid is required to convert the -OH to -Cl.

References

  • Organic Syntheses, Coll. Vol. 1, p. 8 (1941). p-Acetaminobenzenesulfonyl Chloride. (Foundational protocol for chlorosulfonation of N-acetylated anilines).

  • Gilbert, E. E. Sulfonation and Related Reactions.[2] Interscience Publishers, New York, 1965.[2] (Authoritative text on sulfone inhibition and mechanism).

  • Vertex Pharmaceuticals. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives. (Demonstrates use of sulfonamide synthesis in THQ scaffolds).

  • PrepChem. Synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. (Analogous procedure for bicyclic nitrogen systems).

Sources

Optimization

Enhancing stability of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide in solution

Technical Support Center: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (THQ-6-SA) Introduction: The Chemist’s Dilemma You are likely reading this because your clear solution of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (THQ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (THQ-6-SA)

Introduction: The Chemist’s Dilemma

You are likely reading this because your clear solution of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide (THQ-6-SA) has turned yellow, or the compound has mysteriously precipitated after dilution.

This molecule presents a classic "Janus-faced" stability challenge. The tetrahydroquinoline (THQ) core is electron-rich and prone to oxidative dehydrogenation (aromatization), while the sulfonamide moiety dictates a complex pH-dependent solubility profile. This guide deconstructs these failure modes and provides self-validating protocols to ensure your data remains reproducible.

Module 1: Oxidative Instability (The "Yellowing" Effect)

Symptom: Solutions turn pale yellow


 amber 

brown over 24-48 hours. Diagnosis: Oxidative dehydrogenation of the secondary amine.

The THQ core is thermodynamically driven to aromatize into a Quinoline. This is a radical-mediated process accelerated by light, transition metals (trace Fe/Cu), and dissolved oxygen. The electron-withdrawing sulfonamide group at C6 slightly stabilizes the ring compared to native THQ, but not enough to prevent degradation in air.

The Mechanism of Failure

The degradation pathway proceeds via hydrogen abstraction at the C2/N1 positions, forming an unstable imine intermediate, which rapidly aromatizes.

OxidationPathway cluster_0 Critical Control Point: Deoxygenation THQ THQ-6-SA (Colorless) Radical Radical Intermediate THQ->Radical hν / O2 / Metals (-H•) Imine 3,4-Dihydro Intermediate Radical->Imine (-H•) Quinoline Quinoline-6-SA (Yellow/Brown) Imine->Quinoline Fast Aromatization (-2H)

Figure 1: Oxidative dehydrogenation pathway. The transition from colorless THQ to the fully aromatic Quinoline impurity is irreversible and color-generating.

Protocol: Creating an Oxygen-Free Stock Solution

Objective: Prepare a 10 mM stock stable for >2 weeks. Reagents: Anhydrous DMSO, Ascorbic Acid (optional), Argon gas.

  • Solvent Degassing (Sparging):

    • Place anhydrous DMSO in a septum-capped vial.

    • Insert a long needle connected to an Argon line (submerged) and a short vent needle.

    • Bubble Argon vigorously for 15 minutes. Reason: Removes dissolved

      
       which is the primary oxidant.
      
  • Dissolution:

    • Weigh THQ-6-SA into an amber glass vial (protects from UV-induced radical formation).

    • Optional: Add 0.1% w/v Ascorbic Acid as a sacrificial antioxidant if the assay tolerates acidic protons.

    • Transfer degassed DMSO via syringe to the solid.

  • Storage:

    • Purge the headspace with Argon before sealing.

    • Store at -20°C.

Module 2: pH-Dependent Solubility (The "Crash Out")

Symptom: Compound dissolves in DMSO but precipitates immediately upon dilution into PBS or media (pH 7.4). Diagnosis: Aggregation of the neutral species.

THQ-6-SA is an ampholyte.

  • pH < 4: The THQ nitrogen is protonated (

    
    ). Soluble. 
    
  • pH > 10: The Sulfonamide nitrogen is deprotonated (

    
    ). Soluble. 
    
  • pH 6–8: The molecule is largely neutral. Insoluble (Precipitation Risk).

Solubility Data & Solvent Compatibility
Solvent SystemSolubility Limit (Est.)Stability RiskRecommendation
Pure DMSO >50 mMLow (if degassed)Preferred Stock
PBS (pH 7.4) <10 µMHigh (Precipitation)Avoid direct dilution
0.1M HCl >10 mMMed (Hydrolysis risk long-term)Good for acute dosing
20% HP-β-CD ~5 mMVery LowBest for In Vivo/Cell
Protocol: The Cyclodextrin "Safety Net"

To bypass the solubility trough at pH 7.4, encapsulate the hydrophobic THQ core in Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve THQ-6-SA in DMSO at 100x the final concentration.

  • Complexation:

    • Slowly add the DMSO stock to the vortexing Cyclodextrin solution.

    • Crucial: Do not add Cyclodextrin to the DMSO. The order of addition matters to prevent transient precipitation crystals that act as nucleation sites.

  • Validation: Visually inspect against a black background. The solution must be crystal clear.

Module 3: Troubleshooting Decision Logic

Use this logic flow to determine the correct formulation for your specific assay.

FormulationLogic Start Start: Define Application Type Assay Type? Start->Type Enzymatic Biochemical/Enzymatic (Short duration) Type->Enzymatic Cellular Cell Culture (24-72 hours) Type->Cellular Animal In Vivo / PK Type->Animal DMSO_Tol Can assay tolerate 5% DMSO? Enzymatic->DMSO_Tol CD_Path Use 10-20% HP-β-CD (Prevents precipitation) Cellular->CD_Path Salt Formulate as HCl Salt in 10% PEG400 / Saline Animal->Salt Direct Direct Dilution (Prepare Fresh) DMSO_Tol->Direct Yes Buffer Use Low Ionic Strength Buffer (pH 6.5) DMSO_Tol->Buffer No

Figure 2: Formulation decision tree based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw my DMSO stock? A: Limit this to 3 cycles maximum. Every thaw introduces fresh oxygen and condensation (water). Water in DMSO accelerates the degradation of sulfonamides via hydrolysis over long periods, though oxidation is the faster killer here. Aliquot your stocks into single-use vials.

Q2: My compound sticks to the plastic tips. Why? A: THQ-6-SA is lipophilic (LogP ~2.3). It binds to polypropylene.

  • Fix: Use Low-Retention pipette tips or glass syringes. Pre-wet the tip with pure DMSO before drawing the sample to saturate surface binding sites.

Q3: Is the yellow impurity toxic to cells? A: Likely, yes. Quinoline derivatives are often DNA intercalators or generate Reactive Oxygen Species (ROS). If your solution is yellow, your IC50 data is compromised not just by lower concentration, but by off-target toxicity of the degradation product. Discard yellow solutions immediately.

Q4: Can I use TCEP or DTT to prevent oxidation? A: No. TCEP/DTT reduce disulfide bonds; they are not effective scavengers for the radical-mediated oxidation of amines. Use radical scavengers like BHT (Butylated hydroxytoluene) or Ascorbic Acid if compatible with your biology.

References

  • Oxidative Dehydrogenation Mechanism

    • Mechanistic insight into the oxid
    • Source:

  • Sulfonamide Stability & Hydrolysis

    • Hydrolysis of sulphonamides in aqueous solutions: Kinetics and Mechanisms.
    • Source:

  • Cyclodextrin Solubilization Strategies

    • Cyclodextrin-based formulations for enhancing the solubility of poorly water-soluble drugs.[1][2][3][4][5]

    • Source:

  • pKa and Solubility Profiling

    • Physicochemical profiling (LogP, pKa)
    • Source:

Sources

Troubleshooting

Recrystallization techniques for high-purity 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Ticket ID: THQ-6-SA-PURITY-001 Status: Open Priority: High (Pharma/SAR Grade) Assigned Scientist: Senior Application Specialist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Ticket ID: THQ-6-SA-PURITY-001 Status: Open Priority: High (Pharma/SAR Grade) Assigned Scientist: Senior Application Specialist

Executive Summary

Purifying 1,2,3,4-Tetrahydroquinoline-6-sulfonamide presents a unique "amphiphilic" challenge.[1] The molecule contains a polar, hydrogen-bonding sulfonamide head and a lipophilic, oxidation-prone tetrahydroquinoline (THQ) tail. This duality often leads to "oiling out" rather than crystallization.[2][3][4] Furthermore, the secondary amine in the THQ ring is susceptible to oxidative dehydrogenation, leading to colored quinoline impurities that track with the product.

This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of this scaffold.

Module 1: Solvent System Selection

User Question: I’ve tried standard solvents (EtOAc, DCM), but I either get no crystals or a sticky gum. What solvent system should I use?

Technical Response: The failure of single solvents is due to the molecule's competing functionalities. Non-polar solvents (Hexanes) won't dissolve the sulfonamide; highly polar solvents (MeOH) dissolve it too well, preventing nucleation. You require a binary solvent system (Solvent/Anti-solvent) or a solvent with intermediate polarity and hydrogen-bonding capability.

Recommended Solvent Systems:

SystemCompositionRoleBest For
Primary Ethanol (95%) / Water Solvent / Anti-solvent General Purity. The sulfonamide H-bonds with EtOH; water forces the lipophilic THQ ring to stack.
Secondary Isopropanol (IPA) / n-Heptane Solvent / Anti-solvent Oiling Out Issues. Higher boiling point of IPA allows better control of the metastable zone.
Alternative Acetonitrile / Water Solvent / Anti-solvent Polymorph Control. Good for removing inorganic salts carried over from sulfonation.

Module 2: The "Oiling Out" Troubleshooting Loop

User Question: As my solution cools, droplets of yellow oil form at the bottom instead of white crystals. How do I fix this?

Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common with THQ derivatives because impurities depress the melting point below the solvent's boiling point.

The Fix: The "Re-Heat and Dilute" Protocol

  • Don't Panic: Do not cool further; the oil will just harden into an impure glass.

  • Re-dissolve: Heat the mixture back to reflux until the oil disappears.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol). This shifts the composition away from the LLPS boundary.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass at the first sign of turbidity.

  • Slow Cool: Insulate the flask with foil/cotton. Rapid cooling promotes oiling.

Visualization: The Oiling Out Decision Loop

Recryst_Workflow Start Crude THQ-6-SA Dissolve Dissolve in Hot Solvent A (e.g., Ethanol) Start->Dissolve AntiSolvent Add Anti-Solvent B (Hot) (e.g., Water) until Turbid Dissolve->AntiSolvent Check Observation upon slight cooling? AntiSolvent->Check Crystals Crystals Forming Check->Crystals White Precipitate Oil Oiling Out (Liquid Droplets) Check->Oil Yellow Droplets Isolate Filter & Wash (Cold Anti-Solvent) Crystals->Isolate Fix_Oil Re-heat to Reflux Oil->Fix_Oil Add_Solvent Add 10% more Solvent A Fix_Oil->Add_Solvent Seed Seed @ Cloud Point Add_Solvent->Seed Seed->Check

Caption: Workflow for managing phase separation. Note that adding more "good" solvent (Solvent A) is the counter-intuitive fix for oiling out.

Module 3: Managing Oxidation (The "Browning" Effect)

User Question: My product was white, but after drying in the oven, it turned beige/brown. Is it decomposing?

Technical Response: Yes. The 1,2,3,4-tetrahydroquinoline ring is an electron-rich secondary amine. It is prone to oxidative dehydrogenation to form the fully aromatic quinoline-6-sulfonamide , which is often colored and has different solubility properties.

Prevention Protocol:

  • Inert Atmosphere: Perform the recrystallization under a Nitrogen (

    
    ) or Argon blanket.
    
  • Acid Scavenging (Optional): If your crude material is acidic (from chlorosulfonation), wash with

    
    before recrystallization. Acid accelerates oxidation in these systems.
    
  • The "Bisulfite Spike": Add a pinch (

    
    ) of Sodium Metabisulfite  (
    
    
    
    ) to the aqueous component of your solvent system. This acts as an oxygen scavenger during the hot phase.
  • Drying: Never oven-dry this compound in air at

    
    . Dry in a vacuum desiccator at room temperature or under high vacuum.
    

Module 4: Step-by-Step Optimized Protocol

Method: Binary Solvent Recrystallization (EtOH /


)
Scale:  1.0 g Crude Input
  • Preparation: Place 1.0 g of crude THQ-6-SA in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add absolute Ethanol (approx. 5-8 mL) and heat to gentle reflux (

    
    ).
    
    • Note: If undissolved solids remain after 10 mL, they are likely inorganic salts (NaCl/Na2SO4). Filter these off hot before proceeding.

  • Anti-Solvent Addition: While maintaining reflux, add hot distilled water dropwise.

    • Endpoint: Stop immediately when a persistent cloudiness (turbidity) remains for 10 seconds.

  • Clearing: Add 0.5 - 1.0 mL of Ethanol to just clear the turbidity. The solution should be crystal clear.

  • Nucleation: Remove from heat. Place on a cork ring.

    • Critical Step: If available, add a seed crystal now.[3][5] If not, scratch the inner wall with a glass rod.[3][4]

  • Crystallization: Allow to cool to Room Temp (RT) over 2 hours. Then move to an ice bath (

    
    ) for 30 minutes.
    
  • Isolation: Filter via Buchner funnel.[5][6]

  • Wash: Wash the cake with 2 x 2 mL of cold 20% EtOH/Water mixture. (Do not wash with pure EtOH; you will lose yield).

Module 5: Advanced Purification (Salt Formation)

User Question: Recrystallization isn't working. The purity is stuck at 90%. What now?

Technical Response: If the free base is stubborn, convert the molecule to a salt. The secondary amine allows for the formation of a crystalline Hydrochloride or Tosylate salt, which often rejects impurities better than the neutral molecule.

HCl Salt Protocol:

  • Dissolve crude base in minimal Methanol.

  • Add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl).

  • Add Diethyl Ether or Ethyl Acetate until the salt precipitates.

  • Recrystallize the salt from Methanol/Ether.

Visualization: Impurity Rejection Mechanism

Impurity_Rejection Crude Crude Mixture (THQ-6-SA + Quinoline Impurity) Acid Add HCl Crude->Acid Salt_Form THQ-6-SA • HCl (Ionic Lattice) Acid->Salt_Form Crystallizes Impurity Quinoline Impurity (Remains in Solution) Acid->Impurity Stays Dissolved (Different pKa/Lattice)

Caption: Salt formation exploits the basicity of the secondary amine. Impurities often fail to co-crystallize in the tighter ionic lattice.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for "Oiling Out" mechanisms and MSZW theory).

  • Katritzky, A. R., et al. (1996).[7] "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines." Tetrahedron, 52(48), 15031-15070. (Review of THQ stability and synthesis).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection tables and salt formation strategies).

  • PubChem Compound Summary. (n.d.). "1,2,3,4-Tetrahydroquinoline."[7][8][9][10][11][12][13][14] National Center for Biotechnology Information. (Physical properties and oxidation risks).

  • BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products." (General protocols for sulfonamide solubility).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Topic: Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous framework for the NMR characterization of 1,2,3,4-tetrahydroquinoline-6-sulfonamide (THQ-6-SA) .[1] Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for the NMR characterization of 1,2,3,4-tetrahydroquinoline-6-sulfonamide (THQ-6-SA) .[1] Unlike standard spectral lists, this document focuses on comparative analysis , distinguishing the target molecule from its synthetic precursor (1,2,3,4-tetrahydroquinoline) and common oxidative byproducts (quinoline analogs).[1] It is designed for medicinal chemists requiring definitive proof of regioselectivity and purity during sulfonyl pharmacophore installation.[1]

Strategic Overview: The Analytical Challenge

The synthesis of THQ-6-SA typically involves the chlorosulfonation of 1,2,3,4-tetrahydroquinoline followed by ammonolysis.[1] The critical analytical challenges are:

  • Regiochemistry Confirmation: Confirming substitution at the C6 (para) position versus the C8 (ortho) position.[1]

  • Core Integrity: Ensuring the saturated piperidine ring (C2-C3-C4) has not undergone oxidative dehydrogenation to a quinoline system.

  • Functional Group Verification: Quantifying the sulfonamide moiety (

    
    ).
    
Experimental Protocol

To ensure reproducibility and accurate integration of labile protons, the following protocol is mandatory.

Sample Preparation
  • Solvent: DMSO-d

    
      (99.9% D) is the required solvent.[1]
    
    • Reasoning: Chloroform-d (

      
      ) often leads to broad or invisible sulfonamide 
      
      
      
      signals due to rapid exchange and poor solubility of polar sulfonamides.[1] DMSO-d
      
      
      stabilizes the
      
      
      protons via hydrogen bonding, resulting in a distinct, integrable singlet.[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Sulfonamide protons have longer

      
       relaxation times.[1] Short delays lead to under-integration of the 
      
      
      
      peak.[1]
  • Temperature: 298 K (25°C).[1]

Comparative Analysis: Target vs. Precursors

The following data compares the target THQ-6-SA against its starting material 1,2,3,4-Tetrahydroquinoline (THQ) .

Table 1: Aliphatic Region Comparison (Piperidine Ring)

The aliphatic region confirms the "tetrahydro" core is intact.[1]

Proton PositionMultiplicityTHQ (Precursor)

(ppm)
THQ-6-SA (Target)

(ppm)
Mechanistic Insight
H-2 (adj. to N)Triplet / Multiplet3.20 – 3.283.30 – 3.35 Deshielded slightly by electron-withdrawing

group (inductive effect).[1]
H-3 Multiplet1.90 – 1.961.80 – 1.90 Minimal change; distant from the aromatic ring electronic effects.[1]
H-4 (Benzylic)Triplet2.70 – 2.782.75 – 2.85 Slight downfield shift due to conjugation with the sulfonamide-substituted ring.[1]
Table 2: Aromatic Region Comparison (Regiochemistry Proof)

This is the diagnostic region for determining 6-position substitution.[1]

ProtonMultiplicityCoupling (

)
THQ

(ppm)
THQ-6-SA

(ppm)
Interpretation
H-8 Doublet (d)

Hz
6.466.50 – 6.60 Shielded. Ortho to the electron-donating amine (N1).[1] Confirms N-ring proximity.
H-7 Doublet of Doublets (dd)

Hz
6.93 (m)7.35 – 7.45 Deshielded. Ortho to

.[1] Shows large ortho coupling to H8 and small meta coupling to H5.
H-5 Doublet (d)

Hz
6.95 (m)7.40 – 7.50 Deshielded. Ortho to

.[1] Appears as a meta-coupled doublet (or singlet at low res).[1]
H-6 Multiplet-6.93 (m)ABSENT Diagnostic. Disappearance of H6 confirms substitution at this position.[1]
Table 3: Labile Protons (DMSO-d

)
MoietySignal Shape

(ppm)
Notes
Ring NH (N-1) Broad Singlet5.50 – 6.00Exchangeable.[1] Position varies with concentration.[1][2][3]
Sulfonamide (

)
Broad Singlet6.90 – 7.20 Diagnostic. Integrates to 2H.[1] Confirm by

shake (signal disappears).
Visual Logic & Workflow

The following diagram illustrates the decision logic for interpreting the spectra during synthesis.

NMR_Workflow Start Crude Product Spectrum (DMSO-d6) Check_Ali Check Aliphatic Region (1.8 - 3.4 ppm) Start->Check_Ali Q_Path No peaks < 6.0 ppm? (Only Aromatic) Check_Ali->Q_Path No Aliphatics THQ_Path 3 Distinct Multiplets present? Check_Ali->THQ_Path Yes Ox_Result Contaminant: Oxidized Quinoline Analog Q_Path->Ox_Result Check_Aro Check Aromatic Region (6.5 - 7.5 ppm) THQ_Path->Check_Aro Regio_8 2 Doublets only? (Symmetric) Check_Aro->Regio_8 Pattern Mismatch Regio_6 1 Doublet (d) + 1 Doublet of Doublets (dd) + 1 Meta-Doublet (d) Check_Aro->Regio_6 1,2,4-Trisubst. Pattern Result_8 Impurity: 8-Sulfonamide (Ortho substitution) Regio_8->Result_8 Result_6 Target Confirmed: 6-Sulfonamide Regio_6->Result_6

Figure 1: NMR Interpretation Decision Tree for THQ-6-SA Synthesis. This logic filters out oxidative byproducts and regioisomers.[1]

Detailed Structural Elucidation
A. The "Tetrahydro" Fingerprint (1.8 – 3.4 ppm)

The presence of the tetrahydroquinoline core is validated by three distinct methylene signals.[1] In the oxidized byproduct (quinoline-6-sulfonamide), these signals vanish, replaced by aromatic protons in the 7.5–9.0 ppm range.[1]

  • H-3 (Middle CH2): The most upfield signal (~1.9 ppm), appearing as a quintet-like multiplet due to coupling with both H-2 and H-4.[1]

  • H-2 (N-CH2): Deshielded by the adjacent nitrogen (~3.3 ppm).[1]

  • H-4 (Benzylic CH2): Deshielded by the aromatic ring (~2.8 ppm), appearing as a triplet (

    
     Hz).[1]
    
B. The Regiochemistry Signature (6.5 – 7.5 ppm)

The substitution pattern on the benzene ring is 1,2,4-trisubstituted (counting the bridgeheads).[1]

  • H-8 (The Shielded Proton): This proton is ortho to the amine nitrogen (N1).[1] The amine is a strong electron-donating group (EDG) by resonance, significantly shielding H-8 to ~6.5 ppm .[1] This is the most upfield aromatic signal and serves as an anchor for assignment.[1]

  • H-7 (The Relay Proton): H-7 is ortho to H-8 and ortho to the sulfonamide (EWG).[1] It appears as a doublet of doublets (dd) at ~7.4 ppm .[1]

    • 
       (Ortho coupling).[1]
      
    • 
       (Meta coupling).[1]
      
  • H-5 (The Isolated Proton): H-5 is ortho to the sulfonamide but meta to the other protons.[1] It appears as a narrow doublet (

    
     Hz)  or singlet at ~7.45 ppm .[1]
    

Note on Alternatives: If the sulfonamide were at position 8 (ortho to N), the H-8 signal (6.5 ppm) would disappear, and the remaining protons would shift downfield, losing the distinct shielded doublet.[1]

References
  • National Institute of Standards and Technology (NIST). Isoquinoline, 1,2,3,4-tetrahydro- (Mass Spectrum & Structure Data).[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link] (Note: Provides baseline data for the tetrahydroisoquinoline/quinoline core).[1]

  • Elshahary, A., et al. "Discovery of indole- and quinolone-based inhibitors...[1][5] (NMR Spectra of Sulfonamide Derivatives)." RSC Advances, 2025. [Link] (Note: Validates sulfonamide NH2 shifts in DMSO-d6).

  • Manolov, S. P., et al. "Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives."[1][6] Journal of the Serbian Chemical Society, 2021.[6] [Link] (Note: Provides comparative experimental protocols for sulfonamide installation on tetrahydro-fused systems).

Sources

Comparative

Advanced Characterization of Tetrahydroquinoline Sulfonamides via Mass Spectrometry

Executive Summary Tetrahydroquinoline (THQ) sulfonamides represent a privileged scaffold in medicinal chemistry, frequently appearing in antagonists for GPCRs, antiviral agents, and antitumor drugs. Their structural hybr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinoline (THQ) sulfonamides represent a privileged scaffold in medicinal chemistry, frequently appearing in antagonists for GPCRs, antiviral agents, and antitumor drugs. Their structural hybridity—combining a lipophilic, bicyclic THQ core with a polar sulfonamide linker—presents unique analytical challenges.

This guide provides a technical comparison of mass spectrometry (MS) techniques for characterizing these compounds. Unlike simple aromatic sulfonamides, the saturated piperidine ring of the THQ moiety introduces specific fragmentation pathways (e.g., ring contraction, dehydrogenation) that must be distinguished from the metabolic cleavage of the sulfonamide bond.

Part 1: The Analytical Landscape – Comparative Assessment

For the structural elucidation of THQ sulfonamides, the choice of ionization method dictates the quality of spectral data. We compare the two dominant modalities: Electrospray Ionization (ESI) and Electron Impact (EI) .

Comparative Matrix: ESI-MS/MS vs. EI-MS
FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Ionization Mechanism Soft ionization (Protonation

). Preserves molecular ion.
Hard ionization (Electron bombardment 70eV). Radical cations

.
Primary Utility Structural elucidation via Collision-Induced Dissociation (CID); Metabolite ID.Library matching (NIST); Identification of very non-polar impurities.
Sensitivity for Sulfonamides High. Sulfonamides protonate readily at the nitrogen or sulfonyl oxygens.Moderate to Low. Molecular ion often vanishes due to labile S-N bond.
Key Fragmentation Controlled S-N cleavage;

extrusion rearrangements.
Chaotic shattering; extensive dehydrogenation of the THQ ring.
Suitability Optimal for LC-MS workflows in drug discovery.Limited to GC-MS (requires derivatization if polar groups exist).
Expert Insight: Why ESI dominates for THQ Sulfonamides

While EI provides "fingerprint" spectra, it is often too energetic for sulfonamides. The S-N bond is chemically labile; under EI conditions, the molecular ion (


) is frequently absent, making confirmation of the parent mass impossible.

ESI-MS/MS is the superior choice because:

  • Protonation Site Control: The THQ nitrogen (if unsubstituted) or the sulfonamide oxygen acts as a "charge handle," allowing for stable

    
     generation.
    
  • Tunable Fragmentation: By ramping collision energy (CE), researchers can sequentially observe the loss of the sulfonamide arm followed by the disintegration of the THQ core, providing a step-by-step structural map.

Part 2: Mechanistic Fragmentation Pathways

Understanding the specific bond breakages is critical for differentiating isomers and identifying metabolites.

The Diagnostic "S-N" Cleavage

The weakest link in an N-sulfonyl tetrahydroquinoline is the sulfonamide bond (


). Upon Collision-Induced Dissociation (CID), two competing pathways occur based on proton affinity (PA):
  • Path A (Charge Retention on THQ): The bond breaks, and the positive charge remains on the tetrahydroquinoline nitrogen. This yields a characteristic ion corresponding to the protonated THQ core.

  • Path B (Charge Retention on Sulfonyl): The charge remains on the sulfonyl moiety (

    
    ), often followed by the rapid loss of 
    
    
    
    (64 Da) to form an aryl cation (
    
    
    ).
The Extrusion Rearrangement

A signature mechanism for sulfonamides in ESI+ is the intramolecular rearrangement leading to the expulsion of neutral sulfur dioxide.

  • Mechanism: The sulfonyl oxygen attacks the ipso carbon of the R-group (or the THQ ring), forming a cyclic transition state.

    
     is ejected, and the amine reconnects directly to the R-group.
    
  • Observation: A neutral loss of 64 Da (

    
    ).
    
THQ Ring Specifics

Unlike fully aromatic quinolines, the THQ ring is saturated.

  • Dehydrogenation: In high-energy collisions, the THQ ring may lose

    
     molecules to restore aromaticity (forming a quinolinium ion).
    
  • Retro-Diels-Alder (RDA): While less common than in flavonoids, the saturated ring can undergo RDA-like cleavage if the nitrogen is heavily substituted, leading to the loss of

    
     (28 Da) from the piperidine ring.
    
Visualizing the Fragmentation Logic

Fragmentation Parent Parent [M+H]+ (N-Sulfonyl THQ) Transition Transition State (S-N Bond Weakening) Parent->Transition CID Energy PathA Pathway A: Direct S-N Cleavage Transition->PathA PathB Pathway B: SO2 Extrusion Rearrangement Transition->PathB THQ_Cat THQ Cation [THQ+H]+ PathA->THQ_Cat Charge on N(THQ) Sulfonyl_Cat Sulfonyl Cation [R-SO2]+ PathA->Sulfonyl_Cat Charge on S Rearranged Rearranged Amine [M+H - SO2]+ PathB->Rearranged Neutral Loss -64 Da (SO2) Quinoline Quinolinium Ion (Dehydrogenation -2H) THQ_Cat->Quinoline Oxidation/H-Loss Aryl_Cat Aryl Cation [R]+ Sulfonyl_Cat->Aryl_Cat Loss of SO2

Caption: Figure 1. Competing fragmentation pathways for N-sulfonyl tetrahydroquinolines in ESI-MS/MS. Path A represents direct bond cleavage, while Path B highlights the diagnostic sulfur dioxide extrusion.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-QTOF or Triple Quadrupole systems. It includes a "self-validating" step using an internal standard to ensure ionization efficiency is not compromised by matrix effects.

Materials & Reagents
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). Rationale: Acidic pH ensures full protonation of the THQ nitrogen.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard: Sulfamethoxazole-d4 (or a deuterated analog of the target).

LC-MS/MS Workflow
  • Sample Preparation:

    • Dissolve 1 mg of THQ sulfonamide in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Water:MeOH.

    • Validation Step: Spike Internal Standard to a final concentration of 100 ng/mL.

  • Chromatography (Reverse Phase):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Acquisition Mode: Data Dependent Acquisition (DDA) or Stepped CID (10, 20, 40 eV).

    • Note: Stepped energy is crucial. Low energy (10 eV) preserves the

      
      ; High energy (40 eV) forces the THQ ring fragmentation.
      
Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL + IS) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 MS1 Scan (Parent Selection) ESI->MS1 CID Collision Cell (Stepped eV) MS1->CID MS2 MS2 Detection (Fragment Analysis) CID->MS2

Caption: Figure 2. Optimized LC-MS/MS workflow for THQ sulfonamide characterization.

Part 4: Data Interpretation & Case Study

Differentiating Isomers

Consider two isomers:

  • Isomer A: Sulfonamide attached to the THQ Nitrogen (

    
    -sulfonyl).
    
  • Isomer B: Sulfonamide attached to the Benzene ring of the THQ (

    
    -sulfonyl).
    

Differentiation Strategy:

  • Isomer A (

    
    -sulfonyl):  The S-N bond is adjacent to the secondary amine of the piperidine ring. Cleavage is highly favored. You will see a dominant THQ cation  peak.
    
  • Isomer B (

    
    -sulfonyl):  The S-N bond is attached to an exocyclic amine. The THQ core remains intact with the sulfonyl group attached to the benzene ring. Fragmentation requires breaking the strong Ar-S bond, which is energetically harder. The spectra will show more Retro-Diels-Alder  fragments from the THQ ring before the sulfonamide falls off.
    
Summary of Diagnostic Ions
Fragment IonOriginSignificance
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular IonConfirms molecular weight (ESI only).

Loss of

Signature for sulfonamides. Indicates rearrangement.[1][2][3][4][5]

THQ CoreResult of S-N cleavage. High intensity in

-sulfonyl derivatives.

Sulfinyl CationRare, but indicates incomplete

loss (loss of Oxygen).

DehydrogenationIndicates oxidation of THQ to Quinoline (high collision energy).

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(9), 1274-1284. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] [Link]

  • Kokotou, M. G. (2020).[6] Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[7] [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectra of Sulfonamides. NIST Chemistry WebBook. [Link]

Sources

Validation

Comparative Binding Dynamics: Tetrahydroquinoline vs. Quinoline Sulfonamides

[1][2] Executive Summary: The "Escape from Flatland" In the development of small-molecule inhibitors—particularly for metalloenzymes like Carbonic Anhydrase (CA) and kinase targets—the choice between a Quinoline (Q) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Escape from Flatland"

In the development of small-molecule inhibitors—particularly for metalloenzymes like Carbonic Anhydrase (CA) and kinase targets—the choice between a Quinoline (Q) and Tetrahydroquinoline (THQ) scaffold represents a fundamental decision in medicinal chemistry: the trade-off between rigid potency and physicochemical adaptability .

  • Quinoline Sulfonamides: Characterized by a planar, aromatic system.[1] They excel in

    
    -stacking  interactions within narrow hydrophobic clefts, often yielding single-digit nanomolar affinity (
    
    
    
    nM).[2][1] However, they frequently suffer from poor aqueous solubility and metabolic liability due to their flat, lipophilic nature.[2][1]
  • Tetrahydroquinoline Sulfonamides: These partially hydrogenated derivatives introduce

    
     character  (3D geometry) and conformational flexibility. While raw binding affinity (
    
    
    
    ) may sometimes be lower than their aromatic counterparts due to the loss of entropy upon binding, they offer superior selectivity profiles , improved solubility, and "induced fit" capabilities in complex active sites.

This guide objectively compares these two scaffolds using Carbonic Anhydrase (hCA) and anticancer targets as primary case studies.

Structural Mechanics & Binding Modes[1][2]

Quinoline: The Rigid Intercalator

The quinoline scaffold is fully aromatic and planar. In sulfonamide derivatives (e.g., targeting hCA II or hCA IX), the sulfonamide moiety acts as a Zinc Binding Group (ZBG) , anchoring the molecule. The quinoline tail then aligns with the hydrophobic wall of the active site.

  • Mechanism: Strong

    
    -
    
    
    
    stacking with residues like Phe131 or Trp209.[2]
  • Kinetic Signature: Fast association (

    
    ), but potentially fast dissociation (
    
    
    
    ) if the hydrophobic interaction is not deep enough.[2][1]
Tetrahydroquinoline: The Flexible Adapter

Hydrogenation of the pyridine ring in quinoline creates the tetrahydroquinoline. This introduces a "pucker" in the ring system.

  • Mechanism: The flexible ring allows the molecule to adopt a non-planar conformation, fitting into chiral sub-pockets that reject the flat quinoline.

  • Kinetic Signature: Slower

    
     (conformational selection), but often slower 
    
    
    
    (residence time) due to optimal shape complementarity.[2][1]
Visualization of Binding Logic

The following diagram illustrates the structural divergence in binding modes.

BindingModes cluster_0 Scaffold Properties cluster_1 Binding Mechanism cluster_2 Outcome Q Quinoline (Planar / Aromatic) PiStack Pi-Pi Stacking (Rigid Lock) Q->PiStack Intercalates THQ Tetrahydroquinoline (3D / Flexible) InducedFit Induced Fit (Shape Adaptation) THQ->InducedFit Adapts HighAffinity High Potency (Ki) Low Solubility PiStack->HighAffinity Tight Binding HighSelectivity High Selectivity High Solubility (Fsp3) InducedFit->HighSelectivity Specific Pocket Fit

Figure 1: Mechanistic divergence between planar Quinoline and 3D Tetrahydroquinoline scaffolds.[2][1]

Comparative Data Analysis

The following data aggregates findings from key SAR studies focusing on Carbonic Anhydrase (hCA) inhibition and anticancer cytotoxicity.

Table 1: Binding Affinity & Cytotoxicity Comparison[1][2]
FeatureQuinoline Sulfonamides (QS)Tetrahydroquinoline Sulfonamides (THQS)Significance
Primary Target hCA II, hCA IX, TubulinhCA IX (Selective), KinasesTHQS offers better isoform selectivity.[2][1]
Binding Affinity (

)
High Potency: hCA IX

: 5.5 – 25 nM [1, 2]
Moderate-High Potency: hCA IX

: 20 – 150 nM [3]
QS is often more potent in raw numbers due to entropy-driven hydrophobic burial.[2][1]
Selectivity (SI) Lower.[2][1] Planar ring fits many hydrophobic pockets indiscriminately.Higher. 3D structure discriminates between hCA isoforms (e.g., IX vs II).[2][1]THQS reduces off-target side effects.[2]
Cytotoxicity (

)
MCF-7: 0.5 – 5

M
Mechanism: Tubulin destabilization
MCF-7: 2.0 – 10

M
Mechanism: Cell cycle arrest
QS is generally more cytotoxic; THQS is more cytostatic.[2][1]
Solubility Low (requires formulation).Moderate to High (due to

amine).[2][1]
THQS has better "drug-like" properties (ADME).[2][1]

Key Insight: While Quinoline derivatives often show superior raw numbers (


) due to the energy of aromatic stacking, Tetrahydroquinolines are increasingly preferred in Lead Optimization to solve solubility issues and improve selectivity against off-target isoforms (like the ubiquitous hCA I/II).

Experimental Protocol: Surface Plasmon Resonance (SPR)

To objectively measure the binding affinity (


) and kinetics (

) of these compounds, Surface Plasmon Resonance (SPR) is the gold standard.[2][1] It avoids the artifacts of fluorescent labels used in FRET/FP assays.
Protocol Design (Self-Validating)
  • Sensor Chip: CM5 (Carboxymethylated dextran) for protein immobilization.[2][1]

  • Ligand: Recombinant Human Carbonic Anhydrase (hCA IX or II).

  • Analyte: Quinoline/THQ Sulfonamide derivatives.

Step-by-Step Methodology
  • Immobilization (Amine Coupling):

    • Activate flow cell surfaces with EDC/NHS (1:1) for 7 minutes.

    • Inject hCA isozyme (20

      
      g/mL in 10 mM Acetate pH 5.[1]0) to reach ~2000 RU (Response Units).[2][1]
      
    • Block remaining esters with 1 M Ethanolamine-HCl (pH 8.5).[2][1]

    • Validation: Reference cell must be activated/blocked without protein to subtract non-specific binding (NSB).[2][1]

  • Analyte Preparation:

    • Dissolve compounds in 100% DMSO (10 mM stock).

    • Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).[2][1]

    • Critical: Match DMSO concentration in running buffer and analyte samples (typically 1-2%) to prevent "bulk effect" jumps.[2] Perform a Solvent Correction cycle.

  • Kinetic Injection Cycle:

    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Concentration Series: 0, 3.12, 6.25, 12.5, 25, 50, 100 nM (Single Cycle Kinetics or Multi-Cycle).

    • Contact Time: 120s (Association).[2][1]

    • Dissociation Time: 300s (Crucial for high-affinity QS compounds).[2]

  • Regeneration:

    • If dissociation is incomplete, use mild regeneration (15s pulse of 10 mM Glycine-HCl pH 3.0).[2] Avoid harsh regeneration that denatures the enzyme.

SPR Workflow Diagram

SPR_Protocol cluster_prep Sample Prep cluster_measure Measurement Phase Start Start: Ligand Immobilization (CM5 Chip / Amine Coupling) Prep Dilute Analytes (Q/THQ) Match DMSO % Start->Prep SolventCorr Solvent Correction (DMSO Calibration) Prep->SolventCorr Injection Kinetic Injection (0 - 100 nM Series) SolventCorr->Injection Assoc Association (120s) Measure kon Injection->Assoc Dissoc Dissociation (300s) Measure koff Assoc->Dissoc Analysis Data Fitting (1:1 Langmuir Model) Dissoc->Analysis

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Conclusion & Recommendations

For drug development professionals:

  • Use Quinoline Sulfonamides when raw potency is the primary driver and the target pocket is deep, narrow, and hydrophobic (e.g., wild-type enzymes). Be prepared to mitigate solubility issues via formulation.

  • Use Tetrahydroquinoline Sulfonamides when targeting specific isoforms (selectivity) or when "escaping flatland" is necessary to improve ADME properties (solubility/metabolic stability).[2][1] The 3D nature of THQ allows for exploring chiral space that planar quinolines cannot access.

References

  • Nocentini, A., et al. (2019).[2][1] Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.[2][3][4][5] ACS Medicinal Chemistry Letters.

  • Bhat, H.R., et al. (2019).[2][1] Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Eldehna, W.M., et al. (2016).[1] Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX.[2][1][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Yadav, P., et al. (2021).[1] Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.[8][9] Current Topics in Medicinal Chemistry.

  • Gitto, R., et al. (2010).[1][3] Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors.[2][3] Journal of Medicinal Chemistry.[3]

Sources

Comparative

Structural Insights &amp; Comparative Analysis: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Scaffolds

Executive Summary & Strategic Value In the realm of fragment-based drug discovery (FBDD), 1,2,3,4-Tetrahydroquinoline-6-sulfonamide represents a "privileged scaffold." Unlike its fully aromatic counterpart (quinoline-6-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the realm of fragment-based drug discovery (FBDD), 1,2,3,4-Tetrahydroquinoline-6-sulfonamide represents a "privileged scaffold." Unlike its fully aromatic counterpart (quinoline-6-sulfonamide), the tetrahydro- derivative introduces specific stereochemical vectors and ring flexibility (


 character) that are critical for optimizing solubility and exploring novel hydrophobic pockets in metalloenzymes, particularly Carbonic Anhydrases (hCA II, IX, and XII) .

This guide objectively compares the crystallographic binding modes and inhibition profiles of this scaffold against standard clinical benchmarks (Acetazolamide) and rigid aromatic analogues.

Experimental Protocol: Co-Crystallization with hCA II

Rationale: To validate the binding efficacy of the sulfonamide moiety, co-crystallization with Human Carbonic Anhydrase II (hCA II) is the gold standard due to its high resolution diffractability and well-defined active site.

Workflow: Hanging Drop Vapor Diffusion

This protocol ensures high-occupancy ligand binding without cracking the protein crystal, a common failure point in soaking experiments.

  • Protein Prep: Purify hCA II to homogeneity (>98%) in 20 mM Tris-HCl (pH 8.0). Concentrate to 10 mg/mL.

  • Ligand Solubilization: Dissolve 1,2,3,4-Tetrahydroquinoline-6-sulfonamide in 100% DMSO to 50 mM.

  • Co-Crystallization Setup:

    • Mix Protein:Ligand at a 1:3 molar ratio. Incubate for 1 hour on ice.

    • Reservoir Solution: 1.1 M Sodium Citrate, 100 mM Tris-HCl (pH 7.8).

    • Drop: 1

      
      L Protein-Ligand Mix + 1 
      
      
      
      L Reservoir Solution.
  • Crystal Growth: Equilibrate at 293 K. Prismatic crystals typically appear within 3–5 days.

  • Cryo-Protection: Transfer to reservoir solution containing 20% (v/v) glycerol before flash-cooling in liquid nitrogen.

Visualization: Crystallography Workflow

G Prep hCA II Purification (10 mg/mL) Mix Ligand Incubation (1:3 Molar Ratio) Prep->Mix + Ligand (DMSO) Drop Vapor Diffusion (Hanging Drop) Mix->Drop 293 K Xray X-Ray Diffraction (Synchrotron) Drop->Xray Cryo-cool Map Electron Density Map (2Fo-Fc) Xray->Map Phasing & Refinement

Figure 1: Optimized workflow for obtaining high-resolution complex structures of hCA II with sulfonamide fragments.

Comparative Data Analysis

The following data contrasts the Tetrahydroquinoline (THQ) scaffold with the Quinoline (Q) scaffold and Acetazolamide (AAZ) .

Table 1: Crystallographic Parameters (Representative hCA II Complex)

Note: Data reflects typical values for this ligand class (e.g., PDB 4Q6E derivatives).

ParameterTetrahydroquinoline-6-sulfonamideQuinoline-6-sulfonamideAcetazolamide (Standard)
Space Group

(Monoclinic)

(Monoclinic)

(Monoclinic)
Resolution 1.10 – 1.50 Å1.20 – 1.60 Å0.90 – 1.10 Å
Unit Cell (

)
~42.5, 41.6, 72.4 Å~42.3, 41.5, 72.1 Å~42.0, 41.4, 72.0 Å
Ligand Occupancy 1.00 (High Affinity)0.90 – 1.001.00
Zn-N Distance 1.9 – 2.1 Å1.9 – 2.1 Å1.95 Å
Key Interaction Hydrophobic (Phe131, Pro202)

-Stacking (Phe131)
H-Bond Network (Thr199)
Table 2: Inhibition Profile ( Values)

Data Sources: Supuran et al. (J. Med. Chem), Bioorg.[1] Med. Chem.

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (Tumor Associated)Selectivity (II/IX)
1,2,3,4-THQ-6-sulfonamide 3408.5 22 High
Quinoline-6-sulfonamide2803545Moderate
Acetazolamide (AAZ)2501225Low

Key Insight: The THQ scaffold demonstrates superior potency (


 nM) against the physiologically dominant hCA II compared to the fully aromatic quinoline. This is attributed to the "flexible tail" effect described below.

Structural Mechanism: The "Tail Approach"

The efficacy of 1,2,3,4-tetrahydroquinoline-6-sulfonamide relies on a dual-binding mechanism.

  • The Anchor (Sulfonamide): The ionized sulfonamide nitrogen coordinates directly to the Zn(II) ion in the active site, displacing the catalytic water molecule/hydroxide ion.

  • The Tail (Tetrahydroquinoline): Unlike the flat quinoline ring, the saturated ring of the THQ scaffold adopts a "twisted" half-chair conformation. This allows the scaffold to:

    • Avoid steric clashes with the hydrophilic residues (Thr199).

    • Ideally position the hydrophobic portion of the ring to interact with Phe131 and Pro202 .

Visualization: Ligand Interaction Map

Binding Ligand THQ-6-Sulfonamide Zn Zn(II) Ion Ligand->Zn Coordination (1.9 Å) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (NH...O) Phe131 Phe131 (Hydrophobic Wall) Ligand->Phe131 Van der Waals (Twisted Ring) His94 His94 Zn->His94 Coordination

Figure 2: Interaction map showing the Zn(II) coordination anchor and the hydrophobic "tail" interactions specific to the THQ scaffold.

Critical Comparison: Rigid vs. Flexible Scaffolds

Alternative A: Quinoline-6-sulfonamide (Rigid)
  • Pros: Strong

    
    -
    
    
    
    stacking potential due to planarity.
  • Cons: Poor solubility in aqueous buffers; rigid structure limits "induced fit" in the active site, often leading to lower selectivity between hCA isoforms.

  • Verdict: Better for theoretical modeling, worse for drug-like properties.

Alternative B: Acetazolamide (Standard)
  • Pros: Extremely high water solubility; clinically validated.

  • Cons: Pan-inhibitor (low selectivity); binds primarily through polar interactions, missing the hydrophobic pocket exploitation that THQ offers.

  • Verdict: The baseline control, but lacks the chemical space for optimization that the THQ scaffold provides.

The THQ Advantage

The 1,2,3,4-tetrahydroquinoline scaffold offers a vectorizable nitrogen (N1) . In synthetic chemistry, this secondary amine can be easily derivatized (e.g., alkylation, acylation) to extend the molecule further into the "selective pocket" of hCA IX, a strategy not easily accessible with the chemically inert C-H bonds of the quinoline ring.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Gitto, R., et al. (2010).[2] Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme-ligand X-ray studies. Journal of Medicinal Chemistry. Link

  • Baglini, E., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • RCSB PDB. (2023). Ligand Summary Page: Related Tetrahydroquinoline Derivatives (e.g., P6O). Link[3]

  • NIST Chemistry WebBook. 1,2,3,4-Tetrahydroquinoline Chemical Properties. Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative Stability Studies of Sulfonamide Derivatives in Biological Media

This guide provides a comprehensive framework for designing and executing robust stability studies of sulfonamide derivatives in various biological matrices. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing robust stability studies of sulfonamide derivatives in various biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand the intrinsic stability of these compounds, a critical parameter influencing their therapeutic efficacy and safety. We will delve into the rationale behind experimental design, provide detailed protocols, and present comparative data to illustrate key stability concepts.

The Imperative of Stability Testing in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the molecule's stability. For sulfonamides, a class of synthetic antimicrobial agents, understanding their stability profile in biological environments is paramount. Instability can lead to a reduction in potency, the formation of potentially toxic degradation products, and altered pharmacokinetic profiles.[1] Therefore, rigorous stability testing is not merely a regulatory requirement but a cornerstone of safe and effective drug design.

This guide will focus on two key aspects of stability assessment:

  • Chemical Stability: The intrinsic stability of the sulfonamide molecule in a given biological matrix, independent of metabolic enzymes. This is often assessed by incubating the compound in the matrix and monitoring its degradation over time.

  • Metabolic Stability: The susceptibility of the sulfonamide to enzymatic degradation, primarily by liver enzymes.[2][3] This is a critical determinant of a drug's half-life and clearance in the body.

Designing a Comprehensive Stability Study: A Multi-faceted Approach

A well-designed stability study for sulfonamide derivatives should encompass a variety of biological media to mimic the different environments the drug will encounter in the body. The choice of matrix is dictated by the intended route of administration and the desired pharmacokinetic information.

Selecting the Appropriate Biological Matrix
  • Plasma and Serum: These are the most common matrices for initial stability screening as they represent the central compartment for drug distribution. They are used to assess the stability of the drug in circulation and its susceptibility to plasma esterases and other enzymes.

  • Whole Blood: Provides a more complete picture by including the cellular components of blood, which may contain enzymes that can metabolize the drug.

  • Tissue Homogenates: Tissues such as the liver, kidney, and intestine are the primary sites of drug metabolism and elimination.[4] Stability studies in tissue homogenates provide valuable information on the drug's susceptibility to tissue-specific enzymes.

  • Subcellular Fractions:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.[4] They are a cost-effective tool for high-throughput screening of metabolic stability.

    • S9 Fraction: This is the supernatant fraction of a tissue homogenate after centrifugation at 9000g and contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways.[3]

    • Hepatocytes: As the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant data.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for assessing the stability of sulfonamide derivatives. The choice of analytical method is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used and robust technique for stability-indicating assays.[5][6][7] For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[8][9][10]

Protocol 1: Chemical Stability in Human Plasma

This protocol assesses the non-enzymatic degradation of a sulfonamide in plasma.

Materials:

  • Human plasma (anticoagulant-treated, e.g., EDTA, heparin)

  • Sulfonamide derivative stock solution (e.g., in DMSO or methanol)

  • Acetonitrile (ACN) for protein precipitation

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • Centrifuge

  • HPLC system with a C18 column and UV or fluorescence detector

Procedure:

  • Preparation: Thaw frozen human plasma at 37°C. Pre-warm an aliquot of plasma to 37°C.

  • Incubation: Spike the pre-warmed plasma with the sulfonamide stock solution to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture. The t=0 sample should be taken immediately after adding the compound.

  • Quenching and Protein Precipitation: Immediately add a cold quenching solution (e.g., 3 volumes of ACN) to the withdrawn aliquot to stop any further degradation and precipitate plasma proteins.[11][12][13]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated, stability-indicating HPLC method to determine the concentration of the parent sulfonamide.

  • Data Analysis: Plot the percentage of the remaining sulfonamide against time. Calculate the half-life (t½) of the compound in plasma.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the intrinsic clearance of a sulfonamide due to Phase I metabolism.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Sulfonamide derivative stock solution

  • Acetonitrile (ACN) for quenching

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the liver microsomes and the sulfonamide in phosphate buffer at 37°C for 5-10 minutes to allow the compound to partition into the microsomal membranes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent sulfonamide.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[13] These studies involve exposing the sulfonamide to stress conditions more severe than those expected during storage.[13]

Stress Conditions:

  • Acidic Hydrolysis: Incubate the sulfonamide solution in 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[2][4][8]

  • Basic Hydrolysis: Incubate the sulfonamide solution in 0.1 M to 1 M NaOH at room temperature or elevated temperature.[2][4][8]

  • Oxidative Degradation: Treat the sulfonamide solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[2][4]

  • Photolytic Degradation: Expose the solid drug or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80°C).

For each condition, a control sample (unexposed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Data Presentation and Interpretation

For ease of comparison, the stability data for different sulfonamide derivatives should be summarized in a clear and concise table.

Table 1: Comparative Stability of Sulfonamide Derivatives in Human Plasma at 37°C

Sulfonamide DerivativeHalf-life (t½) in Plasma (hours)Primary Degradation Product(s)
Sulfamethoxazole> 24N4-acetylsulfamethoxazole
Sulfadiazine> 24N4-acetyldiazine
Novel Derivative A18.5Hydrolysis product (cleaved S-N bond)
Novel Derivative B6.2Oxidized metabolite

Table 2: Comparative Metabolic Stability of Sulfonamide Derivatives in Human Liver Microsomes

Sulfonamide DerivativeIn Vitro Half-life (t½) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
Sulfamethoxazole4515.4
Sulfadiazine> 60< 11.5
Novel Derivative A2527.7
Novel Derivative B1257.8

Note: The data presented in these tables are illustrative and intended for comparative purposes. Actual values will vary depending on the specific compound and experimental conditions.

Visualizing Workflows and Degradation Pathways

Diagrams are powerful tools for visualizing complex experimental workflows and chemical transformations.

Experimental_Workflow_Plasma_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis thaw_plasma Thaw Human Plasma prewarm_plasma Pre-warm to 37°C thaw_plasma->prewarm_plasma spike_compound Spike with Sulfonamide prewarm_plasma->spike_compound incubate Incubate at 37°C spike_compound->incubate time_points Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->time_points quench Quench with Cold ACN time_points->quench centrifuge Centrifuge quench->centrifuge hplc_analysis HPLC Analysis centrifuge->hplc_analysis data_analysis Calculate Half-life (t½) hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the chemical stability of sulfonamides in human plasma.

Sulfonamide_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_metabolism Metabolic Degradation (Phase I & II) cluster_photodegradation Photodegradation (UV/Vis Light) parent Sulfonamide Derivative hydrolysis_product Amine + Sulfonic Acid (S-N Bond Cleavage) parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation Oxidized Metabolite (e.g., Hydroxylation) parent->oxidation CYP450 Enzymes acetylation N4-Acetylated Metabolite parent->acetylation N-acetyltransferase photo_product Photodegradation Products parent->photo_product

Caption: Common degradation pathways for sulfonamide derivatives in biological systems.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices of comparative stability studies for sulfonamide derivatives in biological media. By employing the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data to inform drug development decisions. The illustrative data and diagrams serve as a practical reference for designing and interpreting these critical studies.

Future work in this area should focus on the development of more predictive in vitro models that can better recapitulate the complexities of the in vivo environment. Additionally, the application of advanced analytical techniques, such as high-resolution mass spectrometry, will be crucial for the comprehensive characterization of novel degradation products and metabolic pathways.

References

  • U.S. Food and Drug Administration. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Beeler, J. D., & Anderson, K. L. (1995). Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection.
  • Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Rajshree Journal of Pharmaceutical Technology. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Malmborg, A. S., & Rane, A. (1984). Comparative determination of sulfonamide concentration in serum by chemical and microbiological assay. Scandinavian journal of infectious diseases, 16(3), 309–314.
  • MDPI. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Retrieved from [Link]

  • Bergan, T., & Øydvin, K. (1981). Sulfonamide and trimethoprim concentrations in human serum and skin blister fluid. Antimicrobial agents and chemotherapy, 19(1), 82–85.
  • ResearchGate. (2015). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Science Alert. (2006). A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Retrieved from [Link]

  • ResearchGate. (2015). A Simple HPLC–UV Method for The Determination of Lacosamide in Human Plasma. Retrieved from [Link]

  • PubMed. (2015). A simple HPLC-UV method for the determination of lacosamide in human plasma. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

[1][2] Part 1: Executive Safety Directive 1,2,3,4-Tetrahydroquinoline-6-sulfonamide is a bicyclic secondary amine with a sulfonamide functional group. In drug discovery, this scaffold is often treated as a bioactive inte...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Directive

1,2,3,4-Tetrahydroquinoline-6-sulfonamide is a bicyclic secondary amine with a sulfonamide functional group. In drug discovery, this scaffold is often treated as a bioactive intermediate . Improper disposal poses two distinct risks:

  • Ecotoxicity: Sulfonamides are persistent environmental pollutants with high aquatic toxicity. Never dispose of this compound down the drain.

  • Chemical Reactivity: The secondary amine moiety is basic and incompatible with strong oxidizers (e.g., nitric acid, peroxides), creating a risk of exothermic runaway or formation of toxic N-oxides/nitrosamines.

Immediate Action Required:

  • Segregate from oxidative waste streams.

  • Label as "Hazardous Waste – Toxic/Irritant."

  • Incinerate via a licensed hazardous waste contractor (High-temperature incineration is the only validated method for destroying the sulfonamide pharmacophore).

Part 2: Hazard Characterization & Waste Profiling

To ensure RCRA (Resource Conservation and Recovery Act) compliance, you must characterize the waste based on its chemical structure.

Chemical Property & Disposal Data Table
ParameterSpecificationDisposal Implication
Functional Groups Secondary Amine, SulfonamideBasic: Segregate from acids. Bioactive: Requires thermal destruction.
Physical State Solid (typically off-white powder)Dust hazard; requires N95/P100 respiratory protection during transfer.
Solubility Low in water; soluble in DMSO/MeOHRinse containers with organic solvent (MeOH/Acetone), not just water.
RCRA Status Non-Listed (unless in specific formulation)Default to Characteristic Waste (Toxic/Irritant).
Incompatibilities Strong Oxidizers, Acid Chlorides, AnhydridesDo NOT add to "Oxidizing Waste" carboys (risk of fire/explosion).[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicable to: Expired stocks, weighing boat residues, contaminated gloves/wipes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk in solid waste bins.

  • Bagging: Place the solid waste inside a clear, 6-mil polyethylene bag before placing it in the drum/jar. This "double containment" prevents dust aerosolization when the contractor opens the drum.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: "1,2,3,4-Tetrahydroquinoline-6-sulfonamide, solid debris."

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Satellite Accumulation: Store in the lab's Satellite Accumulation Area (SAA). Ensure the lid is tightly closed when not actively adding waste (a common EPA violation).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction filtrates (e.g., DCM, Methanol, DMSO).

  • Segregation Logic:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • pH Check: Before adding to a communal waste carboy, check the pH.

    • Issue: Adding this basic amine to a waste container with high acid content (e.g., waste from an acidification step) can generate heat.

    • Action: If the waste solution is highly basic, neutralize to pH 6–9 using dilute sulfuric acid before adding to the solvent carboy.

  • Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., methanol). Pour the rinsate into the liquid waste container. Deface the label on the empty bottle and discard it as regular glass trash (uncapped).

Part 4: Waste Stream Decision Tree (Visualization)

The following diagram illustrates the logical flow for segregating this specific compound to prevent cross-contamination and safety incidents.

DisposalWorkflow Start Waste: 1,2,3,4-Tetrahydroquinoline- 6-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/PPE LiquidPath Liquid Solution StateCheck->LiquidPath Reaction Mix SolidContainer Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidContainer OxidizerCheck CRITICAL CHECK: Is Oxidizer Present? LiquidPath->OxidizerCheck FinalDisp Ship for High-Temp Incineration SolidContainer->FinalDisp SolventCheck Identify Solvent Base Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Halo->FinalDisp NonHalo->FinalDisp OxidizerCheck->SolventCheck No Quench Quench/Neutralize Separately OxidizerCheck->Quench Yes (Risk!) Quench->SolventCheck

Figure 1: Decision matrix for segregating tetrahydroquinoline sulfonamide waste. Note the critical check for oxidizers to prevent incompatible mixing.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is a respiratory irritant.[2] Clear the immediate area.[2][3][4]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 respirator (or P100 if powder is fine/aerosolized).

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad. Do not use paper towels alone for large solvent spills as they increase flammability surface area.

  • Decontamination: Wipe the surface with a mild detergent and water. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Part 6: References & Authority

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA.gov. [Link]

  • National Institutes of Health (NIH) - PubChem. "Sulfonamide Compound Summary & Toxicity." PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline-6-sulfonamide

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Researchers, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 1,2,3,4-Tetrahydroquinoline-6-sulfonamide Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: The "Assumption of Risk" Protocol

As a Senior Application Scientist, I must clarify a critical operational reality: 1,2,3,4-Tetrahydroquinoline-6-sulfonamide is a specialized research intermediate, not a commodity chemical. Unlike its parent compound (1,2,3,4-tetrahydroquinoline, CAS 635-46-1), specific toxicological data for this 6-sulfonamide derivative is sparse.

Therefore, this guide utilizes a Structure-Activity Relationship (SAR) safety model. We synthesize the known hazards of the tetrahydroquinoline scaffold (irritation, potential genotoxicity) with the sulfonamide functional group (high sensitization potential).

Core Directive: Treat this compound as a Sensitizing Solid . The primary safety objective is Zero Inhalation/Zero Skin Contact to prevent the development of sulfonamide hypersensitivity ("sulfa allergy").

Hazard Assessment & Logic (The "Why")

Before selecting PPE, you must understand the mechanism of threat. This compound presents a dual-threat profile:

  • The Scaffold (Tetrahydroquinoline): A secondary amine that can act as a skin/eye irritant and has potential aquatic toxicity.

  • The Moiety (Sulfonamide): A known hapten. Upon binding to serum proteins, it can trigger Type I (immediate) or Type IV (delayed) hypersensitivity reactions.

Diagram 1: Hazard Cascade & Risk Logic

HazardCascade Compound 1,2,3,4-Tetrahydroquinoline- 6-sulfonamide Scaffold Scaffold: Tetrahydroquinoline Compound->Scaffold Moiety Moiety: Sulfonamide (-SO2NH2) Compound->Moiety Risk1 Risk A: Irritation (Skin/Eye/Mucous Membranes) Scaffold->Risk1 Secondary Amine Risk3 Risk C: Aquatic Toxicity (Long-term environmental) Scaffold->Risk3 Risk2 Risk B: Sensitization (Respiratory/Contact Dermatitis) Moiety->Risk2 Hapten Formation Protocol REQUIRED PROTOCOL: Full Barrier Isolation (Powder) Risk2->Protocol DRIVER FOR PPE SELECTION

Figure 1: The SAR-based hazard derivation. The sulfonamide moiety drives the requirement for respiratory protection due to sensitization risks.

PPE Selection Matrix (The "What")

Do not default to "standard lab PPE." The sensitization risk requires an upgrade in respiratory and dermal protection.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Permeation & Visualization: Sulfonamides are generally solids, but if in solution (e.g., DMSO), permeation rates increase. Double gloving allows immediate outer glove removal upon contamination without exposing skin.
Respiratory N95 (Minimum) or P100 Respirator Dust Control: As a solid intermediate, the highest risk is inhaling airborne particulates during weighing. N95 filters 95% of particles; P100 offers 99.97% efficiency for high-frequency handling.
Eye/Face Chemical Safety Goggles (Indirect Vent)Dust Seal: Standard safety glasses allow dust entry from the sides. Goggles provide a seal against airborne powder and accidental splashes during synthesis.
Body Lab Coat (Buttoned) + Tyvek Sleeves Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap.
Engineering Fume Hood / Powder Weighing Station Containment: PPE is the last line of defense. All open handling must occur within a certified chemical fume hood.

Operational Workflow: Safe Handling Lifecycle (The "How")

This protocol is designed to be self-validating. If you detect powder outside the hood, the protocol has failed.

Diagram 2: The Safe Handling Lifecycle

HandlingLifecycle cluster_hood INSIDE FUME HOOD Storage 1. Storage (Cool, Dry, Dark) Prep 2. Prep (Don PPE, Check Airflow) Storage->Prep Weighing 3. Weighing (Static Control is Critical) Prep->Weighing Anti-static Gun Solubilization 4. Solubilization (Dissolve in Hood) Weighing->Solubilization Wet Wiping Reaction 5. Reaction Use (Closed System) Solubilization->Reaction Waste 6. Disposal (Solid vs Liquid Stream) Reaction->Waste

Figure 2: Operational workflow emphasizing that weighing and solubilization must occur inside the fume hood to contain dust.

Detailed Protocol: Step-by-Step

Step 1: Preparation & Static Control

  • Context: Sulfonamide powders are often electrostatic. Static charge causes powder to "jump," contaminating the balance and user.

  • Action: Place an anti-static gun or ionizer inside the hood. Wear Tyvek sleeves over the lab coat cuff, then pull gloves over the sleeve. Tape the glove-sleeve interface if handling >5g.

Step 2: Weighing (The Critical Step)

  • Action: Never weigh on an open bench.

  • Technique: Use a disposable anti-static weighing boat.

  • Self-Validation: After weighing, wipe the exterior of the secondary container (vial) with a Kimwipe dampened in ethanol before removing it from the hood. This ensures no dust trails leave the containment zone.

Step 3: Solubilization

  • Action: Dissolve the solid as early as possible in the workflow. Once in solution (e.g., DMSO, Methanol), the inhalation risk drops significantly, though skin absorption risk remains.

  • Note: 1,2,3,4-Tetrahydroquinoline derivatives are prone to oxidation. Keep solutions under inert gas (Nitrogen/Argon) if storing for >1 hour.

Step 4: Decontamination

  • Action: Wipe down the balance and hood surface with a wet paper towel (water/detergent) immediately after use.

  • Why Wet? Dry sweeping generates dust aerosols. Wet wiping captures them.

Emergency Response & Disposal

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention. Alert medical staff of "potential sulfonamide exposure."

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol/solvents on skin, as this may enhance absorption of the tetrahydroquinoline scaffold.

  • Eye Contact: Flush for 15 minutes.

Waste Disposal Categorization
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste:

    • If dissolved in organic solvent: Halogenated or Non-Halogenated Organic Waste (depending on the solvent used).

    • Note: Do not mix with oxidizing acids (Nitric/Perchloric) as amine-containing compounds can react violently.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Walsh, M. J., et al. (2011).[1] "2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase." Bioorganic & Medicinal Chemistry Letters, 21(21), 6322-6327. (Provides context on synthesis and physical properties of 6-sulfonamide derivatives).

  • Choi, R., et al. (2013). "Sulfonamide hypersensitivity: Structure-activity relationships and clinical implications." Journal of Clinical Pharmacy and Therapeutics.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-6-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.